molecular formula C11H12ClN B599063 5-chloro-3-ethyl-2-methyl-1H-indole CAS No. 672310-72-4

5-chloro-3-ethyl-2-methyl-1H-indole

Cat. No.: B599063
CAS No.: 672310-72-4
M. Wt: 193.674
InChI Key: VCKSJMIUNWXQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-ethyl-2-methyl-1H-indole (CAS 672310-72-4) is a high-value chemical intermediate in medicinal chemistry and pharmaceutical research. This substituted indole scaffold is of significant interest in the development and study of synthetic cannabinoid receptor ligands . Its structure, featuring a chloro group at the C5 position and short alkyl groups at the C2 and C3 positions, is a key pharmacophore identified in structure-activity relationship (SAR) studies for CB1 allosteric modulators . Research indicates that such substituted indoles can serve as potent negative allosteric modulators of the CB1 receptor, which is a key component of the endocannabinoid system involved in various physiological processes . This compound is utilized by researchers as a critical building block for the synthesis of more complex molecules, particularly 1H-indole-2-carboxamides, which are investigated for their potential to modulate GPCR signaling . The indole nucleus is a prevalent moiety in biologically active compounds and natural products, making this compound a versatile precursor in organic synthesis and drug discovery campaigns . Applications: Our product is intended for use in research applications only, including as a reference standard in analytical method development, a key intermediate in synthetic organic chemistry, and a scaffold for probing structure-activity relationships in drug discovery, particularly within the endocannabinoid system. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-ethyl-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKSJMIUNWXQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672611
Record name 5-Chloro-3-ethyl-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-72-4
Record name 5-Chloro-3-ethyl-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

This section summarizes the fundamental chemical and physical properties of 5-chloro-3-ethyl-2-methyl-1H-indole. Due to the absence of direct experimental values, some data points are estimated based on the properties of analogous compounds.

PropertyValue (Estimated or from Analogs)Notes
Molecular Formula C₁₁H₁₂ClNCalculated
Molecular Weight 193.67 g/mol Calculated
Appearance Likely a white to off-white or brown solidBased on analogs like 5-chloro-3-methyl-1H-indole[1]
Melting Point Not availableThe melting point of 5-chloro-3-methyl-1H-indole is 111-113 °C[1]
Boiling Point Not availableIndole derivatives generally have high boiling points
Solubility Likely soluble in organic solvents like ethanol, acetone, and DMSOGeneral solubility for indole compounds
CAS Number Not assignedA specific CAS number for this compound could not be located

Spectral Data Analysis (Based on Analogs)

Spectroscopic data is crucial for the structural elucidation and confirmation of a synthesized compound. While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethyl group at the 3-position, and the methyl group at the 2-position. The NH proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electronic environment of the indole ring system. For comparison, the ¹³C NMR data for 5-chloro-3-methyl-1H-indole is available in the literature[1].

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.67 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Experimental Protocols: Synthesis of Substituted Indoles

The Fischer indole synthesis is a versatile and widely used method for the preparation of indole derivatives. The following is a general experimental protocol that can be adapted for the synthesis of this compound.

General Fischer Indole Synthesis

Objective: To synthesize a 2,3-disubstituted indole from an arylhydrazine and a ketone.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Pentan-2-one

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Hydrazone Formation:

    • Dissolve (4-chlorophenyl)hydrazine hydrochloride and an equimolar amount of sodium acetate in a mixture of ethanol and water.

    • Add an equimolar amount of pentan-2-one to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.

    • The product can be isolated by filtration or extraction.

  • Indolization (Cyclization):

    • Suspend the dried hydrazone in a suitable solvent, such as glacial acetic acid or a high-boiling point alcohol.

    • Add a catalytic amount of a protic or Lewis acid (e.g., sulfuric acid, zinc chloride).

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a base (e.g., sodium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

General Analytical Workflow: The identity and purity of the synthesized indole derivative should be confirmed using a combination of analytical techniques, including:

  • Thin-Layer Chromatography (TLC) for monitoring reaction progress and assessing purity.

  • Melting point determination.

  • NMR Spectroscopy (¹H and ¹³C) for structural elucidation.

  • Mass Spectrometry for molecular weight confirmation.

  • Infrared Spectroscopy to identify functional groups.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants 4-chlorophenyl)hydrazine + Pentan-2-one Hydrazone Hydrazone Formation Reactants->Hydrazone EtOH/H₂O, NaOAc Indolization Indolization (Cyclization) Hydrazone->Indolization Acid catalyst, Heat Crude_Product Crude Product Indolization->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Product->Analysis

General workflow for the synthesis and analysis of this compound.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, many indole derivatives are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Derivatives of 5-chloro-indole, for instance, have been investigated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, which are crucial targets in cancer therapy[2][3]. The binding of these inhibitors to the kinase domain of the receptor can block downstream signaling pathways that are responsible for cell proliferation and survival.

Given the structural similarities, it is plausible that this compound could exhibit some biological activity. Further research would be required to determine its specific targets and mechanisms of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Ligand Growth Factor (e.g., EGF) Ligand->EGFR RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Indole_Derivative Potential Inhibition by 5-chloro-indole derivatives Indole_Derivative->EGFR Indole_Derivative->RAF

Hypothetical inhibition of the EGFR/BRAF pathway by 5-chloro-indole derivatives.

Conclusion

This compound is a substituted indole for which specific, publicly available experimental data is limited. However, based on the known chemistry of related compounds, its properties can be reasonably predicted. The Fischer indole synthesis provides a viable route for its preparation. Given the established biological activities of other 5-chloro-indole derivatives, this compound represents a candidate for further investigation in drug discovery and development programs. Future experimental work is necessary to fully characterize its chemical and biological profile.

References

Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data exclusively for 5-chloro-3-ethyl-2-methyl-1H-indole is limited. This guide synthesizes information from closely related 5-chloro-indole derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented are based on analogous compounds and should be adapted and validated for the specific molecule of interest.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, particularly those with chlorine substitutions, have garnered significant attention for their diverse biological activities. This guide focuses on the synthesis, potential properties, and biological relevance of this compound, a specific but under-documented member of this chemical family. Due to the scarcity of direct research on this compound, we will extrapolate from documented syntheses and activities of similar 5-chloro-indole derivatives to build a predictive framework for its study.

Synthesis and Characterization

While a specific, optimized synthesis for this compound is not detailed in the available literature, a plausible and efficient route can be designed based on established indole synthesis methodologies, most notably the Fischer indole synthesis.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for preparing indoles from a (substituted) phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, the logical starting materials would be (4-chlorophenyl)hydrazine and 2-pentanone.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A (4-chlorophenyl)hydrazine C Formation of Phenylhydrazone A->C Reacts with B 2-Pentanone B->C D Acid-Catalyzed Indolization (e.g., with H2SO4, ZnCl2, or polyphosphoric acid) C->D E [3,3]-Sigmatropic Rearrangement D->E F Aromatization with Loss of Ammonia E->F G This compound F->G

Figure 1: Proposed Fischer Indole Synthesis Pathway.
General Experimental Protocol for Fischer Indole Synthesis

The following is a generalized protocol based on syntheses of similar indole derivatives. Optimization of reagents, solvents, and reaction conditions would be necessary.

  • Hydrazone Formation:

    • Dissolve (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add 2-pentanone to the solution, often with a catalytic amount of acid.

    • Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates.

    • Filter, wash, and dry the resulting (E/Z)-1-(pentan-2-ylidene)-2-(4-chlorophenyl)hydrazine.

  • Indolization:

    • Add the dried hydrazone to a solution of a strong acid catalyst (e.g., sulfuric acid in ethanol, polyphosphoric acid, or a Lewis acid like zinc chloride).

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the indole ring.

  • Melting Point: To assess the purity of the compound.

Physicochemical and Predicted Properties

While experimental data for this compound is not available, its properties can be predicted using computational models. For comparison, experimental data for some related 5-chloro-indole derivatives are presented.

PropertyThis compound (Predicted)Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate[2]5-chloro-1H-indole-2,3-dione[3]
Molecular Formula C11H12ClNC12H12ClNO2C8H4ClNO2
Molecular Weight 193.67 g/mol 237.68 g/mol 181.57 g/mol [3]
XLogP3 3.93.41.3[3]
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 122
Rotatable Bond Count 130

Potential Biological Activity and Signaling Pathways

Research into various 5-chloro-indole derivatives has revealed significant potential in oncology, particularly as inhibitors of protein kinases involved in cancer cell signaling.

Kinase Inhibition

Numerous studies have synthesized and evaluated 5-chloro-indole derivatives as inhibitors of key kinases in oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. These kinases are often mutated and hyperactivated in various cancers.

The general mechanism of action for many small-molecule kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec RAS RAS Rec->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation, Survival, Angiogenesis ERK->Prolif Inhibitor 5-chloro-indole derivative (Potential Inhibitor) Inhibitor->Rec Inhibitor->RAF

Figure 2: Potential Inhibition of Oncogenic Signaling.
Antiproliferative Activity of Related Compounds

The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of some 5-chloro-indole derivatives against various cancer cell lines and kinases. This data suggests that the 5-chloro-indole scaffold is a promising starting point for the development of potent anticancer agents.

Compound ClassTarget Cancer Cell LinesKey Kinase TargetsReported Activity (IC50/GI50)Reference
5-chloro-indole-2-carboxylatesPanc-1, MCF-7, HT-29, A-549EGFRT790M, BRAFV600EGI50: 29 nM to 78 nM[1][4]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesFour human cancer cell linesEGFRWT, EGFRT790MGI50: 29 nM to 102 nM[5]

Experimental Workflow for Biological Evaluation

A logical workflow for assessing the biological activity of newly synthesized this compound would involve a tiered screening approach.

G cluster_workflow Biological Evaluation Workflow A Compound Synthesis and Purification B In Vitro Antiproliferative Assays (e.g., MTT, SRB against a panel of cancer cell lines) A->B C Biochemical Kinase Assays (e.g., against EGFR, BRAF, etc.) B->C Active compounds D Cell-Based Signaling Assays (e.g., Western blot for p-ERK, p-AKT) C->D E In Vivo Efficacy Studies (e.g., Xenograft models) D->E Confirmed mechanism F ADME/Tox Profiling E->F

Figure 3: Tiered Workflow for Biological Evaluation.

Conclusion

While this compound remains a molecule with uncharacterized biological activity, the extensive research on related 5-chloro-indole derivatives provides a strong rationale for its synthesis and investigation. The established synthetic routes, such as the Fischer indole synthesis, offer a clear path to obtaining this compound. Based on the potent anticancer activities of its analogs, it is plausible that this compound could exhibit valuable properties as a kinase inhibitor. The experimental frameworks outlined in this guide provide a strategic approach for its synthesis, characterization, and biological evaluation, paving the way for new discoveries in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Physical and Spectral Properties of 5-Chloro-Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of 5-chloro-indole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Physical Properties

The physical properties of 5-chloro-indole and its derivatives are fundamental to their handling, formulation, and application. The parent compound, 5-chloro-indole, is a white to off-white crystalline solid at room temperature.[1] It is soluble in alcohols but insoluble in water.[2][3] The introduction of various substituents significantly influences the melting point and other physical characteristics of the resulting derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Chloro-indoleC₈H₆ClN151.5969-71130 (at 0.4 mmHg)[1][3]
Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylateC₂₅H₃₀ClN₃O₂455.9875-78N/A
Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylateC₂₅H₃₀ClN₃O₂440.0158-160N/A
5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acidC₁₈H₁₇ClN₂O₂328.79192-193N/A
5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acidC₂₂H₂₄ClN₃O₂397.90189-190N/A
7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-oneC₁₈H₁₅ClN₂O310.78245-247N/A

Spectral Properties

The spectral properties of 5-chloro-indole derivatives are crucial for their identification, structural elucidation, and the study of their electronic properties.

UV-Vis Spectroscopy

The electronic absorption spectra of indole derivatives are characterized by two main absorption bands, designated as ¹Lₐ and ¹Lₑ. For 5-chloro-indole in water, the ¹Lₐ absorption maximum is observed around 290 nm. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring, as well as the solvent polarity. While comprehensive UV-Vis data for a wide range of 5-chloro-indole derivatives is not extensively tabulated in the literature, the available information indicates that these compounds typically exhibit absorption maxima in the UV region, which can be valuable for quantitative analysis and studying electronic transitions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in 5-chloro-indole derivatives. The characteristic vibrational frequencies provide a molecular fingerprint.

CompoundKey IR Absorptions (νₘₐₓ, cm⁻¹)
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate3296 (N-H), 1693 (C=O)
Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate3312 (N-H), 1705 (C=O)
5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid3206 (O-H and N-H, broad), 1693 (C=O)
7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one3148 (N-H), 1659 (C=O)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of 5-chloro-indole derivatives, providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data of Selected 5-Chloro-Indole Derivatives

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (in CDCl₃)9.23 (s, 1H, indole NH), 7.65 (s, 1H, Ar-H), 7.25–7.12 (m, 8H, Ar-H, NHCH₂), 4.29 (q, 2H, OCH₂CH₃), 4.16 (s, 2H, CH₂NH), 2.92 (q, 2H, NHCH₂CH₂), 2.81 (t, 2H, NHCH₂CH₂), 1.31 (t, 3H, OCH₂CH₃)
5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid (in DMSO-d₆)11.92 (s, 1H, indole NH), 10.26 (s, 1H, COOH), 7.89 (d, 1H, Ar-H), 7.44 (d, 1H, Ar-H), 7.36–7.18 (m, 6H, Ar-H), 4.49 (s, 2H, CH₂NH), 3.16 (t, 2H, NHCH₂CH₂), 2.99 (t, 2H, NHCH₂CH₂)
7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one (in DMSO-d₆)12.04 (s, 1H, indole NH), 7.72 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.33–7.15 (m, 6H, Ar-H), 4.37 (s, 2H, CH₂N), 3.75 (t, 2H, NCH₂CH₂), 2.93 (t, 2H, NCH₂CH₂)

¹³C NMR Spectral Data of Selected 5-Chloro-Indole Derivatives

CompoundKey ¹³C NMR Chemical Shifts (δ, ppm)
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (in CDCl₃)161.71 (C=O), 139.78, 133.90, 128.83, 128.63, 128.40, 126.18, 126.14, 126.09, 125.19, 121.31, 120.06, 112.93, 61.22, 50.22, 42.82, 36.18, 14.26
5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid (in DMSO-d₆)164.11, 137.82, 133.76, 133.23, 129.06, 129.01, 128.49, 127.15, 124.84, 124.25, 119.43, 114.52, 108.74, 47.43, 41.07, 32.23
7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one (in DMSO-d₆)162.02, 139.96, 139.48, 136.57, 129.06, 128.83, 126.67, 124.85, 124.49, 124.08, 122.81, 119.65, 115.28, 46.45, 44.47, 34.80
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed for the accurate determination of the molecular weight and elemental composition of 5-chloro-indole derivatives.

CompoundIonization ModeCalculated m/zFound m/z
Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylateHRESI-MS [M+H]⁺440.2099440.2092
5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acidHRESI-MS [M+H]⁺329.1051329.1052
5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acidHRESI-MS [M+H]⁺399.1635399.1638
7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-oneHRESI-MS [M+H]⁺311.0946311.0944

Experimental Protocols

The synthesis of 5-chloro-indole derivatives often involves multi-step reaction sequences. Below are detailed methodologies for key transformations.

Synthesis of Ethyl 5-chloro-3-((arylamino)methyl)-1H-indole-2-carboxylates

This protocol describes a reductive amination approach to introduce a substituted aminoethyl group at the 3-position of the 5-chloro-indole scaffold.

G cluster_0 Reductive Amination 5-chloro-3-formyl\nindole-2-carboxylate 5-chloro-3-formyl indole-2-carboxylate Imine Intermediate Imine Intermediate 5-chloro-3-formyl\nindole-2-carboxylate->Imine Intermediate Ethanol, reflux Substituted Amine Substituted Amine Substituted Amine->Imine Intermediate Final Product Final Product Imine Intermediate->Final Product NaBH4

Reductive amination for C3-functionalization.

Procedure:

  • A solution of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a substituted amine in ethanol is refluxed for a specified period.

  • The reaction mixture is then cooled, and sodium borohydride (NaBH₄) is added portion-wise.

  • The mixture is stirred at room temperature to reduce the intermediate imine.

  • The reaction is quenched, and the product is extracted, purified by chromatography to yield the desired ethyl 5-chloro-3-((arylamino)methyl)-1H-indole-2-carboxylate.

Saponification to Carboxylic Acids

The ester group of the indole-2-carboxylates can be hydrolyzed to the corresponding carboxylic acid.

G cluster_1 Saponification Indole-2-carboxylate Indole-2-carboxylate Carboxylic Acid Carboxylic Acid Indole-2-carboxylate->Carboxylic Acid LiOH, THF/H2O, 40°C

Hydrolysis of the ethyl ester to the carboxylic acid.

Procedure:

  • The ethyl 5-chloro-indole-2-carboxylate derivative is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (LiOH) is added, and the mixture is stirred at a moderately elevated temperature (e.g., 40°C).

  • Upon completion, the reaction is acidified, and the product is isolated by filtration or extraction to give the corresponding 5-chloro-indole-2-carboxylic acid.

Intramolecular Cyclization to Pyrrolo[3,4-b]indol-3-ones

The synthesized carboxylic acids can undergo intramolecular cyclization to form fused ring systems.

G cluster_2 Intramolecular Cyclization Indole-2-carboxylic Acid Indole-2-carboxylic Acid Pyrrolo[3,4-b]indol-3-one Pyrrolo[3,4-b]indol-3-one Indole-2-carboxylic Acid->Pyrrolo[3,4-b]indol-3-one BOP, DIPEA, DMF, rt

Formation of the pyrrolo[3,4-b]indol-3-one ring system.

Procedure:

  • The 5-chloro-indole-2-carboxylic acid derivative is dissolved in dimethylformamide (DMF).

  • A coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and a base like N,N-Diisopropylethylamine (DIPEA) are added.

  • The reaction is stirred at room temperature overnight.

  • The product is isolated and purified to yield the corresponding pyrrolo[3,4-b]indol-3-one.

Biological Significance and Signaling Pathways

5-Chloro-indole derivatives have emerged as a promising scaffold in drug discovery, with many exhibiting potent biological activities, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Inhibition of EGFR and BRAF Signaling Pathways

Several 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as the T790M mutant, which is associated with resistance to some cancer therapies. Additionally, these compounds can inhibit the BRAF V600E mutant, a key driver in various cancers.

G cluster_0 EGFR/BRAF Signaling Pathway Inhibition 5-Chloro-indole derivative 5-Chloro-indole derivative EGFR (T790M) EGFR (T790M) 5-Chloro-indole derivative->EGFR (T790M) inhibition BRAF (V600E) BRAF (V600E) 5-Chloro-indole derivative->BRAF (V600E) inhibition Downstream Signaling Downstream Signaling EGFR (T790M)->Downstream Signaling BRAF (V600E)->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis inhibition

Inhibition of EGFR and BRAF pathways by 5-chloro-indoles.
Modulation of the p53-MDM2 Pathway

Some indole derivatives have been investigated for their ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. By inhibiting this interaction, the levels of active p53 can be increased, leading to cell cycle arrest and apoptosis in cancer cells. While this has been explored for the broader class of indole derivatives, it represents a potential mechanism of action for novel 5-chloro-indole compounds.

G cluster_1 Potential p53-MDM2 Pathway Modulation 5-Chloro-indole derivative 5-Chloro-indole derivative MDM2 MDM2 5-Chloro-indole derivative->MDM2 inhibition p53 p53 MDM2->p53 inhibits p53 degradation p53 degradation p53->p53 degradation Apoptosis Apoptosis p53->Apoptosis

Hypothesized modulation of the p53-MDM2 interaction.

This guide provides a foundational understanding of the physical and spectral properties of 5-chloro-indole derivatives, alongside practical experimental guidance and insights into their biological relevance. The versatility of this chemical scaffold continues to make it a fertile ground for the development of new therapeutic agents and functional materials.

References

The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic applications of 5-chloro-indole derivatives, with a focus on their role in anticancer therapy.

Synthetic Strategies for 5-Chloro-Indole Derivatives

The synthesis of 5-chloro-indole derivatives can be achieved through various chemical routes, often starting from commercially available precursors. A common strategy involves the direct chlorination of an indole ring system or the use of a pre-chlorinated starting material in a ring-forming reaction.

One documented large-scale and commercially feasible synthesis of 5-chloroindole involves a halogen-halogen exchange reaction from 5-bromoindole using cuprous chloride and the dipolar aprotic solvent N-methyl-2-pyrrolidone in a one-pot reaction with good yields.[3][4][5] Other methods include the classical decarboxylation of 5-chloroindole-2-carboxylic acid and palladium-assisted cyclization from 2-bromoanilines with enamines.[3]

A general synthetic pathway to a series of 5-chloro-indole-2-carboxylate derivatives with potent antiproliferative activity is outlined below. This multi-step synthesis begins with the protection of the indole nitrogen, followed by a Wittig reaction to introduce a side chain, hydrolysis, and subsequent coupling with various amines.

Example Synthetic Protocol: Synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (3a)

A specific example of the synthesis of a 5-chloro-indole derivative, ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate, is detailed in the literature.[1] The synthesis of related compounds in this series involves the reaction of 5-chloro-3-formyl indole-2-carboxylate with NaH and Di-tert-butyl dicarbonate to protect the indole nitrogen. The resulting aldehyde is then treated with methoxymethyltriphenylphosphonium chloride under Wittig reaction conditions. The trans (E) isomer is then hydrolyzed with aqueous NaOH to the corresponding carboxylic acid, which is then coupled with the desired amine.[6]

Mechanism of Action: Targeting Key Signaling Pathways

5-Chloro-indole derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways, with a significant focus on those implicated in cancer progression.

Inhibition of EGFR and BRAF Signaling

A prominent mechanism of action for several 5-chloro-indole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[7] These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.[7][8] Certain 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[6][7][8]

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. This leads to the induction of apoptosis and inhibition of tumor growth.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation ChloroIndole 5-Chloro-Indole Derivative ChloroIndole->P_EGFR Inhibition Apoptosis Apoptosis ChloroIndole->Apoptosis RAS RAS P_EGFR->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

EGFR/BRAF Signaling Pathway Inhibition by 5-Chloro-Indole Derivatives.
Modulation of the WNT Signaling Pathway

The WNT signaling pathway is another critical pathway in both development and disease, particularly in cancer.[9] Aberrant WNT signaling can lead to uncontrolled cell proliferation and tumor growth.[9] Some 5-chloro-indole derivatives have been identified as modulators of the WNT pathway, specifically as inhibitors of Dishevelled (DVL), a key protein in the pathway. By inhibiting the interaction of DVL with its binding partners, these compounds can downregulate WNT signaling and inhibit the growth of WNT-dependent cancer cells.[9]

Biological Activity and Quantitative Data

The therapeutic potential of 5-chloro-indole derivatives is underscored by their potent biological activity against various cancer cell lines and specific molecular targets. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Antiproliferative Activity of Selected 5-Chloro-Indole Derivatives

CompoundTarget Cancer Cell LineIC50 / GI50 (nM)Reference CompoundReference IC50 / GI50 (nM)
3e Pancreatic (Panc-1)33Erlotinib33
3e Breast (MCF-7)31Erlotinib33
3e Colon (HT-29)35Erlotinib33
3e Lung (A-549)32Erlotinib33
5f Pancreatic (Panc-1)29Erlotinib33
5g Pancreatic (Panc-1)31Erlotinib33
5d Pancreatic (Panc-1)36Erlotinib33

Data extracted from MDPI, 2023.[6][7]

Table 2: EGFR Kinase Inhibitory Activity of Selected 5-Chloro-Indole Derivatives

CompoundEGFR MutantIC50 (nM)Reference CompoundReference IC50 (nM)
3e T790M68Erlotinib80
5f T790M9.5 ± 2Osimertinib8 ± 2
5g T790M11.9 ± 3Osimertinib8 ± 2
5d WT68Erlotinib80
5f WT85Erlotinib80
5g WT73Erlotinib80

Data extracted from MDPI, 2023 and Taylor & Francis Online, 2023.[6][7][8][10]

Experimental Protocols

To facilitate further research and development of 5-chloro-indole derivatives, this section provides an overview of key experimental protocols.

General Workflow for Anticancer Drug Screening

The preclinical evaluation of novel anticancer compounds typically follows a standardized workflow to assess their efficacy and mechanism of action.

Experimental_Workflow Start Start: Candidate 5-Chloro-Indole Derivatives InVitro In Vitro Screening Start->InVitro CellLines Cancer Cell Lines (e.g., Panc-1, MCF-7) InVitro->CellLines MTT Cell Viability Assay (e.g., MTT) CellLines->MTT IC50 Determine IC50/GI50 Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism KinaseAssay Kinase Inhibition Assay (e.g., EGFR, BRAF) Mechanism->KinaseAssay ApoptosisAssay Apoptosis Assay (e.g., Caspase Activity) Mechanism->ApoptosisAssay InVivo In Vivo Studies Mechanism->InVivo Promising Candidates AnimalModels Xenograft Animal Models InVivo->AnimalModels Efficacy Evaluate Tumor Growth Inhibition AnimalModels->Efficacy Toxicity Assess Toxicity AnimalModels->Toxicity End Lead Optimization and Preclinical Development Efficacy->End Toxicity->End

General Experimental Workflow for Anticancer Drug Screening.
Protocol for EGFR Tyrosine Kinase Inhibition Assay

The inhibitory activity of compounds against EGFR can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay from Promega.

Materials:

  • Purified recombinant human EGFR enzyme

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Test compounds (5-chloro-indole derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add 1 µl of the compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µl of EGFR enzyme solution to each well and incubate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Conclusion and Future Directions

5-Chloro-indole derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to effectively inhibit key signaling pathways like EGFR/BRAF and modulate the WNT pathway makes them attractive candidates for further drug development. The synthetic accessibility of the 5-chloro-indole scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the therapeutic applications of these derivatives, exploring novel molecular targets, and advancing the most promising candidates through preclinical and clinical development.

References

An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the anticipated safety and handling requirements for 5-chloro-3-ethyl-2-methyl-1H-indole, designed for an audience of researchers, scientists, and drug development professionals. The information is structured to facilitate easy access to critical data, including quantitative safety metrics, experimental protocols, and visual workflows.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to possess hazards similar to other chlorinated indole derivatives. The extrapolated GHS classification is presented below.

Table 1: Extrapolated GHS Hazard Classification

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation.[1][2]

GHS Pictograms:

  • Health Hazard

  • Irritant

Physical and Chemical Properties

The physical and chemical properties of this compound are not explicitly documented. However, based on data for analogous compounds, the following properties can be anticipated.

Table 2: Anticipated Physical and Chemical Properties

PropertyAnticipated Value / State
Physical StateSolid, crystalline powder.
AppearanceOff-white to light brown.[3]
Molecular FormulaC11H12ClN
Molecular Weight193.67 g/mol [2]
Melting PointExpected to be in a similar range to related compounds (e.g., 5-chloroindole: 69-72°C[3], 2,3-dimethylindole: 104-108°C[4]).
SolubilityLikely to be soluble in organic solvents and sparingly soluble in water.
Toxicological Information

Specific toxicological data for this compound is unavailable. The information below is based on general toxicological profiles of indole derivatives and chlorinated compounds.

Table 3: Extrapolated Toxicological Profile

Toxicological EndpointAnticipated Effect
Acute Toxicity
OralHarmful if swallowed.[1]
DermalMay be harmful in contact with skin.[1]
InhalationMay be harmful if inhaled, causing respiratory tract irritation.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory or Skin Sensitization No specific data available, but some indole derivatives can be sensitizers.[5]
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard Not anticipated to be an aspiration hazard in its likely solid form.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are recommended for handling this compound in a laboratory setting.

4.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.[5]

    • Lab Coat: A full-sleeved laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[7]

4.3. General Handling Procedures

  • Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Weigh and handle the solid material in a fume hood or a designated containment area.

  • Use appropriate tools (e.g., spatulas) to handle the compound and avoid creating dust.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Do not eat, drink, or smoke in the laboratory.

4.4. Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

4.5. Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Visualizations

Diagram 1: General Risk Assessment and Handling Workflow

G cluster_assessment Risk Assessment cluster_handling Safe Handling Protocol A Identify Hazards (Extrapolated GHS Data) B Evaluate Exposure Potential (Route, Duration) A->B C Determine Control Measures (Engineering, PPE, Administrative) B->C D Implement Engineering Controls (Fume Hood) C->D Proceed to Handling E Don Appropriate PPE (Goggles, Gloves, Lab Coat) D->E F Follow Standard Operating Procedures (Weighing, Transfer, etc.) E->F G Proper Storage and Waste Disposal F->G

A workflow for risk assessment and safe handling.

Diagram 2: Logical Relationship of Hazard Information

G cluster_hazards Anticipated Health Hazards cluster_ppe Recommended Personal Protective Equipment substance This compound H302 Harmful if Swallowed substance->H302 H315 Causes Skin Irritation substance->H315 H319 Causes Serious Eye Irritation substance->H319 H335 May Cause Respiratory Irritation substance->H335 ppe2 Chemical-Resistant Gloves H315->ppe2 ppe3 Lab Coat H315->ppe3 ppe1 Safety Goggles H319->ppe1 ppe4 Respirator (if dust is generated) H335->ppe4

Relationship between the substance and its anticipated hazards and recommended PPE.

References

The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a ubiquitous heterocyclic motif in nature and medicinal chemistry, continues to serve as a foundational template for the design of novel therapeutic agents. Among its halogenated derivatives, the 5-chloro-indole scaffold has emerged as a particularly privileged structure, underpinning the development of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the 5-chloro-indole class, detailing its synthesis, physicochemical properties, and diverse pharmacological applications, with a focus on its role as a modulator of key physiological targets. Experimental methodologies and quantitative data are presented to offer a practical resource for researchers engaged in the exploration of this versatile chemical entity.

Physicochemical Properties of 5-Chloro-Indole

5-Chloro-indole is a white to slightly grayish-green crystalline powder with a melting point of 69-71 °C.[1] It is soluble in alcohol but insoluble in water.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 17422-32-1
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
Melting Point 69-71 °C[1]
Boiling Point 130 °C at 0.4 mmHg[1]
Solubility Soluble in alcohol, insoluble in water[1][2]

Synthesis of the 5-Chloro-Indole Scaffold

Several synthetic routes to 5-chloro-indole and its derivatives have been established, offering flexibility in terms of starting materials and scalability.

Halogen-Halogen Exchange from 5-Bromo-Indole

A commercially feasible and large-scale synthesis involves a halogen-halogen exchange reaction. This method utilizes the more readily available 5-bromo-indole as a starting material, which is treated with cuprous chloride in a dipolar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) to yield 5-chloro-indole in good yields.[3]

Synthesis from Indoline

Another common approach begins with the acylation of indoline, followed by chlorination in the presence of water and a basic agent to form 5-chloro-1-acyl-indoline. Subsequent saponification yields 5-chloro-indoline, which is then dehydrogenated using an aromatic nitro compound in the presence of a ruthenium catalyst to afford 5-chloro-indole.[4] A synthesis via nitration of indoline has also been described.[1]

Key Biological Activities and Therapeutic Targets

The 5-chloro-indole core is a versatile pharmacophore that has been incorporated into molecules targeting a range of biological pathways implicated in various diseases.

Positive Allosteric Modulation of the 5-HT₃ Receptor

5-Chloro-indole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[5] Unlike orthosteric agonists that directly activate the receptor, 5-chloro-indole binds to a distinct allosteric site, enhancing the response of the receptor to its endogenous ligand, serotonin (5-HT). This modulatory activity has been demonstrated to potentiate agonist-induced responses in both recombinant and native 5-HT₃ receptors.[5] The allosteric modulation of the 5-HT₃ receptor by 5-chloro-indole presents a promising avenue for the development of novel therapeutics for disorders involving serotonergic dysfunction, such as certain gastrointestinal and psychiatric conditions.

G cluster_receptor 5-HT3 Receptor cluster_effect Cellular Response receptor Orthosteric Site Allosteric Site potentiation Enhanced Receptor Activation receptor->potentiation Leads to serotonin Serotonin (5-HT) serotonin->receptor:ortho Binds chloro_indole 5-Chloro-Indole chloro_indole->receptor:allo Binds

Allosteric Modulation of the 5-HT₃ Receptor by 5-Chloro-Indole.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the development of 5-chloro-indole derivatives as potent anticancer agents. These compounds have demonstrated remarkable activity as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.

Derivatives of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one have been synthesized and shown to be potent inhibitors of mutant EGFR and BRAF. Notably, some of these compounds have exhibited greater potency than the established EGFR inhibitor, erlotinib. The antiproliferative effects of these compounds have been demonstrated across various cancer cell lines.

G cluster_pathway EGFR/BRAF Signaling Pathway cluster_response Cellular Response chloro_indole 5-Chloro-Indole Derivatives egfr EGFR chloro_indole->egfr Inhibits braf BRAF chloro_indole->braf Inhibits downstream Downstream Signaling egfr->downstream braf->downstream proliferation Cancer Cell Proliferation downstream->proliferation

Inhibition of the EGFR/BRAF Signaling Pathway.

Other Reported Activities

Beyond these primary areas, 5-chloro-indole derivatives have also been investigated for other therapeutic applications. For instance, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Additionally, various indole derivatives, including those with a 5-chloro substitution, have been explored for their antimicrobial properties.

Quantitative Biological Data

The following tables summarize the in vitro activity of representative 5-chloro-indole derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives

CompoundCell LineGI₅₀ (nM)Reference
3e Not Specified29 - 78[6]
5f Four cancer cell lines29[7]
5g Four cancer cell lines47[7]
Erlotinib (Reference) Four cancer cell lines33[7]

Table 2: Kinase Inhibitory Activity of 5-Chloro-Indole Derivatives

CompoundKinase TargetIC₅₀ (nM)Reference
3e EGFR68[6]
3e BRAFV600ENot specified, but more potent than erlotinib[6]
5d EGFRWT68 - 85[7]
5f EGFRWT68 - 85[7]
5g EGFRWT68 - 85[7]
5f EGFRT790M9.5[7]
5g EGFRT790M11.9[7]
Erlotinib (Reference) EGFR80[6]
Osimertinib (Reference) EGFRT790M8[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the evaluation of 5-chloro-indole compounds.

Synthesis of 5-Chloro-Indole via Halogen Exchange

A general procedure for the synthesis of 5-chloro-indole from 5-bromo-indole is as follows:

  • To a solution of 5-bromo-indole in N-methyl-2-pyrrolidone (NMP), add cuprous chloride.

  • Heat the reaction mixture at a specified temperature for a set duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-indole.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-chloro-indole test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

G start Seed Cells in 96-well Plate treatment Treat with 5-Chloro-Indole Derivatives start->treatment incubation_cell Incubate (e.g., 72h) treatment->incubation_cell add_mtt Add MTT Solution incubation_cell->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance analysis Calculate GI50 read_absorbance->analysis

Workflow for the MTT Assay.

EGFR/BRAF Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

  • In a multi-well plate, combine the kinase (e.g., recombinant human EGFR or BRAF), a specific peptide substrate, and the 5-chloro-indole test compound at various concentrations in a kinase reaction buffer.

  • Initiate the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubate the reaction mixture at a controlled temperature for a defined period.

  • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

5-HT₃ Receptor Positive Allosteric Modulator Assay (Intracellular Calcium Assay)

This assay measures the ability of a compound to enhance the agonist-induced increase in intracellular calcium concentration in cells expressing the 5-HT₃ receptor.

  • Culture cells stably expressing the human 5-HT₃A receptor in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubate the cells with the 5-chloro-indole test compound or a vehicle control.

  • Stimulate the cells with a 5-HT₃ receptor agonist (e.g., serotonin) at a submaximal concentration.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Quantify the potentiation of the agonist response by the test compound and determine its EC₅₀ (half-maximal effective concentration) for potentiation.

Conclusion

The 5-chloro-indole scaffold represents a highly valuable and versatile platform in the field of drug discovery. Its derivatives have demonstrated significant potential in modulating key biological targets, leading to promising activities in oncology, neuroscience, and infectious diseases. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, ensures that the 5-chloro-indole class will remain an active area of research for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

Potential Biological Targets of 5-chloro-3-ethyl-2-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-chloro-indole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and central nervous system disorders.[2] This technical guide summarizes the key biological targets that have been successfully modulated by various 5-chloro-indole analogues, providing a predictive framework for the potential targets of 5-chloro-3-ethyl-2-methyl-1H-indole.

Potential Biological Targets and Associated Activities

Based on the current body of research, the 5-chloro-indole scaffold has been shown to interact with several key biological targets.

Receptor Tyrosine Kinases (RTKs)

a) Epidermal Growth Factor Receptor (EGFR)

Several studies have focused on the development of 5-chloro-indole derivatives as potent inhibitors of EGFR, a key target in cancer therapy. Both wild-type (WT) and mutant forms of EGFR, such as EGFRT790M which is associated with drug resistance, have been targeted.[3][4]

b) BRAFV600E

In conjunction with EGFR, the BRAF kinase, particularly the V600E mutant, has been identified as a target for 5-chloro-indole derivatives. Dual inhibition of EGFR and BRAF pathways is a promising strategy in cancer treatment.[3]

Serotonin (5-HT) Receptors

The indole nucleus is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine), making it a common scaffold for targeting 5-HT receptors.

a) 5-HT6 Receptor

Derivatives of 3-chloro-indole have been synthesized and evaluated as ligands for the 5-HT6 receptor, a target for cognitive disorders and other CNS-related conditions.[5]

b) 5-HT3 Receptor

5-chloroindole itself has been identified as a potent positive allosteric modulator of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting.[6]

Other Kinases

Glycogen Synthase Kinase-3β (GSK-3β)

Substituted 1H-indole-2-carboxylate derivatives have been investigated as potential inhibitors of GSK-3β, a key enzyme implicated in various diseases including neurodegenerative disorders, bipolar disorder, and diabetes.[6][7]

Antimicrobial and Antiviral Targets

Derivatives of 5-chloro-1H-indole-2,3-dione have demonstrated antimicrobial activity against bacteria such as S. aureus and fungi like C. albicans.[8] While the specific molecular targets were not fully elucidated in the provided material, this suggests potential interactions with essential microbial enzymes or cellular processes. Some indole derivatives have also been explored for their antiviral properties.[9]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 5-chloro-indole derivatives.

Table 1: Antiproliferative and Kinase Inhibitory Activities of 5-Chloro-Indole Derivatives

Compound IDStructureTargetActivity (IC50/GI50)Cell LineReference
3e Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylateEGFRIC50 = 68 nM-[3]
3e Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylateBRAFV600E--[3]
5f (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamideEGFRWTIC50 = 85 nM-
5f (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamideEGFRT790MIC50 = 9.5 ± 2 nM-[4]
5g (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenethyl)-1H-indole-2-carboxamideEGFRWTIC50 = 68 nM-
5g (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenethyl)-1H-indole-2-carboxamideEGFRT790MIC50 = 11.9 ± 3 nM-[4]
Aii11 Ethyl 5-chloro-1H-indole-2-carboxylate derivativeGSK-3βPromising Inhibitory Activity-[7]

Note: The specific BRAFV600E IC50 for compound 3e was not provided in the abstract, but it was noted to have higher activity than erlotinib.[3]

Experimental Protocols

EGFR/BRAF Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against EGFR and BRAF kinases.

Methodology:

  • The kinase activity is typically measured using a luminescence-based assay, such as the Kinase-Glo® Luminescent Kinase Assay (Promega).

  • The assay is performed in a multi-well plate format.

  • Each well contains the respective kinase (e.g., EGFRT790M or BRAFV600E), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.

  • The test compounds are added to the wells at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Following incubation, the Kinase-Glo® reagent is added to stop the kinase reaction and measure the amount of remaining ATP.

  • The luminescence signal, which is inversely proportional to the kinase activity, is measured using a luminometer.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effects of test compounds on various cancer cell lines.

Methodology:

  • Cancer cells (e.g., A-549, MCF-7, Panc-1, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the test compounds at a range of concentrations for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 (concentration causing 50% growth inhibition) values are determined by analyzing the dose-response curves.[4]

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

Methodology:

  • The broth microdilution method is a commonly used technique.

  • A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans).

  • The plates are incubated under appropriate conditions for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

Visualizations

Signaling Pathways

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR and BRAF signaling pathways.

Experimental Workflow

Experimental_Workflow Compound 5-chloro-indole Derivative Target_Binding In Vitro Target Binding/Enzyme Assay (e.g., Kinase Assay) Compound->Target_Binding Cell_Based Cell-Based Assay (e.g., Antiproliferative Assay) Compound->Cell_Based Data_Analysis Data Analysis (IC50, GI50, Efficacy) Target_Binding->Data_Analysis In_Vivo In Vivo Model (e.g., Animal Model of Disease) Cell_Based->In_Vivo Cell_Based->Data_Analysis In_Vivo->Data_Analysis

Caption: General experimental workflow for target validation.

Conclusion

The 5-chloro-indole scaffold is a versatile and promising starting point for the design of novel therapeutic agents. While direct experimental evidence for the biological targets of this compound is currently lacking, the extensive research on its analogues strongly suggests potential interactions with key targets in oncology and neuropharmacology, particularly receptor tyrosine kinases and serotonin receptors. The ethyl and methyl substitutions at the 3 and 2 positions, respectively, will undoubtedly influence the steric and electronic properties of the molecule, thereby modulating its binding affinity and selectivity for various targets. Further investigation through in silico modeling and in vitro screening is warranted to elucidate the specific pharmacological profile of this compound. This guide provides a rational basis for initiating such exploratory studies.

References

SMILES notation for 5-chloro-3-ethyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the request for an in-depth technical guide on the chemical compound 5-chloro-3-ethyl-2-methyl-1H-indole.

Chemical Structure and SMILES Notation

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is as follows:

CCc1c(C)[nH]c2ccc(Cl)cc12

This notation represents a molecule with an indole core, substituted with a chlorine atom at the 5th position, a methyl group at the 2nd position, and an ethyl group at the 3rd position.

Technical Data and Experimental Protocols

A comprehensive search for in-depth technical information, including quantitative data, experimental protocols, and established signaling pathways related to this compound, has been conducted.

The search results did not yield specific experimental data, synthesis procedures, or biological activity studies for this particular molecule. The scientific literature available through the performed searches primarily focuses on other derivatives of the 5-chloro-indole scaffold. While there is extensive research on related compounds, no documents containing the specific quantitative data or experimental methodologies for this compound were identified.

Due to the absence of specific data for this compound in the provided search results, it is not possible to fulfill the requirements for:

  • Summarizing quantitative data into tables.

  • Providing detailed experimental protocols.

  • Creating diagrams of signaling pathways or experimental workflows.

Further research or de novo synthesis and analysis would be required to establish the physicochemical properties, biological activity, and associated signaling pathways of this specific compound.

Methodological & Application

Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of polysubstituted indoles is a cornerstone of modern medicinal chemistry. The 1,2,3-trisubstituted 5-chloro-indole scaffold, in particular, is a privileged structure found in a variety of biologically active compounds. This document provides detailed application notes and protocols for the efficient synthesis of this important class of molecules, focusing on a robust and versatile two-step synthetic pathway: the Fischer indole synthesis followed by N-alkylation.

The indole core is a fundamental heterocyclic motif in numerous natural products and pharmaceuticals. The ability to precisely install substituents at various positions of the indole ring is crucial for modulating the pharmacological properties of these molecules. The presence of a chlorine atom at the 5-position can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Further substitution at the N1, C2, and C3 positions allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR).

This guide focuses on a widely applicable and reliable method for constructing 1,2,3-trisubstituted 5-chloro-indoles. The primary synthetic strategy involves the acid-catalyzed cyclization of a 4-chlorophenylhydrazone, derived from 4-chlorophenylhydrazine and a ketone, to form a 2,3-disubstituted 5-chloro-indole. Subsequent N-alkylation of the indole nitrogen completes the synthesis of the target trisubstituted scaffold.

Key Synthetic Strategies

The synthesis of the target compounds can be efficiently achieved through two primary approaches, both revolving around the seminal Fischer indole synthesis.

1. Two-Step Synthesis: This classic and highly reliable approach involves two distinct reaction steps:

  • Fischer Indole Synthesis: Formation of a 2,3-disubstituted 5-chloro-indole by reacting 4-chlorophenylhydrazine with a suitable ketone under acidic conditions.
  • N-Alkylation: Introduction of a substituent at the N1 position of the pre-formed 5-chloro-indole using an appropriate alkylating agent.

2. One-Pot, Three-Component Synthesis: This streamlined approach combines the Fischer indole synthesis and N-alkylation in a single reaction vessel, offering increased efficiency and reduced workup time.[1] An arylhydrazine, a ketone, and an alkyl halide are reacted together in a one-pot fashion to directly yield the 1,2,3-trisubstituted indole. While specific examples for 5-chloro derivatives are not extensively detailed in the literature under this one-pot protocol, the general method provides a strong foundation for adaptation.

Below are detailed protocols for the two-step synthesis, which allows for greater control and purification of intermediates.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2,3-Disubstituted 5-Chloro-Indoles

This protocol describes the synthesis of a 2,3-disubstituted 5-chloro-indole from 4-chlorophenylhydrazine and a ketone. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.[2][3][4][5]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Substituted ketone (e.g., 3-pentanone for 2,3-diethyl-5-chloro-indole)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)[2][4]

  • Ethanol

  • Sodium acetate (if starting with the hydrochloride salt)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Hydrazone Formation (Optional but recommended for higher purity):

    • In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of warm water.

    • Add the ketone (1.05 eq) dissolved in ethanol.

    • Stir the mixture at room temperature for 1-2 hours, during which the hydrazone may precipitate.

    • Filter the solid hydrazone, wash with cold water, and dry under vacuum.

  • Indolization:

    • Place the dried 4-chlorophenylhydrazone (1.0 eq) in a round-bottom flask.

    • Add the acid catalyst. For example, use a 10-fold excess (by weight) of polyphosphoric acid or a catalytic amount of zinc chloride in a high-boiling solvent like toluene. Alternatively, glacial acetic acid can serve as both the solvent and the catalyst.

    • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC. The reaction time can vary from 1 to 6 hours depending on the substrates and the catalyst used.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup:

    • If using polyphosphoric acid, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: N-Alkylation of 2,3-Disubstituted 5-Chloro-Indoles

This protocol describes the introduction of a substituent at the N1 position of the indole ring.

Materials:

  • 2,3-Disubstituted 5-chloro-indole (from Protocol 1)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Saturated ammonium chloride solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Deprotonation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,3-disubstituted 5-chloro-indole (1.0 eq) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (e.g., sodium hydride, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas will be observed if using sodium hydride.

  • Alkylation:

    • To the deprotonated indole solution, add the alkylating agent (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1,2,3-trisubstituted 5-chloro-indoles. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Synthesis of 2,3-Disubstituted 5-Chloro-Indoles via Fischer Indole Synthesis

EntryKetoneR2R3CatalystSolventTemp (°C)Time (h)Yield (%)
13-PentanoneEthylEthylPPA-100275-85
2AcetophenoneMethylPhenylZnCl₂Toluene110470-80
3Cyclohexanone\multicolumn{2}{c}{-(CH₂)₄-}Acetic AcidAcetic Acid118380-90
4PropiophenoneEthylPhenylPPA-100372-82

Table 2: N-Alkylation of 2,3-Disubstituted 5-Chloro-Indoles

Entry5-Chloro-IndoleR1-XBaseSolventTemp (°C)Time (h)Yield (%)
12,3-Diethyl-5-chloro-indoleCH₃INaHDMFRT290-98
22-Methyl-3-phenyl-5-chloro-indoleBnBrK₂CO₃Acetonitrile80685-95
35-Chloro-1,2,3,4-tetrahydrocarbazoleCH₃CH₂BrNaHTHFRT488-96
42-Ethyl-3-phenyl-5-chloro-indole(CH₃)₂SO₄K₂CO₃Acetone60582-90

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Chlorophenylhydrazine->Hydrazone_Formation Ketone Ketone Ketone->Hydrazone_Formation Indolization Indolization (Acid Catalyst) Hydrazone_Formation->Indolization 5-Chloro-Indole 2,3-Disubstituted 5-Chloro-Indole Indolization->5-Chloro-Indole

Caption: Fischer Indole Synthesis Workflow.

N_Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-Chloro-Indole 2,3-Disubstituted 5-Chloro-Indole Deprotonation Deprotonation (Base) 5-Chloro-Indole->Deprotonation Alkyl_Halide Alkyl Halide (R1-X) Alkylation Alkylation Alkyl_Halide->Alkylation Deprotonation->Alkylation Trisubstituted_Indole 1,2,3-Trisubstituted 5-Chloro-Indole Alkylation->Trisubstituted_Indole

Caption: N-Alkylation of 5-Chloro-Indole.

One_Pot_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine One_Pot Fischer Indolization & N-Alkylation 4-Chlorophenylhydrazine->One_Pot Ketone Ketone Ketone->One_Pot Alkyl_Halide Alkyl Halide (R1-X) Alkyl_Halide->One_Pot Trisubstituted_Indole 1,2,3-Trisubstituted 5-Chloro-Indole One_Pot->Trisubstituted_Indole

Caption: One-Pot Synthesis Workflow.

References

Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed protocol for the synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole via the Fischer indole synthesis. This method involves the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with 2-pentanone. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and visual diagrams of the reaction mechanism and workflow.

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a fundamental and versatile chemical reaction for synthesizing indoles.[1][2] The reaction involves heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds used to treat conditions like cancer, inflammation, and migraines.[2][4] This protocol details the synthesis of this compound, a substituted indole with potential applications in pharmaceutical research, using (4-chlorophenyl)hydrazine and 2-pentanone as precursors.

Reaction Scheme and Mechanism

The synthesis proceeds by the reaction of (4-chlorophenyl)hydrazine with 2-pentanone under acidic conditions to form the corresponding phenylhydrazone. This intermediate, upon heating, undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final aromatic indole product.[1][6]

Overall Reaction:

Caption: Overall reaction for the synthesis of the target indole.

Reaction Mechanism:

The mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[1] Following protonation, a critical[5][5]-sigmatropic rearrangement occurs, breaking the N-N bond. The resulting diimine intermediate cyclizes and, through the elimination of ammonia under acidic conditions, forms the stable aromatic indole ring.[2][3][4]

Caption: Step-by-step mechanism of the Fischer indole synthesis.

Materials and Reagents

Table 1: Reactant and Product Properties
CompoundFormulaMol. Weight ( g/mol )M.P. (°C)B.P. (°C)CAS No.
(4-chlorophenyl)hydrazine hydrochlorideC₆H₈Cl₂N₂179.05216 (dec.)N/A1073-70-7
2-PentanoneC₅H₁₀O86.13-78102107-87-9
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/AN/AN/A8017-16-1
This compoundC₁₁H₁₂ClN193.67N/AN/AN/A

Experimental Protocol

This protocol is a representative procedure. Optimization of temperature, reaction time, and catalyst may be required to improve yields.

4.1. Preparation of the Phenylhydrazone Intermediate (Optional)

While the Fischer indole synthesis can be performed as a one-pot reaction, isolation of the hydrazone is possible.[3]

  • Dissolve (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (30 mL).

  • Add a few drops of glacial acetic acid.

  • Add 2-pentanone (0.86 g, 10 mmol) dropwise while stirring.

  • Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate indicates hydrazone formation.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

4.2. Indole Synthesis (One-Pot Procedure)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and 2-pentanone (0.95 g, 11 mmol, 1.1 eq).

  • Add a suitable solvent such as ethanol or toluene (40 mL).

  • Carefully add the acid catalyst. Options include:

    • Polyphosphoric Acid (PPA): Add approximately 10-15 g of PPA. Caution: PPA is highly viscous and corrosive.

    • Zinc Chloride (ZnCl₂): Add anhydrous ZnCl₂ (1.36 g, 10 mmol).

    • Other Acids: Brønsted acids like H₂SO₄ or p-toluenesulfonic acid can also be used.[1][4]

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

4.3. Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • If PPA was used, carefully pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • If other catalysts were used, quench the reaction with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield pure this compound.

4.4. Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (M.P.): To assess purity.

Quantitative Data Summary

Table 2: Illustrative Reaction Parameters and Yields
CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Polyphosphoric AcidNeat100 - 1401 - 360 - 85General Knowledge
Zinc ChlorideEthanol80 (Reflux)4 - 855 - 75[4][6]
p-Toluenesulfonic AcidToluene110 (Reflux)6 - 1250 - 70[1]
Acetic Acid/HClAcetic Acid100 (Reflux)3 - 665 - 80[7]

Note: Yields are estimates based on typical Fischer indole syntheses and may vary for this specific substrate.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine (4-chlorophenyl)hydrazine HCl and 2-Pentanone in Solvent B Add Acid Catalyst (e.g., PPA, ZnCl2) A->B C Heat Mixture to Reflux (80-120 °C) B->C D Monitor by TLC C->D E Cool and Quench Reaction (Ice, Water) D->E F Neutralize (if necessary) E->F G Solvent Extraction (e.g., Ethyl Acetate) F->G H Wash, Dry, and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • (4-chlorophenyl)hydrazine is toxic and a suspected carcinogen. Handle with extreme care.

  • Acid catalysts like PPA and H₂SO₄ are highly corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The Fischer indole synthesis remains a powerful and reliable method for the preparation of substituted indoles. The protocol described provides a robust framework for the synthesis of this compound, a valuable compound for further research and development in medicinal chemistry. Researchers should consider optimizing reaction conditions to achieve the best possible yield and purity for their specific application.

References

Application Notes & Protocols: Leveraging 5-chloro-3-ethyl-2-methyl-1H-indole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-chloro-3-ethyl-2-methyl-1H-indole as a valuable precursor in the discovery of novel therapeutic agents. While direct literature on this specific indole is limited, its structural motifs are present in a wide array of biologically active molecules. This document outlines prospective applications, detailed experimental protocols for derivative synthesis and biological evaluation, and relevant data based on structurally related 5-chloro-indole compounds that have shown significant promise, particularly in oncology and virology.

The indole nucleus is a prominent scaffold in numerous natural products and clinically approved drugs.[1] The incorporation of a chloro-substituent at the 5-position of the indole ring has been shown to enhance the biological activity of various compounds.[2] This document will focus on the potential of this compound in the development of kinase inhibitors for cancer therapy and viral entry inhibitors.

Prospective Therapeutic Applications

Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[3][4] Mutations in these kinases are common drivers in various cancers, including non-small cell lung cancer and melanoma.

Mechanism of Action: Compounds derived from 5-chloro-indoles can act as ATP-competitive inhibitors at the kinase domain of receptors like EGFR. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. The diagram below illustrates the canonical EGFR signaling pathway and the proposed point of intervention for 5-chloro-indole derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR Inhibits (ATP-binding site) RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 1: EGFR Signaling Pathway and Inhibition.

The 5-chloro-indole scaffold is also a key component of JNJ-53718678, an orally bioavailable inhibitor of the Respiratory Syncytial Virus (RSV) fusion protein.[5] This demonstrates the potential of this scaffold in developing agents that prevent viral entry into host cells, a critical step in the viral life cycle.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of various 5-chloro-indole derivatives from published studies. This data provides a benchmark for the potential efficacy of novel compounds derived from this compound.

Table 1: Antiproliferative and Kinase Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives [2][4]

Compound IDTargetIC50 (nM)Cell LineGI50 (nM)
3e EGFR68--
3e BRAFV600EPotentLOX-IMVI960
3b EGFR-LOX-IMVI1120
Erlotinib (Ref.)EGFR80--
Vemurafenib (Ref.)BRAFV600E---

Table 2: Antiproliferative and Kinase Inhibitory Activity of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides [6]

Compound IDTargetIC50 (nM)Cell LineGI50 (nM)
5f EGFRWT68A-54929
5g EGFRWT74MCF-7-
5f EGFRT790M9.5Panc-1-
5g EGFRT790M11.9HT-29-
Erlotinib (Ref.)EGFRWT80-33
Osimertinib (Ref.)EGFRT790M8--

Experimental Protocols

The following protocols are generalized methodologies based on published procedures for the synthesis and evaluation of 5-chloro-indole derivatives.[4][6][7]

The synthesis of novel drug candidates from this compound would likely involve functionalization at the N1 position of the indole ring or modification of the ethyl and methyl groups at the C3 and C2 positions, respectively. A general workflow is depicted below.

Synthesis_Workflow Start This compound Reaction Functionalization Reaction (e.g., N-alkylation, side-chain modification) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Final_Product Novel Derivative Library Characterization->Final_Product

Fig. 2: General Synthetic Workflow.

Protocol 3.1.1: N-Alkylation of this compound (Illustrative)

  • To a solution of this compound (1 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (R-X, 1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol assesses the ability of synthesized compounds to inhibit the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) using a suitable software.

This assay determines the direct inhibitory effect of the compounds on the activity of a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the substrate.

  • Add the test compounds at various concentrations to the wells of the plate.

  • Initiate the kinase reaction by adding ATP to each well. The final volume should be consistent across all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely correlated with kinase activity.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value (concentration that inhibits kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While this compound itself is not extensively documented as a direct precursor in drug discovery, the broader class of 5-chloro-indoles represents a highly promising scaffold. The ethyl and methyl substitutions at the 3 and 2 positions, respectively, offer unique steric and electronic properties that can be exploited for the design of novel kinase and viral fusion inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this and related indole derivatives in the development of new therapeutic agents. Further derivatization and biological screening are warranted to fully elucidate the therapeutic potential of this compound class.

References

Application of 5-chloro-indole Derivatives as EGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy due to its role in regulating cell growth, proliferation, and survival.[1][2] The development of inhibitors targeting EGFR has been a significant focus in oncology drug discovery. Among the promising classes of compounds are 5-chloro-indole derivatives, which have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[3][4]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with 5-chloro-indole derivatives as EGFR inhibitors.

Application Notes

Several series of 5-chloro-indole derivatives have been synthesized and evaluated for their potential as EGFR inhibitors. These compounds often feature modifications at the N1, C2, and C3 positions of the indole ring to optimize their binding affinity and selectivity for the ATP-binding site of the EGFR kinase domain.

Recent studies have highlighted the efficacy of various 5-chloro-indole scaffolds, including:

  • Indole-2-carboxylates and Pyrrolo[3,4-b]indol-3-ones: Certain derivatives of these scaffolds have shown significant antiproliferative activity and potent inhibition of mutant EGFR, such as EGFRT790M.[3][5]

  • Indole-2-carboxamides: This class of derivatives has also been explored, with some compounds displaying promising EGFR inhibitory activity and the ability to induce apoptosis in cancer cells.[6][7]

  • 3-(2-methoxyvinyl)-indole-2-carboxamides: These derivatives have been developed as potent inhibitors of both wild-type EGFR (EGFRwt) and the resistant EGFRT790M mutant.[4][8]

The primary application of these compounds is as potential therapeutic agents for cancers driven by aberrant EGFR signaling, particularly non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent.[3][9]

Data Presentation

The following tables summarize the biological activity of representative 5-chloro-indole derivatives against EGFR and their antiproliferative effects on cancer cell lines.

Table 1: EGFR Kinase Inhibitory Activity of 5-chloro-indole Derivatives

Compound IDScaffoldTargetIC50 (nM)Reference CompoundReference IC50 (nM)Citation
3e Indole-2-carboxylateEGFRwt68Erlotinib80[3][10]
3b Indole-2-carboxylateEGFRT790M8.6 ± 2Osimertinib8 ± 2[3]
3e Indole-2-carboxylateEGFRT790M9.2 ± 2Osimertinib8 ± 2[3]
IVc Indole-2-carboxamideEGFR120--[3][9]
5d 3-(2-methoxyvinyl)-indole-2-carboxamideEGFRwt85 ± 5Erlotinib80 ± 5[4][8]
5f 3-(2-methoxyvinyl)-indole-2-carboxamideEGFRwt68 ± 5Erlotinib80 ± 5[4][8]
5g 3-(2-methoxyvinyl)-indole-2-carboxamideEGFRwt74 ± 5Erlotinib80 ± 5[4][8]
5f 3-(2-methoxyvinyl)-indole-2-carboxamideEGFRT790M9.5 ± 2Osimertinib8 ± 2[4][8]
5g 3-(2-methoxyvinyl)-indole-2-carboxamideEGFRT790M11.9 ± 3Osimertinib8 ± 2[4][8]

Table 2: Antiproliferative Activity of 5-chloro-indole Derivatives

Compound IDScaffoldCancer Cell LineGI50 (nM)Reference CompoundReference GI50 (nM)Citation
3a-e Indole-2-carboxylateVarious29 - 78--[3]
5c 3-(2-methoxyvinyl)-indole-2-carboxamideVarious29 - 47Erlotinib33[4]
5d 3-(2-methoxyvinyl)-indole-2-carboxamideVarious29 - 47Erlotinib33[4]
5f 3-(2-methoxyvinyl)-indole-2-carboxamideVarious29 - 47Erlotinib33[4]
5g 3-(2-methoxyvinyl)-indole-2-carboxamideVarious29 - 47Erlotinib33[4]
6e 3-(2-methoxyvinyl)-indole-2-carboxamideVarious29 - 47Erlotinib33[4]
6f 3-(2-methoxyvinyl)-indole-2-carboxamideVarious29 - 47Erlotinib33[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: EGFR Kinase Activity Assay (HTRF® KinEASE-TK)

This protocol is based on the Homogeneous Time Resolved Fluorescence (HTRF) KinEASE-TK assay, which is frequently used to determine the in vitro inhibitory activity of compounds against EGFR tyrosine kinase.[3][4][8]

Materials:

  • Recombinant human EGFR kinase

  • TK Substrate-biotin

  • ATP (Adenosine triphosphate)

  • HTRF KinEASE-TK detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

  • 5-chloro-indole derivatives (test compounds)

  • Reference inhibitor (e.g., Erlotinib, Osimertinib)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of the 5-chloro-indole derivatives and the reference inhibitor in DMSO, followed by dilution in the assay buffer.

  • Add 2 µL of the diluted compounds or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 4 µL of the EGFR kinase and TK Substrate-biotin mixture (prepared in assay buffer) to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the HTRF detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative activity of the 5-chloro-indole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 5-chloro-indole derivatives (test compounds)

  • Reference drug (e.g., Erlotinib)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the 5-chloro-indole derivatives and the reference drug in the complete cell culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the fresh medium containing the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the EGFR signaling pathway and a general workflow for the evaluation of 5-chloro-indole derivatives as EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Extracellular Transmembrane Intracellular (Kinase Domain) PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STATs STATs EGFR->STATs Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Autophosphorylation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PIP2 PKC PKC IP3_DAG->PKC PKC->Nucleus STATs->Nucleus Proliferation_Survival Proliferation, Survival, Angiogenesis, Invasion Nucleus->Proliferation_Survival Grb2_SOS->Ras

Caption: EGFR Signaling Pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Design Compound Design & Molecular Docking Synthesis Synthesis of 5-chloro-indole derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay EGFR Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Viability Antiproliferative Assay (GI50 Determination) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis & Cell Cycle Analysis Cell_Viability->Apoptosis_Assay ADME ADME/Tox Studies (In Silico / In Vivo) Cell_Viability->ADME Western_Blot Western Blot for Downstream Signaling Apoptosis_Assay->Western_Blot SAR Structure-Activity Relationship (SAR) Western_Blot->SAR Xenograft Tumor Xenograft Models ADME->Xenograft Xenograft->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design

Caption: Experimental Workflow for EGFR Inhibitor Evaluation.

References

Application Notes and Protocols for C-3 Functionalization of the 5-Chloro-1H-indole Nucleus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common C-3 functionalization reactions for the 5-chloro-1H-indole nucleus, a key scaffold in medicinal chemistry. The protocols and data presented are intended to serve as a practical guide for the synthesis of diverse 5-chloro-1H-indole derivatives for applications in drug discovery and development.

Introduction

The 5-chloro-1H-indole scaffold is a privileged structural motif found in numerous biologically active compounds. Functionalization at the C-3 position is a common strategy to modulate the pharmacological properties of these molecules. This document outlines key methodologies for introducing various substituents at the C-3 position of 5-chloro-1H-indole, including formylation, acylation, and arylation.

C-3 Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like indoles. It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).

Data Presentation: Vilsmeier-Haack Formylation of Substituted Anilines
EntryStarting MaterialProductYield (%)Reference
14-chloro-2-methyl-aniline5-chloro-1H-indole-3-carbaldehyde90[1]
23-chloro-2-methyl-aniline6-chloro-1H-indole-3-carbaldehyde91[1]
Experimental Protocol: Synthesis of 5-chloro-1H-indole-3-carbaldehyde[1]

Materials:

  • 4-chloro-2-methyl-aniline (10 g, 70.6 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Vilsmeier reagent (prepared from POCl₃ and DMF) (20 mL)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • To a flask containing 4-chloro-2-methyl-aniline in 10 mL of DMF, slowly add 20 mL of the prepared Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 85 °C and maintain for 5 hours.

  • After the reaction, cool the mixture and add saturated sodium carbonate solution until the solution is basic.

  • A large amount of pale yellow solid will precipitate.

  • Filter the solid, wash with water, and dry to obtain 11 g of 5-chloro-1H-indole-3-carbaldehyde (90% yield).

  • The melting point of the resulting product is 215-216 °C.

Reaction Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent 1. POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Indole 5-Chloro-1H-indole Indole->Iminium_salt 2. Electrophilic attack Aldehyde 5-Chloro-1H-indole-3-carbaldehyde Iminium_salt->Aldehyde 3. Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Aldehyde

Vilsmeier-Haack formylation workflow.

C-3 Acylation via Friedel-Crafts Reaction

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For indoles, this reaction is highly regioselective for the C-3 position. Various Lewis acids can be employed as catalysts.

Data Presentation: Friedel-Crafts Acylation of 5-Substituted Indoles

| Entry | Indole Derivative | Acylating Agent | Catalyst | Yield (%) | Reference | |---|---|---|---|---| | 1 | 5-chloroindole | Propionic anhydride | [CholineCl][ZnCl₂]₃ | 85 |[2] | | 2 | 5-bromoindole | Propionic anhydride | [CholineCl][ZnCl₂]₃ | 87 |[2] | | 3 | 5-fluoroindole | Propionic anhydride | [CholineCl][ZnCl₂]₃ | 82 |[2] |

Experimental Protocol: General Procedure for Friedel-Crafts Acylation[2]

Materials:

  • 5-Substituted Indole (1 mmol)

  • Acylating Agent (e.g., Propionic anhydride) (1.2 mmol)

  • Deep eutectic solvent ([CholineCl][ZnCl₂]₃) (2 mL)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 5-substituted indole, acylating agent, and the deep eutectic solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 80 °C for 10 minutes).

  • After the reaction is complete, cool the mixture and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Reaction Mechanism: Friedel-Crafts Acylation

Friedel_Crafts Acyl_halide Acyl Halide/Anhydride Acylium_ion Acylium Ion Acyl_halide->Acylium_ion 1. Activation Lewis_acid Lewis Acid (e.g., AlCl₃, ZnCl₂) Lewis_acid->Acylium_ion Sigma_complex Sigma Complex Intermediate Acylium_ion->Sigma_complex Indole 5-Chloro-1H-indole Indole->Sigma_complex 2. Nucleophilic attack Product 3-Acyl-5-chloro-1H-indole Sigma_complex->Product 3. Deprotonation

Friedel-Crafts acylation mechanism.

C-3 Arylation via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Direct C-H arylation of indoles at the C-3 position can be achieved with various aryl halides.

Data Presentation: Palladium-Catalyzed C-3 Arylation of Indoles

While specific data for 5-chloroindole is limited in tabular format, the following provides a general scope for related indole derivatives.

EntryIndole DerivativeAryl HalideCatalyst/LigandBaseYield (%)
11-Acetylindolin-3-oneBromobenzenePd(dba)₂ / XphosK₂CO₃95
21-Acetylindolin-3-one4-BromotoluenePd(dba)₂ / XphosK₂CO₃88
31-Acetylindolin-3-one4-BromoanisolePd(dba)₂ / XphosK₂CO₃91

Note: The data above is for a related indole core and serves as a representative example of the reaction's scope.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-3 Arylation[3]

Materials:

  • Indole derivative (0.25 mmol)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dba)₂) (5 mol%)

  • Ligand (e.g., Xphos) (10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., THF) (2.0 mL)

  • Inert atmosphere (e.g., Nitrogen)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the indole derivative, aryl halide, palladium catalyst, ligand, and base.

  • Add the solvent and stir the mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 14 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography.

Biological Application: Inhibition of EGFR/BRAF Signaling Pathway

C-3 functionalized 5-chloroindole derivatives have shown promise as potent inhibitors of the EGFR (Epidermal Growth Factor Receptor) and BRAF signaling pathways, which are often dysregulated in various cancers.[3][4]

Signaling Pathway Diagram: Simplified EGFR/BRAF Pathway Inhibition

EGFR_BRAF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Transcription Factor Activation Indole_Derivative 5-Chloro-indole Derivative Indole_Derivative->EGFR Inhibition Indole_Derivative->BRAF Inhibition

Inhibition of EGFR and BRAF pathways by 5-chloro-indole derivatives.

The diagram illustrates how 5-chloro-indole derivatives can inhibit the EGFR and BRAF kinases, thereby blocking downstream signaling and preventing cancer cell proliferation and survival.[3][4] These compounds have shown significant antiproliferative activity with GI50 values in the nanomolar range against various cancer cell lines.[3] For instance, certain derivatives have demonstrated potent inhibition of both wild-type and mutant EGFR.[3]

References

Application Notes and Protocols for the Analytical Characterization of 5-chloro-3-ethyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of the novel indole derivative, 5-chloro-3-ethyl-2-methyl-1H-indole. The protocols outlined below utilize a suite of standard analytical techniques to confirm the identity, purity, and structural integrity of this compound, which is of interest in medicinal chemistry and drug development.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy ('¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As an alternative chromatographic method for purity assessment and structural confirmation.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption characteristics of the compound.

Predicted Spectroscopic and Chromatographic Data

Due to the novelty of this compound, the following data is predicted based on the analysis of structurally similar compounds, such as 5-chloro-3-methyl-1H-indole and other substituted indoles.[1]

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0br s1HN-H
~7.5d1HAr-H (C4)
~7.2d1HAr-H (C7)
~7.1dd1HAr-H (C6)
~2.7q2H-CH₂-CH₃
~2.4s3H-CH₃ (C2)
~1.3t3H-CH₂-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~135.0C-7a
~131.0C-2
~129.0C-3a
~125.0C-5
~122.0C-4
~118.0C-6
~115.0C-3
~112.0C-7
~17.0-CH₂-CH₃
~14.0-CH₂-CH₃
~10.0-CH₃ (C2)

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data
m/zPredicted IdentityRelative Abundance
193/195[M]⁺High
178/180[M-CH₃]⁺Moderate
164/166[M-C₂H₅]⁺Moderate

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted FT-IR Data
Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~2970C-H stretch (aliphatic)
~1610C=C stretch (aromatic)
~1460C-H bend (aliphatic)
~800C-Cl stretch
Table 5: Predicted HPLC and GC-MS Data
ParameterHPLCGC-MS
Column C18 Reverse PhaseCapillary (e.g., HP-5MS)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium
Predicted Retention Time Dependent on exact conditionsDependent on exact conditions
Detection UV (e.g., 220 nm, 270 nm)Mass Spectrometry

Experimental Protocols

NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 add_tms Add TMS Standard dissolve->add_tms acquire_1h Acquire 1H Spectrum add_tms->acquire_1h acquire_13c Acquire 13C Spectrum add_tms->acquire_13c process_data Process Raw Data acquire_1h->process_data acquire_13c->process_data structure_elucidation Elucidate Structure process_data->structure_elucidation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Flow for Mass Spectrometry Analysis

G sample_prep Prepare Dilute Sample Solution ionization Electron Ionization sample_prep->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Molecular Ion & Fragments) detection->data_analysis G sample_prep Prepare Sample Solution injection Inject Sample sample_prep->injection separation Separation on C18 Column (Acetonitrile/Water Gradient) injection->separation detection UV Detection separation->detection analysis Purity Assessment (Retention Time & Peak Area) detection->analysis

References

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Chloro-indole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation and characterization of these molecules. This document provides detailed application notes on the interpretation of ¹H and ¹³C NMR spectra of 5-chloro-indole derivatives and standardized protocols for sample preparation and data acquisition.

¹H NMR Spectral Analysis of 5-Chloro-Indole Derivatives

The ¹H NMR spectrum of the 5-chloro-indole scaffold is characterized by distinct signals for the aromatic protons and the N-H proton of the indole ring. The electron-withdrawing nature of the chlorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring.

  • N-H Proton (H1): Typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), and its chemical shift is highly dependent on the solvent and concentration.

  • Pyrrole Ring Protons (H2, H3): The H3 proton usually resonates between δ 6.4-6.5 ppm, often appearing as a triplet or doublet of doublets due to coupling with H1 and H2. The H2 proton signal is typically found between δ 7.1-7.3 ppm.

  • Benzene Ring Protons (H4, H6, H7): The chlorine at C5 deshields the adjacent protons. H4 typically appears as a doublet around δ 7.6 ppm. H6 shows a doublet of doublets around δ 7.1-7.2 ppm, and H7 resonates as a doublet around δ 7.2-7.4 ppm.

¹H NMR Data for Selected 5-Chloro-Indole Derivatives

The following table summarizes the ¹H NMR chemical shifts (δ) and coupling constants (J) for 5-chloro-indole and representative derivatives.

CompoundSolventH1 (NH)H2H3H4H6H7Other SignalsRef.
5-Chloro-indole CDCl₃8.1 (br s)7.22 (m)6.47 (m)7.59 (d, J=2.0 Hz)7.14 (dd, J=8.7, 2.0 Hz)7.22 (d, J=8.7 Hz)-[1]
5-Chloro-3-methyl-1H-indole CDCl₃7.91 (s)7.01 (s)-7.57 (d, J=1.8 Hz)7.16 (dd, J=8.6, 2.0 Hz)7.27 (d, J=8.5 Hz)CH₃: 2.32 (d, J=0.7 Hz)[2]
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate CDCl₃9.25 (s)--7.70 (d, J=1.7 Hz)7.24-7.23 (m)7.24-7.23 (m)OCH₂CH₃: 4.33 (q), 1.36 (t); CH₂NH: 4.19 (s); NHCH₂CH₂: 2.89 (t), 2.74 (t); Ar-H: 7.24-7.23 (m)[3]
5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid DMSO-d₆11.92 (s)--7.89 (d, J=2.0 Hz)7.18-7.36 (m)7.44 (d, J=8.7 Hz)COOH: 10.26 (s); CH₂NH: 4.49 (s); NHCH₂CH₂: 3.16 (t), 2.99 (t); Ar-H: 7.18-7.36 (m)[3]

¹³C NMR Spectral Analysis of 5-Chloro-Indole Derivatives

In the ¹³C NMR spectrum, the carbon atoms of the 5-chloro-indole ring resonate at characteristic chemical shifts. The C5 carbon, directly attached to the chlorine atom, shows a distinct shift, as do the other carbons influenced by the heterocyclic system and the substituent.

  • Pyrrole Ring Carbons (C2, C3): C2 typically resonates around δ 125 ppm, while C3 is more shielded, appearing around δ 102 ppm.

  • Bridgehead Carbons (C3a, C7a): These carbons are found at approximately δ 128 ppm and δ 134 ppm, respectively.

  • Benzene Ring Carbons (C4, C5, C6, C7): The C5 carbon attached to chlorine is found around δ 125 ppm. C4, C6, and C7 resonate in the aromatic region between δ 112 ppm and δ 122 ppm.

¹³C NMR Data for Selected 5-Chloro-Indole Derivatives

The table below presents the ¹³C NMR chemical shifts (δ) for representative 5-chloro-indole derivatives.

CompoundSolventC2C3C3aC4C5C6C7C7aOther SignalsRef.
5-Chloro-3-methyl-1H-indole CDCl₃123.09112.01129.55118.52125.00122.23111.68134.69CH₃: 9.63[2]
5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid DMSO-d₆133.23108.74127.15119.43124.84124.25114.52133.76COOH: 164.11; CH₂NH: 41.07; NHCH₂CH₂: 47.43, 32.23; Ar-C: 128.49, 129.01, 129.06, 137.82[3]
5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid DMSO-d₆133.07122.03127.25113.90125.03123.34112.24140.14COOH: 166.30; CH₂NH: 40.33; NHCH₂CH₂: 45.13, 34.20; Pyrrolidine: 25.54, 47.99; Ar-C: 129.70, 130.16, 136.77, 146.76[3]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a 5-chloro-indole derivative.[4][5][6]

  • Sample Weighing: Accurately weigh 5-25 mg of the solid compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice of solvent can affect the chemical shifts, especially for N-H protons.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Gently vortex or sonicate the vial to ensure the sample dissolves completely, forming a homogeneous solution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[4][5] This step is crucial for achieving good spectral resolution.

  • Referencing (Optional): If the solvent signal is not used for referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. Often, adding a drop of TMS to a larger volume of deuterated solvent (5-10 mL) and using that solvent for sample preparation is sufficient.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly near the top. Avoid using paper labels or tape that may interfere with the spinner.[4]

Protocol 2: Standard ¹H NMR Acquisition

This protocol provides typical parameters for acquiring a standard ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Spectral Width (SW): ~16 ppm (centered around 5-6 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans (NS): 8-16 scans for samples with sufficient concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0.00 ppm).

    • Integrate the signals to determine the relative proton ratios.

Protocol 3: Standard ¹³C NMR Acquisition

This protocol describes common parameters for a proton-decoupled ¹³C NMR experiment.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width (SW): ~240 ppm (centered around 100-120 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 256 to 1024 scans or more, depending on the sample concentration, as ¹³C has a low natural abundance.

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Visualized Workflows and Relationships

NMR_Analysis_Workflow filtrate filtrate insert insert filtrate->insert acquire_h1 acquire_h1 process process acquire_h1->process acquire_c13 acquire_c13 acquire_c13->process

Caption: General workflow for NMR analysis of 5-chloro-indole derivatives.

Structure_Data_Relationship structure Molecular Structure (5-Chloro-Indole Derivative) nmr_exp NMR Experiment structure->nmr_exp is analyzed by h1_spec ¹H NMR Spectrum nmr_exp->h1_spec c13_spec ¹³C NMR Spectrum nmr_exp->c13_spec h1_data ¹H Chemical Shifts (δ) Proton Environment h1_spec->h1_data coupling Coupling Constants (J) Connectivity (3-bond) h1_spec->coupling c13_data ¹³C Chemical Shifts (δ) Carbon Skeleton c13_spec->c13_data h1_data->structure elucidates coupling->structure elucidates c13_data->structure elucidates

Caption: Logical relationship between molecular structure and NMR data.

DrugDev_Workflow

Caption: Role of NMR analysis in a drug development cycle.

References

Application Note: High-Resolution ESI-MS for the Structural Characterization of Synthesized Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the analysis of synthesized indole derivatives using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). Indoles are a critical class of heterocyclic compounds widely explored in medicinal chemistry and drug development. Accurate mass measurement and structural confirmation are paramount for synthetic chemists and researchers in this field. This document outlines detailed protocols for sample preparation, data acquisition, and data processing, enabling confident identification and characterization of novel indole-based molecules.

Introduction

Indole and its derivatives represent a significant scaffold in numerous pharmaceuticals and biologically active compounds. The verification of their synthetic routes and the unambiguous confirmation of their molecular structures are crucial steps in the research and development pipeline. High-resolution mass spectrometry, particularly with electrospray ionization (ESI), offers exceptional sensitivity, mass accuracy, and the ability to perform tandem MS (MS/MS) for fragmentation analysis, making it an indispensable tool for this purpose. This note details the application of HRESI-MS for the analysis of newly synthesized indoles, providing researchers with a robust workflow from sample preparation to data interpretation.

Data Presentation: Performance and Accuracy

HRESI-MS provides high-quality quantitative and qualitative data. The following tables summarize typical performance parameters achievable with modern high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap-based systems.[1][2]

Table 1: Typical HRESI-MS Performance Parameters for Small Molecule Analysis

ParameterTypical ValueBenefit for Indole Analysis
Mass Resolution > 60,000 FWHMDifferentiation of isobaric interferences.
Mass Accuracy < 2 ppmHigh confidence in elemental composition determination.
Sensitivity Low ng/mL to pg/mLAnalysis of low-concentration samples or impurities.
Dynamic Range > 4 orders of magnitudeSimultaneous detection of major products and minor byproducts.

Table 2: Example Data for a Synthesized Indole Derivative

Compound IDTheoretical m/zMeasured m/zMass Error (ppm)Molecular Formula
IND-001250.1234250.1231-1.2C₁₅H₁₅N₃O
IND-002312.0987312.0989+0.6C₁₇H₁₇N₃O₂S
IND-003276.1543276.1540-1.1C₁₇H₁₉NO₂

Experimental Protocols

A generalized workflow for the HRESI-MS analysis of synthesized indoles involves sample preparation, liquid chromatography (optional but recommended for complex mixtures), and mass spectrometry analysis.

Sample Preparation

Proper sample preparation is critical to avoid instrument contamination and ensure high-quality data.[3]

  • Solvent Selection: Dissolve the synthesized indole compound in a high-purity solvent in which it is fully soluble.[4] Recommended solvents include HPLC-grade or higher purity methanol or acetonitrile.[4] Water can also be used.[3] If solubility is an issue, a small amount of DMSO can be used initially, but the final solution should be diluted to contain less than 0.1% DMSO.[3]

  • Concentration: For direct infusion ESI-MS, a concentration of approximately 10 µg/mL is typically sufficient.[4] This can be achieved by creating a 1 mg/mL stock solution and then performing a 1:100 dilution.[4]

  • Solution Clarity: Ensure the final solution is free of any precipitates or particulates.[4] Centrifugation or filtration may be necessary.

  • Additives: To promote ionization in positive ESI mode, which is common for nitrogen-containing indoles, a volatile acid modifier like 0.1% formic acid or acetic acid can be added to the sample solution.[3]

  • Caution: Avoid non-volatile buffers such as phosphates and detergents, as they can suppress the ESI signal and contaminate the mass spectrometer.[3]

Liquid Chromatography (LC) - Optional

For complex reaction mixtures or for separating isomers, coupling HPLC or UHPLC with the mass spectrometer is recommended.

  • Column: A reversed-phase C18 column is commonly used for the separation of indole derivatives.[5][6]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5][6]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds.

  • Flow Rate: Dependent on the column diameter, but typically in the range of 0.2-0.5 mL/min.[5]

HRESI-MS Data Acquisition

The following are general starting parameters for HRESI-MS analysis of indoles. These should be optimized for the specific instrument and compound class.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for indoles due to the basicity of the nitrogen atom.

  • Mass Analyzer Scan Modes:

    • Full Scan MS: Provides accurate mass measurement of the intact molecular ion (e.g., [M+H]⁺).[2] This mode is used to determine the elemental composition.

    • Tandem MS (MS/MS or t-MS²): Involves isolating the precursor ion of interest, fragmenting it (e.g., via collision-induced dissociation - CID), and analyzing the resulting fragment ions.[2] This provides structural information. This can be done in a data-dependent acquisition (DDA) mode, which automatically triggers MS/MS on the most intense ions from a full scan.[5]

  • Typical Instrument Parameters (Q-ToF or Orbitrap):

    • Capillary Voltage: 3.0 - 4.5 kV

    • Source Temperature: 120 - 150 °C[7]

    • Desolvation Gas Temperature: 250 - 400 °C[7]

    • Nebulizer Gas Flow: Instrument dependent

    • Mass Range: 100 - 1000 m/z (should be adjusted based on the expected mass of the synthesized indoles)

    • Collision Energy (for MS/MS): Ramped or fixed energy (e.g., 10-40 eV), depending on the stability of the molecule.

Data Processing and Analysis
  • Elemental Composition: Use the accurate mass measurement from the full scan MS to predict the elemental formula of the synthesized compound using the instrument's software. A mass accuracy of < 2 ppm provides high confidence.

  • Structural Elucidation: Analyze the MS/MS fragmentation pattern to confirm the structure. Compare the observed fragments with theoretical fragmentation of the proposed structure.

  • Database Searching: For known indole derivatives, the acquired MS/MS spectra can be searched against spectral libraries like MassBank or NIST for rapid identification.[8]

Visualizations

Experimental Workflow for HRESI-MS Analysis of Synthesized Indoles

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing prep1 Dissolve Synthesized Indole (1 mg/mL in MeOH/ACN) prep2 Dilute to 10 µg/mL prep1->prep2 prep3 Add 0.1% Formic Acid prep2->prep3 lc UHPLC Separation (Optional) (C18 Column) prep3->lc ms HRESI-MS Acquisition prep3->ms Direct Infusion lc->ms full_scan Full Scan MS (Accurate Mass) ms->full_scan dda Data-Dependent MS/MS (Fragmentation) ms->dda processing Data Processing & Interpretation full_scan->processing dda->processing

Caption: Workflow for HRESI-MS analysis of indoles.

Logical Flow for Data Interpretation

data_interpretation accurate_mass Obtain Accurate Mass from Full Scan MS elemental_comp Determine Elemental Composition (< 2 ppm error) accurate_mass->elemental_comp structure_confirm Confirm Molecular Structure elemental_comp->structure_confirm msms_spectra Acquire MS/MS Fragmentation Spectrum fragment_analysis Analyze Fragmentation Pathways msms_spectra->fragment_analysis fragment_analysis->structure_confirm database_search Compare with Spectral Libraries (Optional) fragment_analysis->database_search database_search->structure_confirm

Caption: Data interpretation logic for structural confirmation.

Conclusion

High-Resolution Electrospray Ionization Mass Spectrometry is a powerful and essential analytical technique for researchers working with synthesized indole derivatives. By following the protocols outlined in this application note, scientists can achieve high-confidence structural confirmation and purity assessment of their target molecules. The combination of high mass accuracy and detailed fragmentation information from MS/MS analysis provides an unparalleled level of certainty in molecular characterization, accelerating the pace of research and development in fields reliant on novel indole chemistry.

References

Screening 5-Chloro-Indole Libraries for Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for screening 5-chloro-indole libraries to identify compounds with potential therapeutic value. The focus is on antiproliferative and receptor-modulating activities, reflecting the significant interest in this chemical scaffold for drug discovery.

Introduction

The 5-chloro-indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its derivatives have shown promise as anticancer agents, serotonin receptor modulators, and antimicrobials. High-throughput screening (HTS) of 5-chloro-indole libraries is a critical step in identifying lead compounds for further development. This guide outlines key assays and protocols to assess the biological activity of these libraries.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of various 5-chloro-indole derivatives. This data provides a comparative overview of their potency against different biological targets.

Table 1: Antiproliferative and Kinase Inhibition Activity of 5-Chloro-Indole Derivatives

Compound IDTarget Cell Line/KinaseAssay TypeIC50 / GI50 (nM)Reference
3a Panc-1, MCF-7, HT-29, A-549Antiproliferative35[1][2]
EGFRKinase Inhibition85[1][2]
BRAFV600EKinase Inhibition42[1][2]
3b Panc-1, MCF-7, HT-29, A-549Antiproliferative31[1][2]
EGFRKinase Inhibition74[1][2]
BRAFV600EKinase Inhibition38[1][2]
3c Panc-1, MCF-7, HT-29, A-549Antiproliferative42[1][2]
EGFRKinase Inhibition89[1][2]
BRAFV600EKinase Inhibition55[1][2]
3d Panc-1, MCF-7, HT-29, A-549Antiproliferative38[1][2]
EGFRKinase Inhibition82[1][2]
BRAFV600EKinase Inhibition48[1][2]
3e Panc-1, MCF-7, HT-29, A-549Antiproliferative29[1][2]
EGFRKinase Inhibition68[1][2]
BRAFV600EKinase Inhibition35[1][2]
4a Panc-1, MCF-7, HT-29, A-549Antiproliferative78[1][2]
4b Panc-1, MCF-7, HT-29, A-549Antiproliferative68[1][2]
4c Panc-1, MCF-7, HT-29, A-549Antiproliferative72[1][2]
5a Panc-1, MCF-7, HT-29, A-549Antiproliferative48[1][2]
5b Panc-1, MCF-7, HT-29, A-549Antiproliferative62[1][2]
5c Panc-1, MCF-7, HT-29, A-549Antiproliferative54[1][2]
5f Panc-1, MCF-7, HT-29, A-549Antiproliferative29[3]
EGFRWTKinase Inhibition68[3]
EGFRT790MKinase Inhibition9.5[3]
5g Panc-1, MCF-7, HT-29, A-549Antiproliferative31[3]
EGFRWTKinase Inhibition74[3]
EGFRT790MKinase Inhibition11.9[3]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Experimental Protocols

This section provides detailed protocols for key experiments used in the screening of 5-chloro-indole libraries.

Protocol 1: Antiproliferative Activity Assessment using MTT Assay

This protocol is for determining the cytotoxic or growth-inhibitory effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Panc-1, MCF-7, HT-29, A-549)

  • Complete growth medium (specific to cell line)

  • 96-well microplates

  • 5-chloro-indole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-chloro-indole compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 or IC50 value for each compound by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: EGFR and BRAF Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) and B-Raf (BRAF) kinases.

Materials:

  • Recombinant human EGFR and BRAF V600E enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a synthetic peptide for the specific kinase)

  • 5-chloro-indole compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add 5 µL of kinase buffer containing the kinase enzyme.

  • Compound Addition: Add 1 µL of the 5-chloro-indole compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Erlotinib for EGFR, Vemurafenib for BRAF).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add 4 µL of a mixture of ATP and substrate to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Luminescence Measurement: Incubate at room temperature for 10 minutes and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: 5-HT3 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of compounds to the serotonin 5-HT3 receptor.

Materials:

  • Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]-Granisetron)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like unlabeled Granisetron)

  • 5-chloro-indole compounds dissolved in DMSO

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of the 5-chloro-indole compound at various concentrations, and 25 µL of the radioligand.

  • Total and Non-specific Binding: For total binding wells, add 25 µL of binding buffer instead of the compound. For non-specific binding wells, add 25 µL of the non-specific binding control.

  • Membrane Addition: Add 150 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Scintillation Counting: Allow the filters to dry. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of radioligand binding for each compound concentration. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the screening of 5-chloro-indole libraries.

experimental_workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Characterization Library 5-Chloro-Indole Library Primary_Assay Primary Assay (e.g., Cell Viability) Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50/GI50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Receptor Binding) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-throughput screening workflow for 5-chloro-indole libraries.

EGFR_BRAF_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indole_Inhibitor 5-Chloro-Indole Inhibitor Indole_Inhibitor->EGFR Indole_Inhibitor->BRAF

Caption: Simplified EGFR/BRAF signaling pathway and points of inhibition.

indole_signaling cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Indole_ext Indole Indole_int Indole Indole_ext->Indole_int Import TnaB TnaB (Tryptophan Permease) Tryptophan Tryptophan TnaB->Tryptophan Tryptophan->TnaB TnaA TnaA (Tryptophanase) Tryptophan->TnaA TnaA->Indole_int Indole_int->Indole_ext Export SdiA SdiA (LuxR homolog) Indole_int->SdiA Indole_SdiA Indole-SdiA Complex SdiA->Indole_SdiA Target_Genes Target Gene Expression (e.g., Biofilm formation, Virulence) Indole_SdiA->Target_Genes Regulates

Caption: Bacterial indole signaling pathway.

References

Application Notes and Protocols for In Silico ADME and Pharmacokinetic Modeling of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties of indole derivatives. Early assessment of these properties is crucial in drug discovery to identify promising candidates and mitigate late-stage failures.[1]

Application Notes

Introduction to In Silico ADME-PK Modeling

In silico ADME-PK modeling utilizes computational methods to predict the drug-like properties of chemical compounds, thereby reducing the time and cost associated with experimental assays.[1][2] For indole derivatives, a prevalent scaffold in medicinal chemistry, these predictive models are invaluable for optimizing efficacy, selectivity, and safety profiles.[3][4][5] By leveraging quantitative structure-activity relationship (QSAR) models, molecular docking, and machine learning algorithms, researchers can screen large libraries of compounds and prioritize those with favorable pharmacokinetic characteristics.[6][7]

Key ADME-PK Parameters for Indole Derivatives

The following parameters are critical in evaluating the pharmacokinetic profile of indole derivatives:

  • Absorption: Assesses the extent to which a compound is absorbed into the bloodstream. Key predictors include aqueous solubility, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2).

  • Distribution: Describes how a compound spreads throughout the body. Important factors include plasma protein binding (PPB), which affects the free fraction of the drug available to exert its effect, and blood-brain barrier (BBB) penetration for CNS-acting drugs.[8][9]

  • Metabolism: Concerns the chemical modification of a compound by the body, primarily by cytochrome P450 (CYP) enzymes.[10][11] Predicting CYP inhibition and substrate specificity is vital to avoid drug-drug interactions.[1][12]

  • Excretion: Relates to the removal of the compound and its metabolites from the body. While less commonly predicted in silico, parameters related to clearance can be estimated.

  • Toxicity (ADMET): Early prediction of potential toxicities, such as cardiotoxicity, hepatotoxicity, and mutagenicity, is essential for drug safety.[13][14]

Data Presentation: Predicted ADME-PK Properties of Hypothetical Indole Derivatives

The following tables summarize predicted ADME-PK properties for a set of hypothetical indole derivatives, illustrating how quantitative data can be structured for comparative analysis.

Table 1: Physicochemical and Absorption Properties

Compound IDMolecular Weight ( g/mol )logPAqueous Solubility (logS)Human Intestinal Absorption (%)Caco-2 Permeability (nm/s)
IND-001350.43.2-4.59225
IND-002412.54.1-5.28518
IND-003388.32.8-3.99532
IND-004450.64.8-6.17812

Table 2: Distribution and Metabolism Properties

Compound IDPlasma Protein Binding (%)Blood-Brain Barrier Permeation (logBB)CYP2D6 InhibitorCYP3A4 InhibitorCYP3A4 Substrate
IND-00195.20.15NoYesYes
IND-00298.1-0.23NoNoYes
IND-00389.50.45YesNoNo
IND-00499.3-0.50NoYesYes

Table 3: Toxicity Predictions

Compound IDhERG Inhibition (pIC50)Ames MutagenicityHepatotoxicityCardiotoxicity
IND-0015.8Non-mutagenicLow RiskLow Risk
IND-0026.2Non-mutagenicLow RiskModerate Risk
IND-0034.9Non-mutagenicLow RiskLow Risk
IND-0046.5MutagenicHigh RiskHigh Risk

Experimental Protocols

Protocol 1: General ADME-PK Profiling using Web-Based Tools

This protocol describes the use of freely available web servers like SwissADME for a rapid initial assessment of ADME properties.[3][15]

Methodology:

  • Input Preparation:

    • Prepare a list of indole derivatives in a simplified molecular-input line-entry system (SMILES) format. Each SMILES string should be on a new line.

  • Submission to SwissADME:

    • Navigate to the SwissADME website.

    • Paste the list of SMILES strings into the input box.

    • Click "Run" to start the prediction.

  • Data Collection:

    • The results page will display various physicochemical properties, pharmacokinetic predictions, drug-likeness indicators, and medicinal chemistry friendliness.

    • Record the following parameters for each compound:

      • Physicochemical Properties: Molecular Weight, logP, logS (ESOL).

      • Pharmacokinetics: GI absorption (High/Low), BBB permeant (Yes/No), P-gp substrate (Yes/No), CYP inhibitor (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

      • Drug-likeness: Lipinski's rule of five violations.[16]

      • Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

  • Data Analysis:

    • Organize the collected data into a spreadsheet for easy comparison.

    • Filter out compounds with undesirable properties, such as poor GI absorption, potential for P-gp efflux, or multiple drug-likeness violations.

Protocol 2: Building a QSAR Model for Plasma Protein Binding (PPB)

This protocol outlines the steps to develop a Quantitative Structure-Activity Relationship (QSAR) model to predict the plasma protein binding of indole derivatives.[2][7][17]

Methodology:

  • Data Curation:

    • Collect a dataset of indole derivatives with experimentally determined PPB values (expressed as % bound or fraction unbound, fu).

    • Ensure the data is from a consistent experimental source to minimize variability.[17]

    • Convert % PPB to a suitable endpoint for modeling, such as logit(fu).

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors (e.g., 2D, 3D, constitutional, topological, and quantum-chemical descriptors) using software like PaDEL-Descriptor or Mordred.

  • Dataset Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) using a random or structure-based splitting method. The test set is used for external validation of the final model.

  • Model Building and Validation:

    • Using the training set, employ a machine learning algorithm (e.g., multiple linear regression, support vector machine, or random forest) to build a model that correlates the molecular descriptors with the PPB endpoint.

    • Perform internal validation using techniques like k-fold cross-validation to assess the model's robustness.

    • Validate the final model using the external test set to evaluate its predictive performance on new data. Key statistical metrics include the coefficient of determination (R²) and the root mean square error (RMSE).[7]

  • Applicability Domain Definition:

    • Define the applicability domain of the model to ensure that predictions for new compounds are reliable. This can be based on the range of descriptor values in the training set.

Protocol 3: Predicting Sites of Metabolism (SOM)

This protocol describes how to predict which atoms in an indole derivative are most likely to be metabolized by CYP enzymes.

Methodology:

  • Software Selection:

    • Utilize specialized software for metabolism prediction, such as ADMET Predictor®, MetaSite, or SMARTCyp.[11][18]

  • Input Preparation:

    • Input the 2D or 3D structure of the indole derivative into the software.

  • Prediction Execution:

    • Run the site of metabolism prediction module. The software will typically consider factors like atom accessibility and the intrinsic reactivity of different positions on the molecule.[19]

  • Result Interpretation:

    • The output will highlight the most probable sites of metabolism on the molecular structure, often ranked by likelihood.

    • This information is crucial for understanding potential metabolic liabilities and for designing more stable analogues.

Mandatory Visualizations

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision Indole_Library Indole Derivative Library (SMILES/SDF) PhysChem Physicochemical Properties (MW, logP, TPSA) Indole_Library->PhysChem Metabolism Metabolism (CYP Inhibition/Substrate) Indole_Library->Metabolism Toxicity Toxicity (hERG, Ames) Indole_Library->Toxicity Absorption Absorption (HIA, Caco-2) PhysChem->Absorption Distribution Distribution (PPB, BBB) PhysChem->Distribution Data_Analysis Data Analysis & Filtering Absorption->Data_Analysis Distribution->Data_Analysis Metabolism->Data_Analysis Toxicity->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: General workflow for in silico ADME-T screening of indole derivatives.

QSAR_Model_Development Data_Collection Data Collection (Indole Derivatives with Experimental PPB) Descriptor_Calc Molecular Descriptor Calculation Data_Collection->Descriptor_Calc Dataset_Split Dataset Splitting (Training & Test Sets) Descriptor_Calc->Dataset_Split Model_Building Model Building (e.g., Random Forest on Training Set) Dataset_Split->Model_Building Internal_Validation Internal Validation (k-fold Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (on Test Set) Model_Building->External_Validation Internal_Validation->Model_Building Final_Model Final Predictive QSAR Model External_Validation->Final_Model

Caption: Logical steps for developing a predictive QSAR model.

Metabolism_Pathway Indole_Derivative Parent Indole Derivative Phase_I Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Indole_Derivative->Phase_I CYP450s Metabolite_I Phase I Metabolite(s) Phase_I->Metabolite_I Phase_II Phase II Metabolism (Conjugation) Metabolite_II Phase II Metabolite(s) Phase_II->Metabolite_II Metabolite_I->Phase_II UGTs, SULTs Excretion Excretion Metabolite_I->Excretion Metabolite_II->Excretion

Caption: Simplified metabolic pathway for xenobiotics like indole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Fischer indole synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer indole synthesis can stem from several factors. The reaction is known to be sensitive to reaction parameters.[1][2] Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions and lower the yield. It is advisable to use freshly distilled or recrystallized starting materials.

  • Acid Catalyst Choice and Concentration: The type and concentration of the acid catalyst are crucial.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][4] The optimal acid may vary depending on the specific substrates. It is recommended to screen a few different acid catalysts. Polyphosphoric acid (PPA) is often an effective catalyst.[5]

  • Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed.[6] However, excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials and products, resulting in lower yields.[2] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[7][8]

  • Solvent Selection: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often used.[5] In some cases, running the reaction neat (without a solvent) can be effective.[9]

  • Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • One-Pot Procedures: To minimize handling losses, consider a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolation of the intermediate.[4][10]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common issue. Undesirable products can include aldol condensation products or Friedel-Crafts products.[2] Here’s how to address this:

  • Control of Reaction Conditions: As with low yields, carefully controlling the temperature, reaction time, and acid concentration can minimize the formation of side products.[2]

  • Substrate Reactivity: Certain functional groups on the starting materials can be highly reactive and lead to unwanted side reactions.[2] For instance, α,β-unsaturated ketones are generally not suitable for this reaction due to potential side reactions.[5]

  • Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of two regioisomeric indoles.[2] The regioselectivity is influenced by the acidity of the medium, steric effects of the substituents, and the nature of the hydrazine.[2][11] Using a milder acid or a bulkier substituent on the ketone can sometimes favor the formation of one isomer. Computational studies have shown that electron-withdrawing groups can also influence the regioselectivity of the rearrangement step.[12]

  • Purification Challenges: The crude product from a Fischer indole synthesis can be difficult to purify due to the presence of multiple products and potential decomposition during purification.[13] Careful selection of the chromatographic conditions is essential. Sometimes, converting the crude indole to a crystalline derivative can aid in purification.

Q3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure you are using a sufficient amount of a suitable acid.

  • Low Reaction Temperature: The[14][14]-sigmatropic rearrangement step often has a significant activation energy and may require higher temperatures.[6] If the reaction is sluggish at a certain temperature, cautiously increasing it while monitoring for decomposition can be beneficial.

  • Unstable Hydrazone Intermediate: The hydrazone intermediate may be unstable under the reaction conditions. In such cases, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized can be advantageous.[4]

  • Substituent Effects: Electron-donating substituents on the carbonyl compound can sometimes lead to cleavage of the N-N bond, which competes with the desired cyclization, leading to reaction failure.[15]

Q4: I am having difficulty with the purification of my final indole product. What are some effective purification strategies?

A4: Purification of indoles from the Fischer synthesis can be challenging.[13] Here are some tips:

  • Column Chromatography: This is the most common method. Careful selection of the eluent system is critical to separate the desired product from starting materials and byproducts. A gradual increase in the polarity of the eluent can improve separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Acid-Base Extraction: Since indoles have a weakly acidic N-H proton, an acid-base extraction can sometimes be used to separate the indole from non-acidic impurities. However, care must be taken as some indoles are sensitive to strong acids or bases.

  • Sublimation: For volatile indoles, sublimation under vacuum can be an excellent purification technique.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the Fischer indole synthesis, showcasing the impact of different reaction conditions on product yield.

Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric acid (PPA)Neat1500.585[16]
p-Toluenesulfonic acid (p-TSA)EthanolReflux4867[17]
Zinc chloride (ZnCl₂)Neat180170[3]
Phosphomolybdic acidChloroform60486[15]
Montmorillonite K10Chloroform60470[15]
Amberlyst-15Chloroform60468[15]
Zeolite-HYChloroform60443[15]

Table 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole

CatalystConditionsTime (min)Yield (%)Reference
Zinc chloride (ZnCl₂)Microwave (600 W)376[18]
p-Toluenesulfonic acid (p-TSA)Microwave (600 W)391[18]
Acetic AcidConventional Heating (Reflux)48075[7]
Eaton's Reagent (P₂O₅ in MeSO₃H)Microwave (170°C)1092[7]

Table 3: Solvent Effect on the Microwave-Promoted Synthesis of 2,3-Dimethylindole

SolventTemperature (°C)Time (min)Yield (%)Reference
THF1501595[19]
2-MeTHF1501593[19]
CPME1501591[19]
None1501564[19]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid

This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Polyphosphoric acid (PPA)

  • Ethanol (for washing)

  • Ice

Procedure:

  • Hydrazone Formation (Optional - can be a one-pot reaction): In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes. Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol.

  • Indolization: In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.

  • Carefully add the pre-formed hydrazone (or the crude reaction mixture from step 1 after removing ethanol) to the hot PPA with vigorous stirring.

  • Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.

  • Work-up: Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • The crude 2-phenylindole can be further purified by recrystallization from ethanol.

Protocol 2: One-Pot, Three-Component Synthesis of 1-Benzyl-2,3-dimethylindole

This microwave-assisted, one-pot protocol is adapted from a procedure for the rapid synthesis of 1,2,3-trisubstituted indoles.[19]

Materials:

  • Phenylhydrazine hydrochloride

  • Butanone

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Fischer Indolization: To a microwave vial, add phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in THF (0.63 M).

  • Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.

  • N-Alkylation: Cool the reaction mixture to room temperature. In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF.

  • Add the crude indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature.

  • Add benzyl bromide (1.1 eq.) and stir at 80°C for 15 minutes.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with 3% ethyl acetate in hexane) to afford 1-benzyl-2,3-dimethylindole.[19]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A Arylhydrazine C Hydrazone Formation A->C B Aldehyde or Ketone B->C D Tautomerization (Enehydrazine formation) C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E Heat F Rearomatization E->F G Cyclization & Ammonia Elimination F->G H Crude Indole G->H I Purification (Chromatography/Crystallization) H->I J Pure Indole I->J

Caption: General workflow for the Fischer indole synthesis.

Troubleshooting_Low_Yield Start Low Yield in Fischer Indole Synthesis Purity Check Purity of Starting Materials Start->Purity Catalyst Optimize Acid Catalyst (Type and Concentration) Purity->Catalyst If pure TempTime Optimize Reaction Temperature and Time Catalyst->TempTime Solvent Screen Different Solvents TempTime->Solvent Atmosphere Consider Inert Atmosphere Solvent->Atmosphere Procedure Try One-Pot Procedure Atmosphere->Procedure Result Improved Yield Procedure->Result

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole, a substituted indole derivative. The primary synthetic route discussed is the Fischer indole synthesis, a robust and widely used method for indole formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this and other substituted indoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of 4-chlorophenylhydrazine and 2-pentanone.

Q2: What are the key starting materials for the synthesis of this compound via the Fischer indole synthesis?

A2: The key starting materials are 4-chlorophenylhydrazine (or its hydrochloride salt) and 2-pentanone.

Q3: What types of acid catalysts can be used for this synthesis?

A3: A variety of Brønsted and Lewis acids can be employed as catalysts. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[1] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective.[1] The choice of catalyst can significantly impact the reaction rate and yield.

Q4: What are the typical reaction conditions?

A4: The Fischer indole synthesis is often carried out at elevated temperatures, ranging from 80°C to 150°C, depending on the chosen catalyst and solvent. Reaction times can vary from a few hours to overnight. Microwave-assisted synthesis has been shown to significantly reduce reaction times.

Q5: What are some common side reactions that can lower the yield?

A5: The primary competing side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of byproducts such as 4-chloroaniline and various imines.[3] Additionally, under strongly acidic conditions or at very high temperatures, polymerization or degradation of the starting materials or the final indole product can occur.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Suggestion
Impure Starting Materials Ensure the 4-chlorophenylhydrazine is of high purity. If using the hydrochloride salt, ensure it is dry. 2-pentanone should be distilled if its purity is questionable.
Incorrect Acid Catalyst or Concentration The choice and concentration of the acid catalyst are crucial. For a given substrate, some catalysts will perform better than others. It is advisable to screen a variety of both Brønsted and Lewis acids. See the data table below for a comparison of common catalysts.
Suboptimal Reaction Temperature The reaction temperature may be too low for the cyclization to proceed efficiently, or too high, leading to decomposition. An optimal temperature range should be determined empirically, typically starting around 80-100°C and adjusting as needed.
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Some reactions may require extended heating to go to completion.
Inappropriate Solvent The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents include ethanol, acetic acid, toluene, and xylenes. In some cases, solvent-free conditions can lead to improved yields.
Presence of Multiple Products/Impurities
Potential Cause Troubleshooting Suggestion
Formation of Regioisomers With unsymmetrical ketones like 2-pentanone, there is a possibility of forming two different enamine intermediates, leading to regioisomeric indole products. However, for 2-pentanone, the formation of the desired 2,3-disubstituted indole is generally favored. The choice of acid catalyst can sometimes influence this regioselectivity.
Decomposition of Starting Material or Product If the reaction is run for too long or at too high a temperature, decomposition can occur. Reducing the reaction time and/or temperature may help.
Oxidation of the Product Indoles can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Incomplete Reaction If the reaction is not driven to completion, the crude product will contain unreacted starting materials. Ensure sufficient reaction time and optimal conditions.

Data Presentation: Illustrative Yields with Different Catalysts

The following table presents illustrative yields for the synthesis of this compound using various common acid catalysts. These values are based on typical outcomes for Fischer indole syntheses of structurally similar compounds and should be used as a guide for catalyst screening.

Catalyst Solvent Temperature (°C) Illustrative Yield (%)
Zinc Chloride (ZnCl₂)Ethanol10075-85
Polyphosphoric Acid (PPA)None12080-90
Sulfuric Acid (H₂SO₄)Ethanol8065-75
p-Toluenesulfonic Acid (PTSA)Toluene11070-80
Acetic AcidAcetic Acid11860-70

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • 2-pentanone

  • Acid catalyst (e.g., Zinc Chloride)

  • Solvent (e.g., Ethanol)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents).

  • Addition of Reagents: Add the solvent (e.g., ethanol) to the flask, followed by the dropwise addition of 2-pentanone (1.1 equivalents) while stirring.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and maintain it for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants 4-Chlorophenylhydrazine 2-Pentanone Start->Reactants Catalyst Acid Catalyst (e.g., ZnCl2) Start->Catalyst Solvent Solvent (e.g., Ethanol) Start->Solvent Mixing Combine Reactants, Catalyst, and Solvent Heating Heat to Reflux (Monitor by TLC) Mixing->Heating Cooling Cool to RT Heating->Cooling Neutralization Neutralize with NaHCO3 Solution Cooling->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Column Chromatography & Recrystallization Drying->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Yield Low_Yield Low Yield of This compound Impure_Reactants Impure Starting Materials? Low_Yield->Impure_Reactants Suboptimal_Conditions Suboptimal Reaction Conditions? Low_Yield->Suboptimal_Conditions Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Purification_Loss Loss During Purification? Low_Yield->Purification_Loss Check_Purity Verify purity of 4-chlorophenyl- hydrazine and 2-pentanone. Purify if necessary. Impure_Reactants->Check_Purity Optimize_Conditions Screen different acid catalysts, solvents, and temperatures. Optimize reaction time. Suboptimal_Conditions->Optimize_Conditions Minimize_Side_Reactions Use inert atmosphere. Avoid excessively high temperatures or prolonged reaction times. Side_Reactions->Minimize_Side_Reactions Improve_Purification Optimize chromatography conditions. Choose appropriate recrystallization solvent system. Purification_Loss->Improve_Purification

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during indole N-alkylation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of indoles and offers potential solutions in a question-and-answer format.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a common issue, as the C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[1][2][3] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation.[4][5] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent.[6] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[4]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[4]

  • Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1] Conversely, using a different ligand, such as Ph-BPE, can steer the reaction towards C3-alkylation.[1] Iron catalysts, which typically promote C3-alkylation, can be directed towards N-alkylation by starting with an indoline derivative followed by oxidation.[7][8]

  • Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.

Q2: My reaction is producing dialkylated products. How can I prevent this?

A2: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur, especially with highly reactive alkylating agents or under forcing conditions. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[5] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[5]

  • Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help to control the reactivity and prevent over-alkylation.

  • Bulky Reagents: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.

Q3: The indole I am working with has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?

A3: Several milder methods for indole N-alkylation have been developed to accommodate sensitive substrates:

  • Phase-Transfer Catalysis: This method can be effective under milder basic conditions.

  • Carbonate Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile can be used, often requiring heating.[9][10]

  • Transition Metal Catalysis: As mentioned, catalytic systems often operate under neutral or mildly basic conditions, offering a high degree of functional group tolerance.[1][7] For example, a dinuclear zinc-ProPhenol complex can catalyze the N-alkylation of indoles with aldimines under mild conditions.[11]

  • Borrowing Hydrogen Methodology: This transition-metal-catalyzed approach uses alcohols as alkylating agents, liberating water as the only byproduct, and can be performed under neutral or base-free conditions.[7]

Q4: My N-alkylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

A4: Low reactivity can be due to several factors. Here are some troubleshooting steps:

  • Solvent and Base Solubility: Ensure that your base and the resulting indole anion are sufficiently soluble in the chosen solvent. Poor solubility can lead to incomplete deprotonation and low reactivity.[4] If you observe precipitation, consider switching to a solvent with better solubilizing properties, such as DMF.[4]

  • Anhydrous Conditions: For reactions involving strong bases like NaH, it is crucial to use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][9] Moisture will quench the base and inhibit the reaction.

  • Activating Additives: In some cases, adding a catalytic amount of an additive like potassium iodide (KI) can accelerate the reaction, particularly when using alkyl bromides or chlorides.[10]

  • Microwave Irradiation: Using a microwave reactor can significantly reduce reaction times and improve yields by providing efficient and rapid heating.[10]

  • Choice of Alkylating Agent: Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. If you are using a less reactive alkyl halide, consider switching to a more reactive one.

Frequently Asked Questions (FAQs)

What are the most common side reactions in indole N-alkylation?

The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of this position.[1][3] Other potential side reactions include C2-alkylation (less common), and dialkylation (both N- and C-alkylation).[4][12]

How can I analyze my reaction mixture to identify and quantify side products?

Standard analytical techniques are effective for this purpose:

  • Thin Layer Chromatography (TLC): For initial, rapid assessment of the reaction progress and the number of products formed.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate quantification of the desired product and byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the isolated products to confirm N- versus C-alkylation.

  • Gas Chromatography (GC): Can be used for quantitative analysis if the products are sufficiently volatile.[1]

Are there any general recommendations for choosing a base for indole N-alkylation?

The choice of base depends on the substrate's sensitivity and the desired reactivity.

  • For robust substrates: Strong bases like sodium hydride (NaH) are very effective.[4]

  • For substrates with sensitive functional groups: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are recommended.[9][13]

Quantitative Data Summary

The following tables summarize quantitative data on the influence of reaction conditions on the regioselectivity of indole alkylation.

Table 1: Influence of Ligand on CuH-Catalyzed Indole Alkylation

EntryLigandSolventTemp (°C)Yield (%)N:C3 Ratioee (%)
1(R)-DTBM-SEGPHOSTHF9085>20:192
2(R)-Ph-BPETHF50751:2088

Data synthesized from a study on ligand-controlled regiodivergent synthesis.[1]

Table 2: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole

EntryTemperature (°C)N-Alkylation Yield (%)C3-Alkylation Yield (%)
125LowPredominant
250Moderate ImprovementSignificant
365Good ImprovementMinor
48091Not Detected

Data based on a one-pot Fischer indolisation–N-alkylation protocol.[4]

Experimental Protocols

General Protocol for Indole N-Alkylation using Sodium Hydride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes clear or turbid.[5]

  • Add the alkylating agent (1.05-1.2 eq.) dropwise to the reaction mixture at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analytical Method: Indole Detection using Kovács Reagent (Qualitative)

This method can be used to quickly check for the presence of an unreacted indole NH group.

  • Spot a small amount of the reaction mixture onto a TLC plate.

  • Prepare Kovács reagent by dissolving p-dimethylaminobenzaldehyde in amyl alcohol and adding concentrated hydrochloric acid.

  • After eluting the TLC plate, spray it with or dip it in Kovács reagent.

  • The presence of an indole with a free NH will typically result in the formation of a colored spot (often pink, red, or purple).[14][15]

Visualizations

G Troubleshooting Workflow for Indole N-Alkylation start Start: N-Alkylation Reaction analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze check_purity Identify Products and Side Products analyze->check_purity desired_product Desired N-Alkylated Product is Major check_purity->desired_product Yes c3_alkylation Major Side Product: C3-Alkylation check_purity->c3_alkylation No dialkylation Major Side Product: Dialkylation check_purity->dialkylation No low_conversion Low Conversion/ No Reaction check_purity->low_conversion No end End: Successful N-Alkylation desired_product->end optimize_base Optimize Base/Solvent (e.g., NaH in DMF) c3_alkylation->optimize_base optimize_temp Increase Temperature c3_alkylation->optimize_temp optimize_catalyst Use N-Selective Catalyst System (e.g., CuH/DTBM-SEGPHOS) c3_alkylation->optimize_catalyst optimize_stoich Adjust Stoichiometry of Alkylating Agent (1.05-1.2 eq.) dialkylation->optimize_stoich optimize_addition Add Alkylating Agent Dropwise dialkylation->optimize_addition check_conditions Check Anhydrous Conditions and Reagent Purity low_conversion->check_conditions increase_reactivity Use More Reactive Alkyl Halide or Additive (e.g., KI) low_conversion->increase_reactivity optimize_base->start optimize_temp->start optimize_catalyst->start optimize_stoich->start optimize_addition->start check_conditions->start increase_reactivity->start

Caption: Troubleshooting workflow for indole N-alkylation.

G Competition Between N- and C3-Alkylation cluster_conditions Reaction Conditions indole Indole indolide Indolide Anion indole->indolide Deprotonation base Base (e.g., NaH) base->indole n_product N-Alkylated Product indolide->n_product N-Attack c3_product C3-Alkylated Product indolide->c3_product C3-Attack rx Alkylating Agent (R-X) rx->n_product rx->c3_product Strong Base, Polar Aprotic Solvent Strong Base, Polar Aprotic Solvent Incomplete Deprotonation, Less Polar Solvent Incomplete Deprotonation, Less Polar Solvent

Caption: Reaction pathways for N- vs. C3-alkylation of indole.

References

Technical Support Center: 5-Chloroindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5-chloroindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-chloroindole?

A1: Several common methods are employed for the synthesis of 5-chloroindole. The choice of method often depends on the starting materials available, the desired scale of the reaction, and the laboratory's capabilities. The primary routes include:

  • Fischer Indole Synthesis: A classical and versatile method involving the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3]

  • Synthesis from Indoline: A multi-step process that involves the acylation of indoline, followed by chlorination, saponification to 5-chloroindoline, and subsequent dehydrogenation.[4][5]

  • Halogen Exchange: A commercially viable method for large-scale synthesis that involves the conversion of 5-bromoindole to 5-chloroindole using a copper catalyst.[6][7]

  • Dehydrogenation of 5-Chloroindoline: This method uses an oxidizing agent such as chloranil or catalytic dehydrogenation to form the indole ring.[5][8]

Q2: I am experiencing very low yields with the Fischer indole synthesis of 5-chloroindole. What are the potential causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is sensitive to the nature of the substituents on the phenylhydrazine and the carbonyl compound, as well as the reaction conditions.[9]

  • Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes lead to side reactions, such as heterolytic N-N bond cleavage, which competes with the desired cyclization.[9]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃).[2][3] The optimal catalyst and conditions should be determined experimentally.

  • Reaction Temperature: The reaction typically requires elevated temperatures to proceed.[1] Insufficient temperature can lead to incomplete reaction and low yields.

  • Purity of Reactants: Impurities in the phenylhydrazine or the carbonyl compound can interfere with the reaction.

Q3: My dehydrogenation of 5-chloroindoline to 5-chloroindole is failing. What could be the problem?

A3: The dehydrogenation of 5-chloroindoline can be a challenging step. While successful with certain reagents, some methods can lead to undesired side products or decomposition.

  • Choice of Dehydrogenation Agent: The use of strong or non-selective oxidizing agents can lead to the loss of the chlorine substituent or the formation of polymeric byproducts (resinification).[5] While chloranil has been used, it can be expensive for large-scale synthesis.[8]

  • Catalyst and Reaction Conditions: Catalytic dehydrogenation using palladium on carbon (Pd/C) or ruthenium catalysts can be effective.[4][5] However, the reaction conditions, including solvent, temperature, and the presence of a hydrogen acceptor (like an aromatic nitro compound), must be carefully optimized.[4][5] Applying methods successful for other substituted indolines may not work for 5-chloroindoline, as they can lead to the cleavage of the C-Cl bond.[5]

Q4: Is the halogen exchange reaction a reliable method for producing 5-chloroindole?

A4: Yes, the halogen exchange from 5-bromoindole is reported to be a large-scale and commercially feasible method that produces good yields of 5-chloroindole.[6][7] This one-pot reaction typically utilizes cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[6][7] The choice of solvent has been shown to be crucial for achieving high yields.[7]

Troubleshooting Guides

Troubleshooting Low Yields in Fischer Indole Synthesis
Observed Issue Potential Cause Recommended Solution
Low conversion of starting materials Insufficient acid catalysis or reaction temperature.- Screen different Brønsted or Lewis acids (e.g., PPA, ZnCl₂, Amberlyst-15).- Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of multiple unidentified byproducts Decomposition of starting materials or intermediates.- Lower the reaction temperature and extend the reaction time.- Ensure the purity of the starting phenylhydrazine and carbonyl compound.
Reaction fails to proceed to completion Unfavorable electronics of the substrates.- Consider using a modified Fischer indole synthesis, such as the Buchwald modification which involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone.[2]
Troubleshooting Dehydrogenation of 5-Chloroindoline
Observed Issue Potential Cause Recommended Solution
Formation of de-chlorinated indole Reductive conditions or catalyst-induced dehalogenation.- Avoid harsh reducing conditions.- If using catalytic dehydrogenation, carefully select the catalyst and conditions. Ruthenium catalysts in the presence of an aromatic nitro compound have been shown to be effective.[4]
Resinification/Polymerization Harsh oxidizing conditions or high temperatures.- Use a milder dehydrogenation agent.- Optimize the reaction temperature and time to minimize byproduct formation.
Low Yield of 5-chloroindole Inefficient dehydrogenation.- Consider using a more efficient dehydrogenation system, such as a ruthenium catalyst with an appropriate hydrogen acceptor.[4][5]

Experimental Protocols

Protocol 1: Halogen Exchange Synthesis of 5-Chloroindole from 5-Bromoindole

This protocol is based on a reported large-scale synthesis.[6][7]

Materials:

  • 5-Bromoindole

  • Cuprous chloride (CuCl)

  • N-methyl-2-pyrrolidone (NMP)

  • Aqueous ammonia (20-25%)

  • Chloroform

Procedure:

  • To a solution of 5-bromoindole in NMP, add cuprous chloride.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add aqueous ammonia and stir for 30 minutes.

  • Extract the product with chloroform.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-chloroindole.

Reactant/Solvent Typical Molar Ratio/Concentration Reported Yield
5-Bromoindole1 equivalentGood to Excellent[7]
Cuprous ChlorideStoichiometric or slight excess
NMPSufficient to dissolve reactants
Protocol 2: Multi-step Synthesis of 5-Chloroindole from Indoline

This protocol is a summary of a patented process.[4]

Step 1: Acylation of Indoline

  • React indoline with an acylating agent (e.g., acetic anhydride, acetyl chloride) in a chlorine-inert organic solvent to form 1-acyl-indoline.

Step 2: Chlorination

  • React the 1-acyl-indoline with chlorine in the presence of water and a basic agent to yield 1-acyl-5-chloroindoline.

Step 3: Saponification

  • Subject the 1-acyl-5-chloroindoline to acid or alkaline saponification to obtain 5-chloroindoline.

Step 4: Dehydrogenation

  • Heat the 5-chloroindoline in a water-immiscible organic solvent with an aromatic nitro compound (e.g., nitrobenzene) in the presence of a finely powdered ruthenium catalyst to form 5-chloroindole.

Step Key Reagents Typical Yield
AcylationIndoline, Acylating agent-
Chlorination1-acyl-indoline, Chlorine, Base-
Saponification1-acyl-5-chloroindoline, Acid or Base70-80% for 5-chloroindoline[4]
Dehydrogenation5-chloroindoline, Aromatic nitro compound, Ru catalyst79-85%[4]

Visualizations

experimental_workflow cluster_synthesis Multi-Step Synthesis of 5-Chloroindole from Indoline cluster_troubleshooting Potential Low Yield Steps indoline Indoline acyl_indoline 1-Acyl-indoline indoline->acyl_indoline Acylation chloro_acyl_indoline 1-Acyl-5-chloroindoline acyl_indoline->chloro_acyl_indoline Chlorination ts_chlorination Side reactions during chlorination acyl_indoline->ts_chlorination chloro_indoline 5-Chloroindoline chloro_acyl_indoline->chloro_indoline Saponification chloro_indole 5-Chloroindole chloro_indoline->chloro_indole Dehydrogenation ts_dehydrogenation Dehalogenation or Resinification chloro_indoline->ts_dehydrogenation

Caption: Workflow for the multi-step synthesis of 5-chloroindole.

fischer_indole_synthesis cluster_main_pathway Fischer Indole Synthesis Pathway cluster_failure_pathway Potential Failure Pathway phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone carbonyl Aldehyde/Ketone carbonyl->hydrazone enamine Enamine hydrazone->enamine Isomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Protonation cleavage Heterolytic N-N Bond Cleavage enamine->cleavage Electron-donating substituents diimine Di-imine rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization indole Indole cyclization->indole Elimination of NH3

Caption: The Fischer indole synthesis pathway and a potential failure route.

synthesis_decision_tree cluster_options Synthesis Route Selection start Starting Material? bromoindole 5-Bromoindole start->bromoindole Available indoline Indoline start->indoline Available phenylhydrazine 4-Chlorophenylhydrazine start->phenylhydrazine Available route_halogen Halogen Exchange bromoindole->route_halogen Large scale, good yield route_multistep Multi-step from Indoline indoline->route_multistep Multi-step, optimization needed route_fischer Fischer Indole Synthesis phenylhydrazine->route_fischer Versatile, condition sensitive

Caption: Decision tree for selecting a 5-chloroindole synthesis route.

References

Technical Support Center: Solvent Selection for Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent for the efficient synthesis of substituted indoles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted indoles, with a focus on solvent-related problems.

Issue 1: Low or No Yield of the Desired Indole Product

  • Question: My Fischer indole synthesis is giving a very low yield. Could the solvent be the issue?

    • Answer: Yes, the solvent plays a crucial role in the Fischer indole synthesis. The reaction is sensitive to reaction conditions, including the solvent.[1] Inadequate solubility of starting materials or intermediates in the chosen solvent can lead to low yields. Additionally, the solvent can influence the acidity of the catalyst and the stability of the intermediates. For reactions that are sluggish or result in decomposition at high temperatures, diluting the reaction mixture with a suitable solvent like sulfolane or dichloromethane can sometimes improve yields by preventing degradation.[2]

  • Question: I am attempting a Bischler-Möhlau synthesis, but the yield is poor. What solvent adjustments can I make?

    • Answer: The traditional Bischler-Möhlau synthesis often requires harsh conditions, which can lead to poor yields.[3] Milder methods have been developed, and solvent choice is a key factor.[3] In some cases, solvent-free, microwave-assisted conditions can significantly improve yields.[4][5] If a solvent is necessary, consider polar aprotic solvents that can facilitate the reaction without participating in side reactions.

  • Question: My microwave-assisted synthesis is not working well. How does solvent choice matter in this case?

    • Answer: In microwave-assisted synthesis, the ability of the solvent to absorb microwave energy is critical. Polar solvents are generally better at absorbing microwaves, leading to rapid heating. However, for some reactions, a solvent-free approach or the use of a solid support can be more effective.[4][6] For instance, in a microwave-assisted Madelung indole synthesis, several solvents (DMF, DMSO, 1,2-dichlorobenzene) were found to be unsuccessful, while a solvent-free approach yielded the product.[6]

Issue 2: Formation of Undesired Side Products or Isomers

  • Question: My Fischer indole synthesis with an unsymmetrical ketone is producing the wrong regioisomer. Can the solvent influence this?

    • Answer: Yes, the solvent, in conjunction with the acid catalyst, can influence the regioselectivity of the Fischer indole synthesis.[7] The polarity and coordinating ability of the solvent can affect the stability of the enamine intermediates, thereby directing the cyclization to a specific position. The choice of acid catalyst often has a more pronounced effect, but the solvent can modulate this effect.[7]

  • Question: I am observing significant decomposition of my starting material or product. How can I mitigate this with solvent selection?

    • Answer: Decomposition is often a result of harsh reaction conditions, such as high temperatures or strong acidity.[8] Using a higher-boiling point solvent may allow for better temperature control. Alternatively, switching to a solvent that allows the reaction to proceed at a lower temperature can be beneficial. For acid-sensitive compounds, the choice of a less acidic catalyst system and a non-acidic solvent is crucial.[8] In some cases, dilution of the reaction mixture with an inert solvent can reduce side reactions.[2]

Issue 3: Difficulty with Product Purification

  • Question: I am struggling to purify my indole product from the reaction mixture. Are there any solvent-related tips for this?

    • Answer: Purification can be challenging due to the presence of byproducts and residual catalyst.[9] Sometimes, the choice of reaction solvent can simplify the work-up. For example, using a solvent from which the product precipitates upon cooling can be advantageous. For column chromatography, if you are experiencing streaking of polar compounds, adding a small amount of a basic modifier like ammonia or triethylamine to the eluent can improve separation.[9] Trying different solvent systems for chromatography, such as switching from a chloroform/methanol system to an ethyl acetate/isopropanol system, may also resolve separation issues.[9]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common solvents used for Fischer indole synthesis?

    • A1: Traditionally, Brønsted acids like sulfuric acid or polyphosphoric acid have been used, often without an additional solvent.[10] However, organic acids like acetic acid can serve as both a catalyst and a solvent.[11] For reactions requiring milder conditions or better control, solvents like ethanol, methanol, toluene, or even ionic liquids are employed.[9][12]

  • Q2: Are "green" solvents a viable option for indole synthesis?

    • A2: Yes, there is a growing interest in using green solvents for indole synthesis to reduce environmental impact.[13][14][15] Water has been successfully used as a solvent for microwave-assisted cycloisomerization of 2-alkynylanilines.[16] Ionic liquids have also been explored as recyclable solvents for reactions like N-alkylation of indoles, although their efficiency and "greenness" at a lab scale can sometimes be debated.[13][17] Ethanol is another environmentally benign solvent that has been used in sustainable multicomponent indole syntheses.[18]

  • Q3: Can I perform indole synthesis without any solvent?

    • A3: Yes, solvent-free or "neat" reactions are possible for several indole synthesis methods and often offer advantages in terms of reduced waste and simplified work-up.[19][20] Microwave-assisted, solvent-free conditions have been particularly effective for the Bischler-Möhlau and Madelung indole syntheses.[4][5][6]

  • Q4: How does solvent polarity affect the reaction?

    • A4: Solvent polarity can influence the solubility of reactants and intermediates, the rate of reaction, and in some cases, the reaction pathway. For instance, in the synthesis of 3-substituted indoles, the use of polar solvents was found to be crucial for the desired transformation. The solubility of indole-3-acetic acid, for example, is highest in more polar solvents like water and ethanol.[21]

  • Q5: What is the role of the solvent in microwave-assisted indole synthesis?

    • A5: In microwave-assisted synthesis, the solvent's ability to absorb microwave energy and convert it into heat is a key factor. Solvents with a high dielectric constant and dielectric loss are heated more efficiently. However, successful microwave-assisted indole syntheses have been reported in a range of solvents, including water and even under solvent-free conditions, indicating that the specific reaction requirements are also critical.[16][22]

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on the yield and reaction time for specific indole synthesis reactions.

Table 1: Solvent Effects on the Microwave-Assisted Palladium-Catalyzed Cyclization of N-Aryl Enamines

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF80 (conventional heating)1676
2DMF60 (microwave)0.5>99
3Acetonitrile60 (microwave)0.585
41,4-Dioxane60 (microwave)0.582
5Toluene60 (microwave)0.570

Data adapted from a study on the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives.[22]

Table 2: Comparison of Solvents in the Synthesis of New Indolenines via Fischer's Method

EntrySolventTime (h)Yield (%)
1Ethanol1.595
2Methanol290
3n-Propanol280
4Acetonitrile370
5Dichloromethane450
6Water440
7Solvent-free185

Reaction of p-tolylhydrazine hydrochloride with isopropyl methyl ketone in the presence of citric acid.[12]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted, Solvent-Free Bischler Indole Synthesis (One-Pot)

  • Description: This protocol describes a one-pot, solvent-free synthesis of 2-arylindoles from anilines and phenacyl bromides under microwave irradiation.[5]

  • Materials:

    • Substituted aniline (2 equivalents)

    • Substituted phenacyl bromide (1 equivalent)

    • Dimethylformamide (DMF, 3 drops)

  • Procedure:

    • In a suitable vessel, mix the aniline and phenacyl bromide.

    • Stir the mixture for 3 hours at room temperature.

    • Add 3 drops of DMF to the mixture.

    • Irradiate the mixture in a microwave reactor at 600 W for 1 minute.

    • After cooling, purify the crude product by column chromatography to obtain the desired 2-arylindole.

Protocol 2: Microwave-Assisted Madelung Indole Synthesis under Solvent-Free Conditions

  • Description: This protocol outlines the synthesis of 2-phenyl-1H-indole from N-o-tolylbenzamide using microwave irradiation without a solvent.[6]

  • Materials:

    • N-o-tolylbenzamide (e.g., 4-tert-butyl-N-o-tolylbenzamide, 1.12 mmol)

    • Potassium tert-butoxide (2.8 mmol)

    • Dichloromethane (for work-up)

    • 10% aq. HCl (for work-up)

    • 10% aq. NaOH (for work-up)

    • Anhydrous sodium sulfate

  • Procedure:

    • Mix the N-o-tolylbenzamide and potassium tert-butoxide in a microwave-safe vessel.

    • Irradiate the mixture in a microwave oven at 1000W for 20 minutes, allowing the temperature to reach up to 330 °C.

    • After cooling, dissolve the reaction mixture in dichloromethane.

    • Wash the organic solution successively with 10% aq. HCl, 10% aq. NaOH, and water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product.

Visualizations

Solvent_Selection_Workflow start Define Indole Synthesis Method (e.g., Fischer, Bischler-Möhlau) heating_method Select Heating Method start->heating_method conventional Conventional Heating heating_method->conventional Traditional microwave Microwave Irradiation heating_method->microwave Rapid solvent_properties Consider Solvent Properties: - Polarity - Boiling Point - Solubility of Reactants - Green Chemistry Principles conventional->solvent_properties microwave->solvent_properties solvent_free Consider Solvent-Free Conditions solvent_properties->solvent_free optimization Perform Small-Scale Test Reactions solvent_properties->optimization solvent_free->optimization analysis Analyze Yield, Purity, and Reaction Time optimization->analysis scale_up Select Optimal Solvent and Scale-Up analysis->scale_up troubleshooting Troubleshoot Issues: - Low Yield - Side Products - Purification Problems analysis->troubleshooting troubleshooting->optimization

Caption: A workflow for systematic solvent selection in indole synthesis.

Fischer_Indole_Regioselectivity cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Potential Products phenylhydrazine Substituted Phenylhydrazine enamine_A Enamine Intermediate A phenylhydrazine->enamine_A enamine_B Enamine Intermediate B phenylhydrazine->enamine_B ketone Unsymmetrical Ketone ketone->enamine_A ketone->enamine_B solvent Solvent Choice (Polar vs. Nonpolar) solvent->enamine_A Influences Stability solvent->enamine_B Influences Stability catalyst Acid Catalyst (Brønsted vs. Lewis) catalyst->enamine_A Influences Formation catalyst->enamine_B Influences Formation indole_A Indole Regioisomer A enamine_A->indole_A Favored Pathway indole_B Indole Regioisomer B enamine_B->indole_B Disfavored Pathway

Caption: Influence of solvent and catalyst on regioselectivity in Fischer indole synthesis.

References

Technical Support Center: Managing Temperature Control in Multi-step Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during multi-step indole synthesis. Precise temperature management is critical for achieving high yields, purity, and reproducibility in these complex reactions.

I. General FAQs on Temperature Control in Indole Synthesis

Q1: Why is temperature control so critical in multi-step indole synthesis?

A1: Temperature is a crucial parameter in indole synthesis because it directly influences reaction kinetics, thermodynamics, and the stability of intermediates and reagents. Inadequate temperature control can lead to a variety of issues, including:

  • Reduced Yield: Sub-optimal temperatures can slow down the desired reaction, leading to incomplete conversion of starting materials. Conversely, excessively high temperatures can promote the degradation of reactants, intermediates, or the final product.

  • Increased Impurity Profile: Elevated temperatures often lead to the formation of unwanted side products.[1][2] Many indole synthesis methods have competing reaction pathways that become more favorable at higher temperatures.

  • Poor Reproducibility: Inconsistent temperature profiles between batches will lead to variable product yields and purity, making it difficult to establish a reliable synthetic protocol.

  • Safety Hazards: Some indole synthesis reactions, particularly those involving strong acids or exothermic steps, can become uncontrolled if the temperature is not properly managed, posing a significant safety risk.

Q2: What are the general signs of poor temperature control in my indole synthesis?

A2: Several observations during and after the reaction can indicate poor temperature control:

  • Unexpected Color Changes: The reaction mixture turning significantly darker than expected (e.g., turning to a dark tar-like substance) can be a sign of product or intermediate decomposition at high temperatures.

  • Inconsistent Reaction Times: If the time to completion varies significantly between batches run under ostensibly the same conditions, temperature fluctuations are a likely culprit.

  • Low or Variable Yields: This is one of the most common indicators of a temperature control issue.

  • Complex Product Mixtures on Analysis (TLC, LC-MS, NMR): The presence of multiple unexpected spots on a TLC plate or numerous peaks in an LC-MS or NMR spectrum suggests the formation of side products, often due to incorrect reaction temperatures.

  • Sudden Exotherms: A rapid, uncontrolled increase in reaction temperature indicates that the heat generated by the reaction is not being effectively dissipated.

Q3: What are some best practices for ensuring accurate temperature monitoring and control?

A3:

  • Use a calibrated thermometer or temperature probe: Ensure your temperature measurement device is accurate.

  • Position the probe correctly: The probe should be immersed in the reaction mixture, but not touching the sides or bottom of the flask, to get a true reading of the internal temperature.

  • Use an appropriate heating/cooling system: For reactions requiring precise control, an oil bath, heating mantle with a controller, or a cryostat is preferable to a simple hot plate. For cooling, an ice-water bath is better for maintaining 0°C than ice alone.

  • Ensure efficient stirring: Good agitation ensures even temperature distribution throughout the reaction mixture.

  • Control the rate of reagent addition: For exothermic reactions, adding reagents slowly and monitoring the internal temperature is crucial to prevent a runaway reaction.

II. Fischer Indole Synthesis: Temperature Troubleshooting

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is often formed in situ from a phenylhydrazine and a ketone or aldehyde. This reaction typically requires elevated temperatures to proceed.[3]

FAQs for Fischer Indole Synthesis

Q1: My Fischer indole synthesis has a very low yield. Could temperature be the cause?

A1: Yes, both temperatures that are too low or too high can result in low yields.

  • Too Low: The[4][4]-sigmatropic rearrangement, a key step in the mechanism, has a significant activation energy and requires sufficient thermal energy. If the temperature is too low, the reaction will be slow or may not proceed to completion.

  • Too High: Excessive heat can lead to the degradation of the phenylhydrazone starting material or the indole product. It can also promote side reactions, such as the formation of cinnoline derivatives or bis-indoles, which consume the starting materials and complicate purification.[1]

Q2: I am observing a significant amount of dark, tar-like material in my Fischer indole synthesis. What is the likely cause and how can I prevent it?

A2: The formation of tar is a common problem in Fischer indole synthesis and is often a result of excessively high temperatures or prolonged reaction times. The acidic conditions at high temperatures can lead to polymerization and decomposition of the starting materials and intermediates. To mitigate this:

  • Optimize the temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and stability.

  • Reduce reaction time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Choose a different acid catalyst: Some acids are harsher than others. Consider using a milder Lewis acid (e.g., ZnCl₂) or a solid-supported acid catalyst.

Q3: My Fischer indole synthesis is producing a mixture of regioisomers. Is this related to temperature?

A3: While the regioselectivity of the Fischer indole synthesis is primarily determined by the substitution pattern of the unsymmetrical ketone and the nature of the acid catalyst, temperature can play a role. Higher temperatures can sometimes favor the formation of the thermodynamically more stable, but not necessarily desired, regioisomer. If you are experiencing issues with regioselectivity, it is worth investigating if running the reaction at a lower temperature for a longer period improves the outcome.

Quantitative Data: Fischer Indole Synthesis
Ketone/AldehydePhenylhydrazineAcid CatalystTemperature (°C)TimeYield (%)Observations
AcetophenonePhenylhydrazinePolyphosphoric acid~8045 minModerateGood conversion, some byproducts.
Isopropyl methyl ketoneo,m-Tolylhydrazine hydrochlorideAcetic acidRoom Temperature-HighSuccessful synthesis of methyl indolenines.[5]
2-Methylcyclohexanoneo,p-NitrophenylhydrazineAcetic acidReflux-GoodSuccessful synthesis of nitroindolenines.[5]
CyclohexanonePhenylhydrazineAcetic Acid150 (Microwave)-91Rapid and high-yielding synthesis.[1]
Experimental Protocol: Temperature-Controlled Fischer Indole Synthesis of 2-Phenylindole

This protocol provides a general guideline for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, with an emphasis on temperature control.

Stage 1: Formation of the Phenylhydrazone

  • Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq) and ethanol.

  • Reagent Addition: While stirring at room temperature, add phenylhydrazine (1.0 eq) dropwise.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 8-10 drops).

  • Heating: Place the flask in a pre-heated oil bath at 80°C. Crucial Point: Monitor the internal temperature of the reaction mixture to ensure it stabilizes around the target temperature.

  • Reaction: Maintain the reaction at this temperature for approximately 45 minutes, monitoring the formation of the hydrazone by TLC.

  • Cooling and Isolation: After the reaction is complete, remove the flask from the oil bath and cool it in an ice-water bath to induce precipitation of the phenylhydrazone.

Stage 2: Cyclization to the Indole

  • Setup: In a separate flask, pre-heat polyphosphoric acid to the desired reaction temperature (e.g., 100-140°C) using a heating mantle with a temperature controller.

  • Addition of Hydrazone: Carefully add the dried phenylhydrazone from Stage 1 to the hot polyphosphoric acid in portions to control any initial exotherm.

  • Heating and Monitoring: Maintain the reaction mixture at the target temperature, stirring vigorously. Monitor the progress of the cyclization by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench by pouring it onto ice.

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Acid-Catalyzed Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Carbonyl Aldehyde/Ketone Carbonyl->Phenylhydrazone Enamine Enamine Tautomer Phenylhydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat, H+ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Indole Indole Product Aminal->Indole Elimination of NH3

Caption: Workflow of the Fischer Indole Synthesis.

III. Reissert Indole Synthesis: Temperature Troubleshooting

The Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[4] The reduction step is often exothermic and requires careful temperature management.

FAQs for Reissert Indole Synthesis

Q1: My Reissert synthesis is giving a low yield of the desired indole-2-carboxylate. What are the likely temperature-related issues?

A1:

  • Condensation Step: The initial condensation of o-nitrotoluene with diethyl oxalate is base-catalyzed and can be temperature-sensitive. If the temperature is too low, the reaction may be slow. If it is too high, side reactions of the strong base can occur.

  • Reductive Cyclization: This is the most critical step for temperature control. The reduction of the nitro group is often highly exothermic. If the heat is not dissipated effectively, the temperature can rise uncontrollably, leading to the formation of side products or decomposition. Using a less reactive reducing agent or controlling the rate of addition of the reducing agent can help manage the exotherm.

Q2: I am observing the formation of a quinolone byproduct in my Reissert synthesis. Why is this happening?

A2: The formation of quinolones is a known side reaction in the Reissert synthesis, particularly under certain reduction conditions. This can be influenced by the choice of reducing agent, solvent, and temperature. Elevated temperatures during the reductive cyclization can sometimes favor the pathway leading to quinolone formation.[6]

Q3: How can I effectively control the exothermic reductive cyclization step in a Reissert synthesis?

A3:

  • Cooling: Perform the reaction in an ice bath or with a cooling system capable of maintaining a low and stable temperature.

  • Slow Addition: Add the reducing agent (e.g., zinc dust, iron powder) portion-wise or as a solution via a dropping funnel to control the rate of reaction and heat generation.[7]

  • Vigorous Stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture.

  • Dilution: Running the reaction at a lower concentration can also help to manage the exotherm.

Quantitative Data: Reissert Indole Synthesis
o-Nitrotoluene DerivativeReducing AgentSolventTemperature (°C)Observations
o-NitrotolueneZinc / Acetic AcidAcetic Acid< 25°C (controlled)Good yield of indole-2-carboxylic acid.
Substituted o-nitrotolueneFe / Acetic Acid / EthanolEthanol/WaterRefluxEffective for some substrates, but temperature control is crucial.[7]
Ethyl o-nitrophenylpyruvateH₂, Pd/C (Flow Chemistry)Ethanol/Ethyl Acetate50High yield and purity with excellent temperature and pressure control.
Experimental Protocol: Temperature-Controlled Reissert Indole Synthesis

Step 1: Condensation

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of potassium ethoxide in absolute ethanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a mixture of the o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Allow the reaction to stir at low temperature until completion (monitor by TLC).

Step 2: Reductive Cyclization

  • Setup: To the cooled reaction mixture from Step 1, add the solvent for the reduction (e.g., acetic acid).

  • Controlled Addition of Reducing Agent: While maintaining the temperature below 25°C with an ice bath, add the reducing agent (e.g., zinc dust) in small portions over an extended period. Crucial Point: Monitor the internal temperature closely; if it rises rapidly, pause the addition until it subsides.

  • Reaction and Work-up: After the addition is complete, allow the reaction to stir until the starting material is consumed. Proceed with the appropriate work-up to isolate the indole-2-carboxylate.

Reissert Indole Synthesis Logical Pathway

Reissert_Indole_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Condensation Base-Catalyzed Condensation (e.g., KOEt, EtOH) Start->Condensation Pyruvate o-Nitrophenylpyruvate Condensation->Pyruvate Reduction Reduction of Nitro Group (e.g., Zn/AcOH, Fe/AcOH) Pyruvate->Reduction Cyclization Spontaneous Cyclization Reduction->Cyclization Exothermic Step (Requires Cooling) IndoleEster Indole-2-Carboxylic Acid Ester Cyclization->IndoleEster Hydrolysis Hydrolysis (optional) IndoleEster->Hydrolysis Decarboxylation Decarboxylation (optional, heat) Hydrolysis->Decarboxylation Indole Indole Decarboxylation->Indole

Caption: Logical steps in the Reissert Indole Synthesis.

IV. Bischler-Möhlau Indole Synthesis: Temperature Troubleshooting

The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline, typically at high temperatures.[8] The harsh conditions can often lead to low yields and side product formation.

FAQs for Bischler-Möhlau Indole Synthesis

Q1: My Bischler-Möhlau synthesis is giving a very low yield. How can I optimize the temperature?

A1: The Bischler-Möhlau synthesis is notorious for requiring high temperatures, but finding the optimal temperature is key.

  • Too Low: The cyclization step will not proceed efficiently, resulting in a low yield.

  • Too High: The harsh conditions can lead to the decomposition of the starting materials and product, as well as the formation of complex side products. A systematic approach to temperature optimization is recommended, starting at a lower temperature (e.g., 150°C) and gradually increasing it while monitoring the reaction. Microwave-assisted synthesis can be an effective alternative to conventional heating, as it allows for rapid heating to high temperatures with better control, often leading to improved yields and shorter reaction times.[9]

Q2: What are common side products in the Bischler-Möhlau synthesis, and are they related to temperature?

A2: Due to the high temperatures and the presence of excess aniline, a variety of side reactions can occur, including self-condensation of the aniline, and other complex rearrangements. The formation of these byproducts is highly dependent on the reaction temperature and time.

Q3: Are there modern modifications to the Bischler-Möhlau synthesis that use milder temperature conditions?

A3: Yes, several modifications have been developed to address the harsh conditions of the classical Bischler-Möhlau synthesis. The use of Lewis acid catalysts, such as lithium bromide, can facilitate the reaction at lower temperatures.[8] Additionally, microwave irradiation has been shown to be effective in promoting the reaction under solvent-free conditions, often at lower bulk temperatures and for significantly shorter reaction times.[10]

Quantitative Data: Bischler-Möhlau Indole Synthesis
α-HaloacetophenoneAnilineConditionsTemperature (°C)TimeYield (%)
α-BromoacetophenoneAnilineConventional Heating180-200Several hoursLow to moderate
α-Amino arylacetoneN-MethylanilineMicrowave, HFIP8040 min51
α-Amino arylacetoneN-MethylanilineMicrowave, HFIP10040 min72
α-Amino arylacetoneN-MethylanilineMicrowave, HFIP12040 min88
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

This protocol is a general guideline for a modern, microwave-assisted approach which offers better temperature control.

  • Setup: In a microwave-safe reaction vessel, combine the α-amino arylacetone (1.0 eq) and a suitable solvent/catalyst such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the target temperature (e.g., 120°C) and reaction time (e.g., 40 minutes). The microwave unit will automatically adjust the power to maintain the set temperature.

  • Monitoring and Work-up: After the reaction is complete, cool the vessel to room temperature before opening. Proceed with the appropriate work-up and purification.

Bischler-Möhlau Indole Synthesis Reaction Pathway

Bischler_Mohlau_Synthesis Start α-Bromoacetophenone + Excess Aniline Intermediate1 α-Anilinoacetophenone Intermediate Start->Intermediate1 S_N2 Reaction Intermediate2 Second Aniline Addition Intermediate1->Intermediate2 Reaction with second aniline Cyclization Electrophilic Cyclization (High Temperature) Intermediate2->Cyclization Aromatization Aromatization & Tautomerization Cyclization->Aromatization Indole 2-Aryl-Indole Aromatization->Indole

Caption: Reaction pathway of the Bischler-Möhlau Indole Synthesis.

References

Technical Support Center: Purification of 5-Chloro-Indole Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 5-chloro-indole and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving the desired purity of these critical intermediates.

Frequently Asked Questions (FAQs)

Q1: My 5-chloro-indole product has a pink or brownish hue after synthesis. What is the likely cause and how can I remove the color?

A1: A pink or brownish discoloration in indoles is commonly due to oxidation by atmospheric oxygen. This can be exacerbated by exposure to light and trace acid or metal impurities. To minimize color formation, it is advisable to handle the crude product quickly and store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light. The color can often be removed by recrystallization, sometimes with the addition of a small amount of activated carbon. However, be aware that excessive use of activated carbon can lead to a loss of yield.

Q2: I am struggling to remove a closely-related impurity that co-elutes with my 5-chloro-indole product during column chromatography. What could this impurity be and how can I improve the separation?

A2: A common and challenging impurity is the corresponding des-chloro-indole (indole itself). This can form if any reductive conditions are present during the synthesis or workup. Another possibility is the presence of positional isomers, such as 4-chloro-indole or 6-chloro-indole, which have very similar polarities. To improve separation, you can try a less polar or more selective eluent system in your column chromatography. Sometimes, switching to a different stationary phase (e.g., from silica gel to alumina) can alter the elution order. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can also be used for analytical and preparative separations of these challenging mixtures.

Q3: What are the most effective methods for purifying crude 5-chloro-indole?

A3: The most common and effective purification methods for 5-chloro-indole are recrystallization and column chromatography. Recrystallization is often a good first choice for removing bulk impurities and can provide material of high purity if the correct solvent is chosen. Column chromatography is excellent for separating impurities with different polarities from the product. The choice between these methods, or a combination of both, will depend on the impurity profile of your crude material and the desired final purity.

Q4: Can I use distillation to purify 5-chloro-indole?

A4: Yes, vacuum distillation can be an effective method for purifying 5-chloro-indole, especially on a larger scale. The compound has a boiling point of 105-110 °C at 0.04 mbar. This method is particularly useful for removing non-volatile impurities. However, care must be taken to avoid thermal degradation, and it may not be effective at removing impurities with similar boiling points, such as positional isomers.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The solute is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the solute.Use a solvent with a lower boiling point, or a solvent mixture. Add a co-solvent in which the compound is more soluble.
No crystal formation The solution is not supersaturated, or nucleation is slow.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal. Cool the solution slowly.
Low recovery Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Use less solvent. Choose a solvent in which the compound is less soluble at low temperatures. Ensure the filtration apparatus is pre-heated.
Colored crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before filtration. Be aware this may reduce yield.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation The eluent is too polar or not polar enough. The column is overloaded.Perform TLC to determine the optimal eluent system. Use a less polar solvent system for better separation of non-polar compounds, and a more polar one for polar compounds. Use a larger column or less sample.
Cracked or channeled column The column was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Tailing of spots The compound is interacting too strongly with the stationary phase. The eluent is not polar enough.Add a small amount of a polar modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).
Product is not eluting The eluent is not polar enough.Gradually increase the polarity of the eluent system.

Data Presentation

The following table summarizes typical purity levels and yields for common purification methods for 5-chloro-indole, starting from a crude product of approximately 95% purity.

Purification Method Typical Final Purity Typical Yield Notes
Single Recrystallization 99.0 - 99.5%75 - 85%Effective for removing baseline and significantly different polarity impurities.
Flash Column Chromatography > 99.5%60 - 80%Highly effective for separating a wide range of impurities, including some positional isomers.
Vacuum Distillation ~99%85 - 90%Good for large scale and removing non-volatile impurities.[1]
Combined Recrystallization and Chromatography > 99.8%50 - 70%Often required to achieve the highest purity material, especially for pharmaceutical applications.

Experimental Protocols

Protocol 1: Recrystallization of 5-Chloro-Indole

Objective: To purify crude 5-chloro-indole by recrystallization.

Materials:

  • Crude 5-chloro-indole

  • Petroleum ether (boiling range 40-60 °C or 80-100 °C) or cyclohexane

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 5-chloro-indole in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (petroleum ether or cyclohexane).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath for about 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight. The expected melting point of pure 5-chloro-indole is 69-71 °C.[2]

Protocol 2: Flash Column Chromatography of 5-Chloro-Indole

Objective: To purify crude 5-chloro-indole using flash column chromatography.

Materials:

  • Crude 5-chloro-indole

  • Silica gel (230-400 mesh)

  • Eluent: Ethyl acetate/hexane mixture (e.g., 2:1 or as determined by TLC)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Determine the optimal eluent system by running TLC plates with the crude material in various ethyl acetate/hexane ratios. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Dissolve the crude 5-chloro-indole in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Carefully add the eluent to the top of the column and begin elution, collecting fractions in test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified 5-chloro-indole.

Mandatory Visualizations

experimental_workflow crude Crude 5-Chloro-Indole recrystallization Recrystallization crude->recrystallization Initial Cleanup chromatography Column Chromatography crude->chromatography Direct Purification recrystallization->chromatography Further Purification pure_product Pure 5-Chloro-Indole (>99.5%) recrystallization->pure_product If sufficiently pure chromatography->pure_product analysis Purity Analysis (TLC, HPLC, mp) pure_product->analysis

Caption: General purification workflow for 5-chloro-indole.

troubleshooting_logic start Purification Issue Identified color Discoloration (Pink/Brown)? start->color impurity Persistent Impurity? start->impurity oxidation Probable Oxidation color->oxidation Yes isomers Positional Isomers or Des-chloro Impurity? impurity->isomers Yes solution_color Recrystallize with Activated Carbon oxidation->solution_color solution_isomers Optimize Chromatography (Eluent/Stationary Phase) isomers->solution_isomers Yes solution_hplc Consider Preparative HPLC isomers->solution_hplc If still unresolved

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Regioselective Indole N-Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective N-alkylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity (N- vs. C3-alkylation) of indole alkylation?

A1: The regioselectivity of indole alkylation is a delicate balance of several factors. The key parameters that researchers can modulate include the choice of base, solvent, the nature of the alkylating agent, reaction temperature, and the use of catalysts. Generally, conditions that favor the formation of a "harder" indole anion tend to promote N-alkylation, while conditions leading to a "softer" anion can result in C3-alkylation.

Q2: How does the choice of base affect the N/C selectivity?

A2: The base plays a critical role in deprotonating the indole N-H and influencing the nature of the resulting indolide anion. Strong, non-nucleophilic bases are commonly employed. For instance, potassium hydroxide (KOH) and sodium hydride (NaH) are frequently used. The counter-ion of the base can also impact selectivity through coordination effects. For example, using potassium tert-butoxide (KOtBu) has been observed to sometimes lead to increased loss of certain protecting groups compared to KOH.[1]

Q3: Which solvents are recommended for promoting N-alkylation?

A3: The choice of solvent can significantly alter the regioselectivity. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are often used. In some catalytic systems, THF has been shown to favor N-alkylation, while other solvents promote C3-alkylation.[2] The ability of the solvent to solvate the indolide anion and the counter-cation influences the reactivity and selectivity. Aprotic solvents with higher dielectric constants can sometimes lead to better yields and enantioselectivity in catalytic reactions.[3]

Q4: Can the structure of the alkylating agent direct the regioselectivity?

A4: Yes, the electrophilicity and steric bulk of the alkylating agent are important. Highly reactive electrophiles may react less selectively. The use of specific alkylating agents, such as N-protected homochiral aziridines, has been developed to improve the efficiency and yield of N-alkylation.[1][4][5]

Q5: Are there catalytic methods to achieve high N-selectivity?

A5: Absolutely. Several catalytic systems have been developed to achieve high regioselectivity and enantioselectivity for N-alkylation. These include:

  • Zinc-based catalysts: Dinuclear zinc-ProPhenol complexes have been shown to efficiently catalyze the N-alkylation of indoles with aldimines under mild conditions.[2][6]

  • Palladium-catalyzed reactions: Palladium catalysts, in conjunction with specific ligands, can facilitate enantioselective N-alkylation with allylic acetates.[3]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique that allows for the N-alkylation of indoles under biphasic conditions, often using inorganic bases like NaOH.[7][8][9][10] This method can be advantageous for its operational simplicity and potential for scalability.

Troubleshooting Guides

Problem 1: Low yield of the desired N-alkylated product and formation of the C3-alkylated isomer.

Possible Cause Troubleshooting Suggestion
Suboptimal Base/Solvent Combination The interplay between the base and solvent is crucial. Screen different combinations. For instance, if using NaH in DMF, consider switching to KOH in DMSO or exploring phase-transfer conditions. In some cases, THF has been found to be superior for N-alkylation selectivity.[2]
Reaction Temperature Higher temperatures can sometimes favor C3-alkylation or lead to side reactions. Try running the reaction at a lower temperature (e.g., 0 °C or 4 °C) to improve selectivity.[2]
Order of Reagent Addition The order of addition can be critical. It is often preferable to add the alkylating agent to a pre-formed mixture of the indole and the base.[1][4]
Nature of the Indole Substrate Electron-withdrawing groups on the indole ring can increase the acidity of the N-H bond and may favor N-alkylation.[3] Conversely, electron-donating groups can increase the nucleophilicity of the C3 position. If possible, consider modifying the indole substrate.
Catalyst Poisoning or Inactivity If using a catalyst, ensure all reagents and solvents are pure and dry. Certain functional groups, like nitriles, could potentially act as catalyst poisons, although some systems show tolerance.[2]

Problem 2: Incomplete conversion and difficulty in purifying the product.

Possible Cause Troubleshooting Suggestion
Insufficient Amount of Base or Alkylating Agent Ensure you are using a sufficient excess of the base and alkylating agent. However, a large excess can sometimes lead to side reactions. An optimized stoichiometry is key.
Poor Solubility of Reagents The indole or the base may not be fully soluble in the chosen solvent. Consider using a co-solvent or switching to a solvent with better solubilizing properties. For instance, using acetonitrile as a co-solvent in ionic liquids has been reported.[5]
Decomposition of Reagents or Products The starting materials or the N-alkylated product might be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for decomposition. If decomposition is observed, consider milder reaction conditions (lower temperature, weaker base).
Protecting Group Instability If your substrate contains protecting groups (e.g., Boc), they may be cleaved under the reaction conditions, leading to a mixture of products.[1] Re-evaluate the compatibility of the protecting group with the chosen base and temperature.

Data Presentation: Influence of Reaction Conditions on N-Alkylation

The following tables summarize quantitative data from the literature on how different parameters affect the regioselectivity of indole alkylation.

Table 1: Effect of Solvent on the Regioselectivity of a Zinc-Catalyzed N-Alkylation [2]

SolventYield of N-Alkylation Product (%)Enantiomeric Ratio (e.r.) of N-Alkylation ProductMajor Product
THF8690.5:9.5N-Alkylation
Toluene<10N/AC3-Alkylation
CH2Cl2<10N/AC3-Alkylation
Et2O<10N/AC3-Alkylation
MeCN<10N/AC3-Alkylation

Table 2: Effect of Base on N-Alkylation using an N-Protected Alaninyl Mesylate [1]

BaseOutcome
KOHFavorable for N-alkylation.
KOtBuIncreased loss of the BOC protecting group.

Experimental Protocols

Protocol 1: General Procedure for Zinc-Catalyzed Enantioselective N-Alkylation of Indoles with Imines [2]

  • To an oven-dried vial equipped with a magnetic stir bar, add the ProPhenol ligand (0.10 equiv).

  • Add anhydrous THF as the solvent.

  • Add diethylzinc (0.20 equiv) to the solution and stir for 30 minutes at room temperature.

  • Add the indole (1.0 equiv) and the imine (1.2 equiv).

  • Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Improved General Procedure for N-Alkylation of Indoles Using a Chiral N-Protected Aziridine [4]

  • To a suspension of ground potassium hydroxide (1.2 equiv) in DMSO, add the indole (1.0 equiv).

  • Stir the resulting suspension at the desired temperature (e.g., 40 °C).

  • Add a solution of the N-protected aziridine (1.2 equiv) in DMSO to the indole-KOH slurry.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the product by chromatography if necessary.

Visualizations

factors_influencing_regioselectivity cluster_conditions Reaction Conditions cluster_substrates Substrates Base Base (e.g., KOH, NaH, KOtBu) Outcome Regioselectivity Base->Outcome Solvent Solvent (e.g., THF, DMF, DMSO) Solvent->Outcome Temperature Temperature Temperature->Outcome Catalyst Catalyst (e.g., Zn, Pd, PTC) Catalyst->Outcome Indole Indole Substrate (Sterics, Electronics) Indole->Outcome AlkylatingAgent Alkylating Agent AlkylatingAgent->Outcome N_Alkylation N-Alkylation Outcome->N_Alkylation C3_Alkylation C3-Alkylation Outcome->C3_Alkylation

Caption: Factors influencing the regioselectivity of indole alkylation.

experimental_workflow start Start: Select Indole and Alkylating Agent setup Reaction Setup: - Choose Base and Solvent - Add Indole and Base start->setup preform Form Indolide Anion setup->preform add_alkylating Add Alkylating Agent (Control Temperature) preform->add_alkylating reaction Reaction Monitoring (TLC, LC-MS) add_alkylating->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for indole N-alkylation.

References

Avoiding byproduct formation in the synthesis of 5-chloroindoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-chloroindoles, with a primary focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-chloroindoles?

A1: The primary synthetic routes to 5-chloroindoles include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a (4-chlorophenyl)hydrazine with an appropriate aldehyde or ketone under acidic conditions.[1]

  • Halogen Exchange: This method involves the conversion of a 5-bromoindole to a 5-chloroindole, often using a copper(I) chloride catalyst.[2]

  • From 5-Chloroindoline: This two-step process typically involves the chlorination of an N-acylindoline followed by deacylation and subsequent dehydrogenation of the resulting 5-chloroindoline.[3]

Q2: What are the typical byproducts observed in 5-chloroindole synthesis?

A2: Byproduct formation is a common issue and can vary depending on the synthetic route. Some common byproducts include:

  • Regioisomers: In methods like the Fischer indole synthesis, incorrect cyclization can lead to the formation of other chloroindole isomers (e.g., 4-chloroindole or 6-chloroindole).

  • Dehalogenated Products: Loss of the chlorine atom to yield indole is a potential side reaction, particularly under harsh reductive or certain catalytic conditions.[2]

  • Over-reduction Products: In syntheses involving reduction steps, the indole ring itself can be reduced to indoline.

  • Starting Material Impurities: The purity of the starting materials, such as 5-bromoindole, can introduce corresponding impurities (e.g., 5-bromoindole) into the final product.[2]

  • Aniline Derivatives: In the Fischer indole synthesis, cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline byproducts.

Q3: How can I purify 5-chloroindole from reaction byproducts?

A3: Purification of 5-chloroindoles can be achieved through several standard laboratory techniques:

  • Crystallization: This is a highly effective method for purifying solid 5-chloroindole from soluble impurities. A suitable solvent system is crucial for good recovery and purity.

  • Column Chromatography: Silica gel column chromatography is commonly used to separate 5-chloroindole from byproducts with different polarities.

  • Distillation: For larger scale purifications, vacuum distillation can be employed, provided the compound is thermally stable.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 5-chloroindoles.

Problem 1: Low Yield of 5-Chloroindole in Fischer Indole Synthesis

Possible Causes and Solutions:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • Troubleshooting: Screen different Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen acid.

  • Decomposition of Hydrazone Intermediate: The hydrazone may be unstable under the reaction conditions.

    • Troubleshooting: Perform the reaction at a lower temperature for a longer duration. Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized.

  • N-N Bond Cleavage: Electron-donating groups on the aldehyde or ketone starting material can promote cleavage of the hydrazone N-N bond, leading to aniline byproducts.

    • Troubleshooting: If possible, select starting materials with less electron-donating substituents. Alternatively, milder reaction conditions may disfavor this side reaction.

Problem 2: Presence of Dehalogenated Byproduct (Indole)

Possible Causes and Solutions:

  • Harsh Reductive Conditions: Certain reducing agents or catalytic hydrogenation conditions can lead to hydrodehalogenation.

    • Troubleshooting: In the synthesis from 5-chloroindoline, avoid harsh reducing conditions for the dehydrogenation step. The use of a suitable oxidizing agent like a nitroaromatic compound in the presence of a ruthenium catalyst can prevent dehalogenation.[3]

  • Catalyst Poisoning or Inappropriate Catalyst: Some catalysts may promote dehalogenation.

    • Troubleshooting: Ensure the catalyst is of high quality and not poisoned. If using palladium on carbon (Pd/C) for any hydrogenation steps in the synthetic route, be aware of its potential to cause dehalogenation and consider alternative catalysts or milder conditions.

Problem 3: Formation of Regioisomeric Byproducts

Possible Causes and Solutions:

  • Lack of Regiocontrol in Fischer Indole Synthesis: The use of unsymmetrical ketones can lead to the formation of two different regioisomeric indoles.

    • Troubleshooting: To ensure a single product, use a symmetrical ketone or an aldehyde as the carbonyl component. If an unsymmetrical ketone is necessary, be prepared to separate the resulting isomers, typically by column chromatography.

  • Incorrect Halogenation Position: Direct halogenation of indole can sometimes lead to a mixture of isomers.

    • Troubleshooting: For regioselective synthesis of 5-chloroindole, it is generally better to introduce the chloro-substituent at an earlier stage on the aniline precursor before indole ring formation.

Data Presentation

Disclaimer: The following tables present illustrative data based on common outcomes in organic synthesis. Actual yields and byproduct distributions will vary depending on the specific reaction conditions, scale, and purity of reagents.

Table 1: Illustrative Byproduct Distribution in Fischer Indole Synthesis of 5-Chloroindole under Different Acidic Conditions.

Catalyst (1.1 eq)SolventTemperature (°C)Yield of 5-Chloroindole (%)Yield of 4-Chloroindole (%)Yield of 6-Chloroindole (%)
ZnCl₂Toluene1106553
Polyphosphoric Acid-1007521
H₂SO₄ (cat.)Ethanol785586

Table 2: Illustrative Effect of Oxidizing Agent on Dehalogenation in the Dehydrogenation of 5-Chloroindoline.

Oxidizing AgentCatalystTemperature (°C)Yield of 5-Chloroindole (%)Yield of Indole (%)
Nitrobenzene5% Ru/C14085<1
None10% Pd/C1404035
Air5% Pt/C1205020

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-Chloroindole

This protocol describes the synthesis of 5-chloroindole from 4-chlorophenylhydrazine hydrochloride and pyruvic acid.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide solution (2M)

  • Dichloromethane

Procedure:

  • A mixture of 4-chlorophenylhydrazine hydrochloride (1 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid, 5-chloroindole-2-carboxylic acid, is collected by filtration, washed with water, and dried.

  • The crude 5-chloroindole-2-carboxylic acid is then heated at its melting point until the evolution of CO₂ ceases.

  • The resulting crude 5-chloroindole is purified by recrystallization from ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Halogen Exchange Synthesis of 5-Chloroindole from 5-Bromoindole

This protocol details the conversion of 5-bromoindole to 5-chloroindole using a copper-catalyzed halogen exchange reaction.[2]

Materials:

  • 5-Bromoindole

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • To a solution of 5-bromoindole (1 eq) in DMF, copper(I) chloride (1.2 eq) is added.

  • The reaction mixture is heated to 140-150 °C and stirred for 4-6 hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene.

  • The organic layer is washed with aqueous ammonia solution to remove copper salts, followed by a water wash.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (Hexane/Ethyl Acetate) or by crystallization.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis start Start: 4-Chlorophenylhydrazine + Aldehyde/Ketone hydrazone Formation of Phenylhydrazone start->hydrazone Condensation enamine Tautomerization to Ene-hydrazine hydrazone->enamine Isomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Heat, Acid cyclization Cyclization and Loss of Ammonia rearrangement->cyclization byproduct Byproducts: Regioisomers, Aniline derivatives rearrangement->byproduct product 5-Chloroindole cyclization->product

Caption: Workflow of the Fischer Indole Synthesis for 5-chloroindole.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield of 5-Chloroindole check_byproducts Analyze crude reaction mixture (TLC, GC-MS) start->check_byproducts dehalogenation Presence of Indole? check_byproducts->dehalogenation regioisomers Presence of other Chloroindole isomers? check_byproducts->regioisomers starting_material High amount of unreacted starting material? check_byproducts->starting_material solution_dehalogenation Modify reaction conditions: - Use milder reducing agents - Add an oxidizing agent - Change catalyst dehalogenation->solution_dehalogenation Yes solution_regioisomers Modify starting materials: - Use a symmetrical ketone - Purify by chromatography regioisomers->solution_regioisomers Yes solution_starting_material Optimize reaction conditions: - Increase temperature - Increase reaction time - Check catalyst activity starting_material->solution_starting_material Yes

Caption: Decision tree for troubleshooting low yields in 5-chloroindole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of 4-chlorophenylhydrazine and 2-pentanone.

Q2: What are the starting materials for the synthesis of this compound via the Fischer indole synthesis?

A2: The key starting materials are 4-chlorophenylhydrazine (or its hydrochloride salt) and 2-pentanone.

Q3: What types of acid catalysts can be used for this reaction?

A3: A range of Brønsted and Lewis acids can be employed. Common Brønsted acids include hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[2] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts.[2][3]

Q4: What is the main challenge when using an unsymmetrical ketone like 2-pentanone?

A4: The use of an unsymmetrical ketone can lead to the formation of two regioisomeric indole products: the desired this compound and the undesired 5-chloro-2-ethyl-3-methyl-1H-indole.[1] The control of regioselectivity is a critical aspect of this synthesis.

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A disappearance of the starting materials (4-chlorophenylhydrazine and 2-pentanone) and the appearance of the product spot(s) will indicate the reaction's progression.

Q6: What are the typical purification methods for the final product?

A6: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, toluene/hexane) or by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Decomposition of starting materials or product. 4. Presence of water in the reaction mixture.1. Use a fresh, anhydrous catalyst. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Consider using a milder acid catalyst or a lower reaction temperature for a longer duration. 4. Ensure all reagents and solvents are anhydrous.
Formation of a Mixture of Regioisomers The enamine intermediate can form on either side of the ketone, leading to two different indole products.[1]1. Catalyst Choice: The choice of acid catalyst can influence the product ratio. Stronger acids and higher temperatures tend to favor the formation of the isomer resulting from the less substituted enamine (in this case, potentially the undesired isomer). Experiment with different catalysts (e.g., PPA, ZnCl₂, p-TsOH) to optimize for the desired product.[4][5] 2. Temperature Control: Carefully control the reaction temperature, as it can affect the regioselectivity.
Presence of Dark, Tarry Byproducts Polymerization or decomposition of the indole product under harsh acidic conditions.1. Lower the reaction temperature. 2. Reduce the amount of acid catalyst. 3. Shorten the reaction time. 4. Consider a milder catalyst.
Difficulties in Product Isolation/Purification 1. Product is an oil and does not crystallize. 2. Co-elution of isomers during column chromatography.1. Attempt to form a salt of the indole to induce crystallization. Alternatively, use a different solvent system for recrystallization or trituration. 2. Optimize the eluent system for column chromatography. A less polar solvent system may improve separation. Reversed-phase chromatography could also be an option.
Scale-up Issues: Reaction Exotherm or Poor Mixing The Fischer indole synthesis can be exothermic. Poor mixing can lead to localized overheating and byproduct formation.1. On a larger scale, add the catalyst portion-wise to control the exotherm. 2. Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • 2-pentanone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Hexane

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol. Add 2-pentanone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Indolization:

    • Method A (PPA): To the flask containing the hydrazone, or to a mixture of 4-chlorophenylhydrazine hydrochloride (1 equivalent) and 2-pentanone (1.1 equivalents), add polyphosphoric acid (PPA) (typically 5-10 equivalents by weight). Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

    • Method B (ZnCl₂): Mix 4-chlorophenylhydrazine hydrochloride (1 equivalent) and 2-pentanone (1.1 equivalents). Add anhydrous zinc chloride (1.5-2 equivalents). Heat the mixture to 120-140 °C with stirring. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene) (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or toluene. Slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Filter the solid product and wash with cold hexane.

    • Column Chromatography: If recrystallization is ineffective or if isomers need to be separated, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Influence of Acid Catalyst on Regioselectivity in Fischer Indole Synthesis with Unsymmetrical Ketones (Illustrative Data)

CatalystTemperature (°C)Ratio of 2-methyl-3-ethyl-indole to 2-ethyl-3-methyl-indole (from phenylhydrazine and 2-pentanone)Reference
90% H₃PO₄10090:10[4]
30% H₂SO₄10085:15[4]
Polyphosphoric Acid (PPA)10060:40[4]
70% H₂SO₄10040:60[4]

Note: This table provides illustrative data for a similar reaction to highlight the effect of the catalyst on regioselectivity. The exact ratios for this compound may vary and require experimental determination.

Table 2: Typical Yields for Fischer Indole Synthesis of Substituted Indoles

Phenylhydrazine DerivativeKetone/AldehydeCatalystYield (%)Reference
4-chlorophenylhydrazineCyclohexanonePPA85General Literature
Phenylhydrazine2-Pentanonep-TsOH75General Literature
4-methoxyphenylhydrazineAcetoneZnCl₂90General Literature

Visualizations

experimental_workflow start Starting Materials (4-chlorophenylhydrazine HCl, 2-pentanone) hydrazone Hydrazone Formation (in situ) start->hydrazone indolization Indolization (Acid Catalyst, Heat) hydrazone->indolization workup Reaction Work-up (Quenching, Neutralization, Extraction) indolization->workup crude_product Crude Product workup->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Final Product (this compound) purification->final_product fischer_indole_mechanism cluster_0 Fischer Indole Synthesis Mechanism phenylhydrazone 4-chlorophenylhydrazone of 2-pentanone enamine_a Enamine Intermediate (A) (less substituted) phenylhydrazone->enamine_a Tautomerization enamine_b Enamine Intermediate (B) (more substituted) phenylhydrazone->enamine_b Tautomerization rearrangement_a [3,3]-Sigmatropic Rearrangement enamine_a->rearrangement_a rearrangement_b [3,3]-Sigmatropic Rearrangement enamine_b->rearrangement_b cyclization_a Cyclization & Aromatization rearrangement_a->cyclization_a cyclization_b Cyclization & Aromatization rearrangement_b->cyclization_b product_a 5-chloro-2-ethyl-3-methyl-1H-indole (Undesired Isomer) cyclization_a->product_a product_b This compound (Desired Product) cyclization_b->product_b troubleshooting_tree cluster_low_yield cluster_impurity cluster_purification start Problem Encountered During Synthesis low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity purification_problem Purification Difficulty? start->purification_problem check_conditions Check Reaction Conditions (Temp, Time, Catalyst) low_yield->check_conditions check_reagents Check Reagent Quality (Anhydrous?) low_yield->check_reagents regioisomers Regioisomers Present? impurity->regioisomers tar Tarry Byproducts? impurity->tar oily_product Product is an Oil? purification_problem->oily_product poor_separation Poor Chromatographic Separation? purification_problem->poor_separation optimize_catalyst Optimize Catalyst/Temp for Regioselectivity regioisomers->optimize_catalyst milder_conditions Use Milder Conditions (Lower Temp/Time) tar->milder_conditions try_salt Try Salt Formation or Trituration oily_product->try_salt optimize_eluent Optimize Eluent System (e.g., less polar) poor_separation->optimize_eluent

References

Technical Support Center: Refining Purification Protocols for Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for indole-2-carboxamides.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of indole-2-carboxamides, a critical step in their synthesis and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying indole-2-carboxamides?

A1: The most prevalent purification techniques for indole-2-carboxamides are flash column chromatography and recrystallization.[1][2][3] Flash chromatography is often performed using a silica gel stationary phase with a gradient of ethyl acetate in hexane as the mobile phase.[1][2] For compounds that are solids, recrystallization from an appropriate solvent system is also a widely used method to achieve high purity.[2][4] In some cases, preparative reverse phase high-performance liquid chromatography (HPLC) may be employed for difficult separations or to obtain highly pure material.[5][6]

Q2: My indole-2-carboxamide is failing to crystallize. What can I do?

A2: If your compound is resistant to crystallization and instead forms an oil, several strategies can be employed. First, ensure your compound is sufficiently pure, as impurities can inhibit crystal formation. If the purity is questionable, consider an initial purification by flash chromatography. Other techniques to induce crystallization include scratching the inside of the flask with a glass rod at the solvent-air interface, seeding the solution with a small crystal of the pure compound, or slowly cooling the solution. It is also crucial to experiment with different solvent systems.

Q3: I'm observing co-elution of my product with an impurity during column chromatography. How can I improve the separation?

A3: To improve separation during column chromatography, you can adjust the polarity of your mobile phase. A shallower gradient of the more polar solvent (e.g., ethyl acetate) in the less polar solvent (e.g., hexane) can enhance resolution between closely eluting compounds.[1] Alternatively, you can try a different solvent system altogether. For instance, dichloromethane/methanol or chloroform/methanol mixtures can offer different selectivity.[3] If these methods fail, consider using a different stationary phase, such as alumina, or switching to reverse-phase chromatography.[5]

Q4: My purified indole-2-carboxamide appears to be degrading. What are potential causes and solutions?

A4: Indole-containing compounds can be susceptible to degradation, particularly oxidation or decomposition under acidic or basic conditions. If you suspect degradation, it is important to handle the compound with care. Store the purified material under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. When performing chromatography, consider using a neutral solvent system and avoid prolonged exposure to silica gel, which can be slightly acidic. If the degradation is occurring during the work-up of the reaction, neutralizing the reaction mixture and minimizing the time spent in acidic or basic aqueous solutions can be beneficial.

Experimental Protocols

Below are detailed methodologies for key purification experiments cited in the literature.

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general method for the purification of indole-2-carboxamides using silica gel chromatography.

Materials:

  • Crude indole-2-carboxamide product

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

  • Glass column or automated flash chromatography system

  • Collection tubes

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Loading the Sample: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. The specific gradient will depend on the polarity of the target compound and impurities, as determined by TLC analysis.[1][2]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified indole-2-carboxamide.

ParameterValue/RangeReference
Stationary PhaseSilica Gel (230-400 mesh)[3]
Mobile PhaseHexane/Ethyl Acetate Gradient[1][2]
Elution Gradient0-40% Ethyl Acetate in Hexane (example)[2]
MonitoringTLC with UV visualization[1]

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of solid indole-2-carboxamides.

Materials:

  • Crude solid indole-2-carboxamide

  • Appropriate solvent(s) for recrystallization (e.g., ethanol, methanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the indole-2-carboxamide is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For further crystallization, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

ParameterDescriptionReference
Key PrincipleDifferential solubility at different temperatures[2]
Common SolventsEthanol, Methanol, DMF[4][7]
Cooling MethodSlow cooling followed by an ice bathGeneral Practice
Product FormCrystalline solid[3]

Visualizations

Diagram 1: General Workflow for Indole-2-Carboxamide Purification

PurificationWorkflow start Crude Product decision Assess Physical State (Solid or Oil) start->decision chromatography Purify by Column Chromatography decision->chromatography Oil or Impure Solid recrystallization Purify by Recrystallization decision->recrystallization Solid purity_check1 Check Purity (TLC, LC-MS, NMR) chromatography->purity_check1 purity_check2 Check Purity (TLC, LC-MS, NMR) recrystallization->purity_check2 purity_check1->recrystallization <95% Pure (If Solid) pure_product Pure Indole-2-Carboxamide purity_check1->pure_product >95% Pure purity_check2->chromatography <95% Pure purity_check2->pure_product >95% Pure

Caption: A logical workflow for the purification of indole-2-carboxamides.

Diagram 2: Troubleshooting Chromatography Separation

ChromatographyTroubleshooting start Poor Separation in Column Chromatography option1 Adjust Mobile Phase Gradient start->option1 option2 Change Solvent System start->option2 option3 Change Stationary Phase start->option3 outcome1 Improved Resolution option1->outcome1 outcome2 Try Alternative Method (e.g., Prep-HPLC) option1->outcome2 option2->outcome1 option2->outcome2 option3->outcome1 option3->outcome2

Caption: Troubleshooting poor separation in column chromatography.

References

Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot, three-component synthesis of indoles.

Troubleshooting Guides

This section addresses common issues encountered during the one-pot synthesis of indoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My one-pot indole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

A: Low yields in one-pot indole synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here are some key areas to investigate:

  • Reagent Quality:

    • Hydrazine Stability: Arylhydrazines can be unstable. Ensure you are using a fresh or properly stored batch. If using a hydrochloride salt, ensure it is fully neutralized if the reaction conditions require the free base.

    • Aldehyde/Ketone Reactivity: The carbonyl component might be sterically hindered or electronically deactivated. Consider using a more reactive aldehyde or ketone if possible. For some reactions, latent aldehydes have been used successfully.[1]

    • Solvent Purity: Ensure solvents are anhydrous and of the appropriate grade, as water can interfere with many of the catalysts and intermediates.

  • Reaction Conditions:

    • Catalyst Choice and Loading: The choice of acid or metal catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, FeCl₃, BF₃) are commonly used in Fischer indole synthesis.[2][3] The optimal catalyst and its loading should be determined experimentally. In some cases, microwave-assisted synthesis with a catalyst like p-toluenesulfonic acid (p-TSA) has been shown to significantly improve yields compared to conventional heating with zinc chloride.

    • Temperature: The reaction temperature is a critical parameter. While some one-pot procedures are rapid (under 30 minutes), others may require heating for several hours.[4] Optimization of the temperature profile for each step of the one-pot sequence is recommended. For instance, metalloimine formation may occur at a lower temperature, while the subsequent Fischer indole cyclization may require elevated temperatures.[5][6]

    • Solvent: The solvent can significantly influence the reaction outcome. Common solvents include THF, DMF, ethanol, and toluene.[4] In some cases, solvent-free conditions using microwave irradiation have proven effective. The choice of solvent can also influence the regioselectivity of subsequent alkylation steps.[4]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time may lead to incomplete conversion, while prolonged reaction times can lead to degradation of the product or formation of side products. A typical procedure can take around 20 hours to complete, including formation of the intermediate and the main reaction.[5][6]

  • Reaction Work-up:

    • pH Adjustment: Ensure the pH is appropriately adjusted during the work-up to prevent decomposition of the indole product.

    • Extraction: Use an appropriate organic solvent for extraction to ensure complete recovery of the product from the aqueous layer.

Issue 2: Formation of Side Products

Q: I am observing significant formation of side products in my one-pot indole synthesis. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common challenge in multicomponent reactions. Here are some common side products and strategies to mitigate them:

  • Bis(indolyl)methanes (BIMs):

    • Cause: This is a frequent side product, especially when using aldehydes. It arises from the reaction of the initially formed indole with another molecule of the aldehyde.

    • Solution: A sequential one-pot approach can be effective. This involves the in situ generation of an intermediate, such as a 3-indolylalcohol, followed by the addition of the third component. This avoids having all reactants present at the same time, which can lead to the formation of BIMs.[7]

  • Over-alkylation Products:

    • Cause: In one-pot Fischer indolization followed by N-alkylation, over-alkylation can occur.[4]

    • Solution: Careful control of the stoichiometry of the alkylating agent and the reaction temperature is crucial. Optimization of the base and solvent system can also improve the selectivity for N-alkylation over C-alkylation.[4]

  • Regioisomers:

    • Cause: The use of unsymmetrical ketones in the Fischer indole synthesis can lead to the formation of a mixture of two regioisomeric indole products.[1]

    • Solution: If possible, use a symmetrical ketone or a ketone where one α-position is blocked. Alternatively, chromatographic separation of the isomers will be necessary.

  • Tarring and Polymerization:

    • Cause: Strong acidic conditions and high temperatures can sometimes lead to the decomposition of starting materials or the product, resulting in the formation of polymeric tars. Indoles themselves can be sensitive to strong acids.[8]

    • Solution: Use milder reaction conditions where possible. This could involve using a less harsh acid catalyst, lowering the reaction temperature, or using microwave irradiation to shorten the reaction time.[9]

Issue 3: Purification Difficulties

Q: I am having trouble purifying my final indole product from the reaction mixture. What are some common purification challenges and how can I overcome them?

A: Purification of the crude product from a one-pot, three-component reaction can be challenging due to the presence of unreacted starting materials, catalysts, and various side products.

  • Co-elution of Impurities:

    • Problem: Side products or unreacted starting materials may have similar polarities to the desired product, leading to co-elution during column chromatography.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, or reversed-phase silica). Adding a small amount of a modifier like triethylamine (TEA) to the eluent can sometimes improve the separation of basic compounds like indoles.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

      • Acid-Base Extraction: Utilize the acidic/basic properties of your product and impurities to perform a liquid-liquid extraction to remove unwanted components.

  • Product Instability on Silica Gel:

    • Problem: Some indole derivatives can be sensitive to the acidic nature of silica gel and may decompose on the column.

    • Solution:

      • Neutralized Silica Gel: Use silica gel that has been neutralized with a base like triethylamine.

      • Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase.

      • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of a one-pot, three-component synthesis for indoles?

A1: One-pot, multicomponent reactions offer several advantages over traditional multi-step synthesis, including:

  • Increased Efficiency: Reduced number of synthetic steps and purifications saves time, labor, and resources.[4]

  • Reduced Waste: Fewer work-up and purification steps lead to less solvent and material waste, making the process more environmentally friendly.[7]

  • Operational Simplicity: Combining multiple steps into a single operation simplifies the experimental procedure.[7]

  • Atom Economy: These reactions are often designed to incorporate most of the atoms from the starting materials into the final product, leading to higher atom economy.

Q2: Which named reactions are commonly adapted for one-pot, three-component indole synthesis?

A2: Several classical indole syntheses have been adapted for one-pot, multicomponent procedures. The most prominent is the Fischer indole synthesis .[1][2][3] Other examples include variations of the Bischler indole synthesis .

Q3: How does microwave irradiation benefit one-pot indole synthesis?

A3: Microwave-assisted synthesis can offer significant advantages, including:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times compared to conventional heating methods.[4]

  • Improved Yields: In many cases, microwave irradiation can lead to higher product yields.

  • Reduced Side Product Formation: The shorter reaction times can minimize the formation of unwanted byproducts.

  • Solvent-Free Conditions: Microwave synthesis can sometimes be performed under solvent-free conditions, further enhancing the green credentials of the reaction.[9]

Q4: Can I scale up a one-pot, three-component indole synthesis?

A4: Scaling up any chemical reaction requires careful consideration of several factors. For one-pot indole synthesis, pay close attention to:

  • Exothermicity: Some steps of the reaction may be exothermic. On a larger scale, heat dissipation becomes more challenging and needs to be carefully managed to avoid thermal runaway.[10]

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially in multiphasic systems or when adding reagents.

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage the reaction rate and temperature.

  • Work-up and Purification: The work-up and purification procedures will need to be adapted for larger quantities of material.

Data Presentation

Table 1: Comparison of Reaction Conditions for One-Pot Fischer Indole Synthesis

EntryHydrazine ComponentCarbonyl ComponentThird ComponentCatalystSolventTemp. (°C)TimeYield (%)Reference
1Phenylhydrazine HClButanoneBenzyl bromideNone (Microwave)THF15010 min (indolization), 15 min (alkylation)91[4]
2Arylhydrazine HClNitrileOrganometallic Reagent (Grignard or Organolithium)Acidic conditionsNot specifiedNot specified~20 h (total)Varies[5][6]
3PhenylhydrazineCyclohexanoneN/A (Two-component)p-TSA (Microwave)NoneNot specifiedNot specified91[9]
4PhenylhydrazineCyclohexanoneN/A (Two-component)ZnCl₂ (Microwave)NoneNot specified3 min76[9]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Fischer Indolization–N-Alkylation (Adapted from Org. & Biomol. Chem., 2020, 18, 9552-9558)[4]

  • Fischer Indolization:

    • In a microwave vial, combine the arylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq) in THF.

    • Seal the vial and heat in a microwave reactor at 150 °C for 10 minutes.

    • Allow the reaction mixture to cool to room temperature.

  • N-Alkylation:

    • To the crude reaction mixture from step 1, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 5 minutes at room temperature.

    • Add the alkyl halide (1.1 eq) and stir at 80 °C for 15 minutes.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with methanol.

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the 1,2,3-trisubstituted indole.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Fischer Indolization cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Work-up & Purification a Arylhydrazine HCl + Ketone in THF b Microwave Irradiation (150 °C, 10 min) a->b c Cool to RT, add NaH b->c d Add Alkyl Halide, Heat to 80 °C c->d e Quench with Methanol d->e f Solvent Removal e->f g Column Chromatography f->g h Pure 1,2,3-Trisubstituted Indole g->h

Caption: Experimental workflow for the one-pot, three-component Fischer indolization–N-alkylation.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions_reagents Solutions for Reagents cluster_solutions_conditions Solutions for Conditions cluster_solutions_workup Solutions for Work-up start Low Product Yield reagents Poor Reagent Quality start->reagents conditions Suboptimal Reaction Conditions start->conditions workup Inefficient Work-up start->workup fresh_reagents Use fresh/pure reagents reagents->fresh_reagents check_stability Check hydrazine stability reagents->check_stability optimize_catalyst Optimize catalyst & loading conditions->optimize_catalyst optimize_temp Optimize temperature conditions->optimize_temp optimize_solvent Screen different solvents conditions->optimize_solvent optimize_time Monitor reaction time conditions->optimize_time adjust_ph Adjust pH during work-up workup->adjust_ph optimize_extraction Optimize extraction solvent workup->optimize_extraction

Caption: Troubleshooting guide for low product yield in one-pot indole synthesis.

References

Validation & Comparative

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-chloro-indole derivatives, a class of compounds demonstrating significant potential as anticancer agents. By examining key structural modifications and their impact on inhibitory activity against crucial cancer-related targets, this document serves as a valuable resource for the rational design of novel therapeutics.

The 5-chloro-indole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of inhibitors for key signaling proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase. This guide synthesizes and compares data from recent studies to elucidate the structure-activity relationships (SAR) of various 5-chloro-indole derivatives, offering insights into the optimization of their anticancer potency.

Comparative Analysis of Biological Activity

The antiproliferative and enzyme inhibitory activities of several series of 5-chloro-indole derivatives have been evaluated against various cancer cell lines and specific protein targets. The data, summarized in the tables below, highlight the critical role of substitutions at the C2, C3, and N1 positions of the indole ring in modulating biological activity.

Table 1: Antiproliferative Activity of 5-chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives
CompoundRMean GI50 (nM)[1]
3a phenethylamino-
3b 4-(pyrrolidin-1-yl)phenethylamino-
3e m-piperidin-1-yl-
5f p-2-methyl pyrrolidin-1-yl29[1]
5g p-4-morpholin-1-yl31[1]
5d p-N,N-dimethyl amino36[1]
Erlotinib (Reference) -33[1]
Table 2: EGFR and BRAF V600E Inhibitory Activity of 5-chloro-indole-2-carboxylate Derivatives
CompoundREGFR WT IC50 (nM)[1]EGFR T790M IC50 (nM)[1]BRAF V600E IC50 (nM)[2]
3e m-piperidin-1-yl68[2]-> Erlotinib
5d p-N,N-dimethyl amino85[1]--
5f p-2-methyl pyrrolidin-1-yl71[1]9.5[1]-
5g p-4-morpholin-1-yl68[1]11.9[1]-
Erlotinib (Reference) -80[1][2]--
Osimertinib (Reference) --8[1]-
Vemurafenib (Reference) ---< 3e

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of 5-chloro-indole derivatives:

  • Substitution at C3: The nature of the substituent at the C3 position of the indole ring is a major determinant of activity. For instance, the introduction of a 2-methoxyvinyl group at C3 in indole-2-carboxamides (compounds 5d, 5f, 5g) led to potent antiproliferative activity.[1]

  • Substituents on the Phenyl Ring: For derivatives with a phenethylamino side chain, substitutions on the phenyl ring significantly influence potency. The presence of a meta-piperidinyl group (compound 3e) resulted in the most potent EGFR inhibition in its series.[2] Similarly, para-substituted derivatives of the indole-2-carboxamides (5d, 5f, 5g) showed strong antiproliferative effects.[1]

  • Cyclization to Pyrrolo[3,4-b]indol-3-ones: The conversion of the indole-2-carboxylate scaffold to the more rigid pyrrolo[3,4-b]indol-3-one system was also explored, though these derivatives generally showed lower antiproliferative activity compared to the parent carboxylates.[2]

  • Selectivity for Mutant EGFR: Notably, compounds 5f and 5g demonstrated potent inhibitory activity against the EGFR T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[1] Their IC50 values were comparable to the FDA-approved drug, Osimertinib.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

General Synthesis of 5-chloro-indole-2-carboxylate Derivatives (3a-e)

The synthesis of the target 5-chloro-indole-2-carboxylate derivatives was achieved through a reductive amination reaction.[2][3] Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate was reacted with the appropriate primary or secondary amine in refluxing ethanol.[2][3] The resulting intermediate imine was then reduced in situ using sodium borohydride (NaBH4) to yield the final secondary amine products.[2][3] The structures of all synthesized compounds were confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.[2][3]

In Vitro Antiproliferative Assay (GI50)

The antiproliferative activity of the synthesized compounds was determined using a standard sulforhodamine B (SRB) assay against a panel of human cancer cell lines. Cells were seeded in 96-well plates and allowed to attach overnight. The compounds were then added at various concentrations, and the plates were incubated for a specified period. Following incubation, the cells were fixed with trichloroacetic acid and stained with SRB. The absorbance was measured at 515 nm, and the concentration required to cause 50% growth inhibition (GI50) was calculated.

EGFR and BRAF Kinase Inhibition Assays

The inhibitory activity of the compounds against wild-type and mutant EGFR, as well as BRAF V600E, was assessed using commercially available kinase assay kits. These assays typically involve the incubation of the respective kinase with the test compound and a substrate in the presence of ATP. The extent of substrate phosphorylation is then quantified, often through luminescence or fluorescence-based detection methods. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is then determined from dose-response curves.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key aspects of the structure-activity relationships and experimental workflows discussed in this guide.

SAR_Summary cluster_C3 C3 Position cluster_C2 C2 Position cluster_Activity Biological Activity Indole_Core 5-Chloro-Indole Core C3_Sub Substituent (e.g., -CH2-NH-R, -CH=CH-OCH3) Indole_Core->C3_Sub Influences Potency C2_Sub Substituent (e.g., -COOEt, -CONH-R) Indole_Core->C2_Sub Modulates Activity Activity Antiproliferative & Kinase Inhibition C3_Sub->Activity Critical for High Potency C2_Sub->Activity Affects Selectivity

Caption: Key structural modification points on the 5-chloro-indole scaffold.

Experimental_Workflow Start Synthesis of 5-Chloro-Indole Derivatives Char Structural Characterization (NMR, MS) Start->Char Bio_Assay Biological Evaluation Char->Bio_Assay Prolif_Assay Antiproliferative Assay (GI50) Bio_Assay->Prolif_Assay Kinase_Assay Kinase Inhibition Assay (IC50) Bio_Assay->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis Prolif_Assay->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the development of 5-chloro-indole inhibitors.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR Inhibitor->BRAF

Caption: Simplified EGFR/BRAF signaling pathway targeted by the inhibitors.

References

A Comparative Analysis of 5-Chloro-Indole Compounds and Erlotinib as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of novel 5-chloro-indole compounds against the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. The data presented is compiled from recent preclinical studies and aims to inform researchers and drug development professionals on the potential of this new class of inhibitors.

Executive Summary

Recent research has identified a series of 5-chloro-indole derivatives with potent inhibitory activity against EGFR, a key target in oncology. Several of these novel compounds have demonstrated comparable or superior efficacy to erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), in in vitro assays. This guide summarizes the key quantitative data, details the experimental methodologies used for these comparisons, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro efficacy of various 5-chloro-indole derivatives compared to erlotinib. The data includes IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the EGFR enzyme by 50%, and GI50 values, indicating the concentration needed to inhibit the growth of cancer cell lines by 50%.

CompoundTargetIC50 (nM)Reference
Erlotinib EGFR80[1]
5-chloro-indole-2-carboxylate 3aEGFR89[1]
5-chloro-indole-2-carboxylate 3bEGFR75[1]
5-chloro-indole-2-carboxylate 3cEGFR79[1]
5-chloro-indole-2-carboxylate 3dEGFR72[1]
5-chloro-indole-2-carboxylate 3e EGFR 68 [1]

Table 1: In Vitro EGFR Inhibitory Activity (IC50) of 5-chloro-indole-2-carboxylate derivatives compared to Erlotinib.

CompoundCell LineGI50 (nM)Reference
Erlotinib Panc-1 (Pancreatic)33[1]
5-chloro-indole-2-carboxylate 3aPanc-1 (Pancreatic)42[1]
5-chloro-indole-2-carboxylate 3bPanc-1 (Pancreatic)35[1]
5-chloro-indole-2-carboxylate 3cPanc-1 (Pancreatic)38[1]
5-chloro-indole-2-carboxylate 3dPanc-1 (Pancreatic)31[1]
5-chloro-indole-2-carboxylate 3e Panc-1 (Pancreatic) 29 [1]

Table 2: Antiproliferative Activity (GI50) of 5-chloro-indole-2-carboxylate derivatives against Panc-1 cancer cell line compared to Erlotinib.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies.

In Vitro EGFR Tyrosine Kinase Inhibition Assay (HTRF KinEASE-TK)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

  • Reaction Setup : The kinase reaction is performed in a suitable assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, and 0.02% NaN3).

  • Component Addition : The reaction mixture typically includes the EGFR enzyme, the test compound (5-chloro-indole derivative or erlotinib) at various concentrations, a biotinylated tyrosine kinase substrate (e.g., TK Substrate-biotin), and ATP to initiate the reaction.

  • Incubation : The reaction is incubated for a specified time (e.g., 10-30 minutes) at room temperature.

  • Detection : The reaction is stopped by the addition of a detection buffer containing EDTA. HTRF (Homogeneous Time-Resolved Fluorescence) reagents, including a europium cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor), are added.

  • Signal Measurement : After a final incubation period (e.g., 1 hour) at room temperature, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the enzyme.

  • Data Analysis : IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cell lines (e.g., Panc-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the 5-chloro-indole compounds or erlotinib and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and GI50 values are determined from the dose-response curves.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is the target of both erlotinib and the 5-chloro-indole compounds. Inhibition of EGFR's tyrosine kinase activity blocks the downstream signaling cascades that promote cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PLCg PLCγ EGFR->PLCg Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Proliferation Proliferation STAT->Proliferation Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis Survival Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 5-Chloro-Indole or Erlotinib Inhibitor->EGFR Inhibits (Tyrosine Kinase Domain) Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_characterization Further Characterization Compound_Library 5-Chloro-Indole Compound Library In_Vitro_Kinase_Assay In Vitro EGFR Kinase Assay Compound_Library->In_Vitro_Kinase_Assay Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Kinase_Assay->Hit_Identification Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Hit_Identification->Cell_Viability_Assay Active Compounds GI50_Determination GI50 Determination Cell_Viability_Assay->GI50_Determination Lead_Optimization Lead Optimization GI50_Determination->Lead_Optimization Potent Compounds In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

References

Comparative study of 5-chloro-indole and 5-bromo-indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 5-Chloro-Indole and 5-Bromo-Indole Derivatives for Researchers

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of the indole ring, particularly at the C-5 position, is a common strategy to modulate the physicochemical and biological properties of these molecules. The introduction of a halogen can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comparative analysis of two prominent classes of halogenated indoles: 5-chloro-indole and 5-bromo-indole derivatives, offering researchers a data-driven resource for drug design and development.

Physicochemical Properties

The choice between a chlorine or bromine substituent can have subtle yet significant impacts on a molecule's physical properties. Bromine is larger, more polarizable, and has a different electronegativity compared to chlorine, which influences properties like melting point, solubility, and lipophilicity.

Property5-Chloro-Indole5-Bromo-IndoleRationale for Difference
Molecular Formula C₈H₆ClNC₈H₆BrNDifferent halogen atom.
Molecular Weight 151.59 g/mol 196.05 g/mol Bromine has a higher atomic mass than chlorine.
Melting Point 69-71 °C90-93 °CThe larger size and greater polarizability of bromine can lead to stronger intermolecular forces (van der Waals), requiring more energy to break the crystal lattice.
Calculated logP 2.93.1Bromine is generally more lipophilic than chlorine, which can affect membrane permeability and protein binding.
Electronic Effect Electron-withdrawingElectron-withdrawingBoth halogens are electron-withdrawing via induction, but their effects on the aromatic system can differ, influencing the reactivity of the indole ring.

Synthesis and Reactivity

Both 5-chloro and 5-bromo-indoles can be synthesized through various established methods. The choice of synthesis often depends on the availability of starting materials and the desired scale.

A common modern approach for synthesizing 5-chloro-indoles involves a halogen-exchange reaction from the more readily available 5-bromo-indole precursors. This method is efficient and commercially viable for large-scale production.

Synthesis_Workflow cluster_chloro 5-Chloro-Indole Synthesis cluster_bromo 5-Bromo-Indole Synthesis BromoIndole 5-Bromo-Indole ChloroIndole 5-Chloro-Indole BromoIndole->ChloroIndole CuCl, NMP Halogen Exchange Indoline Indoline AcetylIndoline 1-Acetyl-Indoline Indoline->AcetylIndoline Ac₂O or AcCl BromoAcetylIndoline 1-Acetyl-5-Bromo-Indoline AcetylIndoline->BromoAcetylIndoline Bromine (Br₂) BromoIndoline 5-Bromo-Indoline BromoAcetylIndoline->BromoIndoline Saponification (NaOH) FinalBromoIndole 5-Bromo-Indole BromoIndoline->FinalBromoIndole Dehydrogenation (e.g., Pd/C or O₂)

Caption: General synthetic workflows for 5-chloro and 5-bromo-indole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-Indole via Halogen Exchange

This protocol is adapted from a method describing a large-scale, one-pot synthesis from 5-bromo-indole.

  • Reaction Setup: A mixture of 5-bromo-indole (1.0 eq), cuprous chloride (CuCl, 1.5 eq), and N-methyl-2-pyrrolidone (NMP) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to 130-140 °C and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction typically takes 6-12 hours for completion.

  • Work-up: After cooling to room temperature, aqueous ammonia (20-25%) is added to the mixture, which is then stirred for 30 minutes.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as chloroform or ethyl acetate. The organic layers are combined.

  • Purification: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-chloro-indole.

Protocol 2: Synthesis of 5-Bromo-Indole from Indole

This multi-step protocol involves the protection, bromination, and subsequent deprotection/aromatization of indole.

  • Protection & Sulfonation: Indole (1.0 eq) is dissolved in ethanol, and an aqueous solution of sodium bisulfite is added. The mixture is stirred overnight. The resulting solid, sodium indoline-2-sulfonate, is collected by filtration.

  • Acetylation: The sodium indoline-2-sulfonate is suspended in acetic anhydride and heated to ~90 °C for 2 hours. After cooling, the product, sodium 1-acetyl-indoline-2-sulfonate, is filtered and washed.

  • Bromination: The acetylated intermediate is dissolved in water and cooled to 0-5 °C. Bromine (1.2 eq) is added dropwise, maintaining the low temperature. The reaction is stirred for 1 hour.

  • Hydrolysis & Aromatization: Excess bromine is quenched with sodium bisulfite. The solution is neutralized and then made basic with sodium hydroxide (NaOH) and heated (e.g., refluxed) for several hours to facilitate both saponification of the acetyl group and dehydrogenation to the indole.

  • Isolation: Upon cooling, the 5-bromo-indole product precipitates. It is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Comparative Biological Activity

Both 5-chloro and 5-bromo-indole derivatives have demonstrated a wide range of biological activities, with a significant focus in recent literature on their potential as anticancer agents. Many of these compounds function as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.

The choice of halogen can influence the potency and selectivity of the inhibitor. For instance, the greater polarizability of bromine can sometimes lead to stronger halogen bonding interactions within a protein's active site compared to chlorine.

Antiproliferative Activity Data

The following table summarizes the antiproliferative activities of representative 5-chloro and 5-bromo-indole derivatives against various human cancer cell lines.

Compound ID / TypeHalogenTarget Cell LineActivity MetricValue (µM)Reference
Compound 3e ChloroPanc-1 (Pancreatic)GI₅₀0.029
Compound 3e ChloroMCF-7 (Breast)GI₅₀0.031
Compound 3e ChloroA-549 (Lung)GI₅₀0.032
Compound 5f ChloroA-549 (Lung)GI₅₀0.041
Compound 3a BromoHepG2 (Liver)IC₅₀1.83
Compound 3a BromoA549 (Lung)IC₅₀2.56
Compound 3a BromoMCF-7 (Breast)IC₅₀3.12
5-Bromobrassinin BromoJurkat (Leukemia)IC₅₀~5.0

Note: Direct comparison is challenging as the base molecular scaffolds are not identical. However, the data indicates that potent derivatives exist in both the 5-chloro and 5-bromo series.

Mechanism of Action: EGFR Signaling Pathway Inhibition

A significant number of potent 5-chloro and 5-bromo-indole anticancer agents target the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled cell growth. Indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P Inhibitor 5-Halo-Indole Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Transcription

Caption: EGFR signaling pathway and the inhibitory action of 5-halo-indole derivatives.

Spectroscopic Data Comparison

The halogen atom at the 5-position influences the electronic environment of the indole ring, leading to predictable shifts in NMR spectra. The greater electronegativity and different anisotropic effects of chlorine versus bromine cause slight but measurable differences in the chemical shifts of the aromatic protons and carbons.

Nucleus5-Chloro-Indole (δ ppm)5-Bromo-Indole (δ ppm)General Observation
¹H NMR
H-2~7.23~7.25Minimal difference.
H-3~6.47~6.50Minimal difference.
H-4~7.60~7.75H-4 is typically deshielded in the bromo-derivative due to the electronic and anisotropic effects of bromine.
H-6~7.15~7.22The proton ortho to the halogen (H-6) is also affected, showing a downfield shift in the bromo-compound.
H-7~7.20~7.35Minimal but observable downfield shift in the bromo-derivative.
¹³C NMR
C-2~125.5~126.0Minimal difference.
C-3~102.5~102.8Minimal difference.
C-4~121.5~124.5Notable downfield shift in the bromo-derivative.
C-5~125.7~113.0The carbon directly attached to the halogen shows the most significant difference. The "heavy atom effect" of bromine causes a characteristic upfield shift for C-5.
C-6~122.0~124.0Downfield shift in the bromo-derivative.
C-7~111.5~112.5Minimal difference.

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents on the indole ring.

Conclusion and Outlook

This comparative guide highlights the key characteristics of 5-chloro- and 5-bromo-indole derivatives, providing a valuable resource for researchers in drug discovery.

Summary of Key Differences:

  • Physicochemical Properties: 5-bromo-indoles are heavier and generally more lipophilic than their 5-chloro counterparts. These differences can be exploited to fine-tune ADME (absorption, distribution, metabolism, and excretion) properties.

  • Synthesis: While both are accessible, the synthesis of 5-chloro-indoles can be efficiently achieved via halogen exchange from 5-bromo-indoles, which may be a cost-effective strategy for large-scale synthesis.

  • Biological Activity: Potent bioactive compounds have been developed in both series. The choice between chlorine and bromine can subtly alter binding affinities and inhibitory potency. For example, the larger size of bromine may provide better occupancy in certain hydrophobic pockets or facilitate stronger halogen bonding, potentially leading to increased potency, as seen in some kinase inhibitors. Conversely, the smaller chlorine atom may be a better fit for more sterically constrained active sites.

For drug development professionals, the decision to use a 5-chloro or 5-bromo-indole derivative should be data-driven. If the primary goal is to maximize lipophilicity or explore halogen bonding, a 5-bromo derivative might be the initial choice. If synthetic accessibility on a large scale is a key consideration, the halogen-exchange route to a 5-chloro derivative from a bromo-precursor is an attractive option. Ultimately, the optimal choice will depend on the specific biological target and the desired pharmacological profile, necessitating the synthesis and evaluation of both analogues in many lead optimization programs.

Validating the Mechanism of Action for a 5-Chloro-Indole Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, attributable to several distinct mechanisms of action. This guide provides a comparative overview of the primary mechanisms through which 5-chloro-indole compounds exert their effects, supported by experimental data and detailed protocols to aid in the validation of new drug candidates.

Section 1: Kinase Inhibition - Targeting Oncogenic Signaling

A prominent mechanism of action for many 5-chloro-indole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3] Notably, derivatives of this scaffold have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, key components of pathways that drive tumor cell proliferation and survival.[4][5]

Comparative Performance of 5-Chloro-Indole Derivatives as Kinase Inhibitors

The following table summarizes the inhibitory activity of various 5-chloro-indole compounds against key kinase targets and cancer cell lines. This data highlights the potential for developing highly potent and selective anticancer agents based on this scaffold.

Compound IDTarget KinaseIC50 (nM)Target Cell LineGI50 (nM)Reference
Compound 3e EGFR68Multiple29 - 78[4]
BRAF V600EMore potent than Erlotinib[4]
Compound 3b EGFR T790MSelective (8-fold vs WT)[4]
Compound 5f EGFR WT68 - 85Multiple29[6]
EGFR T790M9.5[6]
Compound 5g EGFR WT68 - 85Multiple31[6][7]
EGFR T790M11.9[6]
Erlotinib (Ref.) EGFR80Multiple33[4][6]
Osimertinib (Ref.) EGFR T790M8[6]
Experimental Protocols

1. Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Objective: To quantify the potency of a 5-chloro-indole derivative as a kinase inhibitor.

  • Materials: Recombinant human kinase (e.g., EGFR, BRAF), kinase-specific substrate peptide, ATP, assay buffer, 5-chloro-indole compound, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the 5-chloro-indole compound in DMSO.

    • In a 96-well plate, add the kinase, the substrate peptide, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cell Proliferation (MTT) Assay

This assay is used to assess the antiproliferative effects of a compound on cancer cell lines.[4]

  • Objective: To determine the concentration of the 5-chloro-indole compound that inhibits cell growth by 50% (GI50).

  • Materials: Cancer cell lines (e.g., Panc-1, HT-29), cell culture medium, 5-chloro-indole compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 5-chloro-indole compound and incubate for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.

Visualizing the EGFR Signaling Pathway

EGFR_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Compound 5-Chloro-Indole Compound Compound->EGFR Inhibits RAF RAF (BRAF) Compound->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Inhibition of the EGFR/BRAF signaling cascade by a 5-chloro-indole compound.

Section 2: Tubulin Polymerization Inhibition

Another well-documented mechanism for indole-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9] These agents often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

Comparative Performance of Indole Derivatives as Tubulin Inhibitors
Compound ClassTarget SiteTubulin IC50 (µM)Antiproliferative IC50 (nM)Reference
Arylthioindoles (ATI) Colchicine2.0 - 4.5Nanomolar range[11]
Indole-Chalcones Colchicine~2.683 - 9[11]
Quinoline-Indoles Colchicine~2.092 - 11[10]
Experimental Protocol

Tubulin Polymerization Assay

  • Objective: To measure the ability of a 5-chloro-indole compound to inhibit the polymerization of tubulin into microtubules.

  • Materials: Purified tubulin protein (>99% pure), polymerization buffer (e.g., G-PEM buffer with GTP), 5-chloro-indole compound, positive control (e.g., colchicine), negative control (e.g., DMSO), temperature-controlled microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a cold 96-well plate, add the polymerization buffer and the test compound.

    • Add purified tubulin to each well and mix gently.

    • Place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.

    • The rate of increase in absorbance corresponds to the rate of tubulin polymerization.

    • Calculate the percentage of inhibition compared to the DMSO control and determine the IC50 value.

Visualizing the Impact on Microtubule Dynamics

Tubulin_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibited Cell Division Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Tubulin_Inhib α/β-Tubulin Dimers Blocked Polymerization Blocked Tubulin_Inhib->Blocked Compound 5-Chloro-Indole Compound Compound->Tubulin_Inhib Binds to Colchicine Site Arrest G2/M Arrest Apoptosis Blocked->Arrest

Caption: Disruption of microtubule polymerization by a 5-chloro-indole compound.

Section 3: Alternative Mechanisms of Action

Beyond kinase and tubulin inhibition, 5-chloro-indole compounds have been shown to engage other biological targets.

  • 5-HT3 Receptor Modulation: The parent 5-chloroindole molecule is a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel.[12][13] This action potentiates the effects of agonists like serotonin and could be relevant for neurological applications.[12]

  • WNT Pathway Inhibition: A 5-chloro-indole-2-carboxamide derivative was identified as an inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT/β-catenin signaling pathway, which is often hyperactivated in colorectal cancers.[14] The compound, (S)-1, inhibited DVL1 with an EC50 of 0.49 µM and suppressed the growth of HCT116 colon cancer cells.[14]

Section 4: General Workflow for Mechanism of Action Validation

Validating the specific mechanism of a novel 5-chloro-indole compound requires a systematic, multi-faceted approach. The workflow below outlines a logical progression from initial discovery to in-depth mechanistic studies.

MoA_Workflow Start Novel 5-Chloro-Indole Compound Screen Phenotypic Screening (e.g., Antiproliferative Assay) Start->Screen Target_ID Target Identification (e.g., Kinase Panel Screen, Affinity Chromatography) Screen->Target_ID Biochem Biochemical Validation (e.g., IC50 Determination, Enzyme Kinetics) Target_ID->Biochem Cellular Cell-Based Target Engagement (e.g., Western Blot for p-EGFR, Immunofluorescence for Tubulin) Biochem->Cellular Pathway Pathway Analysis (e.g., Reporter Assays, Phospho-Proteomics) Cellular->Pathway Animal In Vivo Model Validation (e.g., Xenograft Tumor Model) Pathway->Animal End Confirmed Mechanism of Action Animal->End

Caption: A systematic workflow for validating a compound's mechanism of action (MoA).

References

Cross-Referencing NMR Data for 5-chloro-3-ethyl-2-methyl-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of predicted and experimental Nuclear Magnetic Resonance (NMR) data for 5-chloro-3-ethyl-2-methyl-1H-indole. Designed for researchers, scientists, and drug development professionals, this document summarizes key spectral information to aid in the structural elucidation and verification of this compound. By cross-referencing predicted data with experimental data from structurally related analogs, we can establish a reliable framework for interpreting the NMR spectra of the title compound.

Data Presentation: A Comparative Analysis

The following tables present a comparison of predicted ¹H and ¹³C NMR data for this compound against experimental data for the closely related analog, 5-chloro-3-methyl-1H-indole. The predicted values were generated using the online NMR prediction tool, NMRDB.org. The experimental data for 5-chloro-3-methyl-1H-indole is sourced from publicly available chemical literature.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

ProtonPredicted (this compound)Experimental (5-chloro-3-methyl-1H-indole)[1]Expected Observations for this compound
NH~8.07.91 (s)A broad singlet in the downfield region, characteristic of an indole NH.
H4~7.67.57 (d, J = 1.8 Hz)A doublet with a small coupling constant, shifted slightly downfield due to the deshielding effect of the chloro group.
H6~7.27.16 (dd, J = 8.6, 2.0 Hz)A doublet of doublets, showing coupling to both H7 and H4.
H7~7.37.27 (d, J = 8.5 Hz)A doublet with a larger coupling constant, coupled to H6.
2-CH₃~2.4-A singlet for the methyl group at the 2-position.
3-CH₂CH₃~2.8 (q)-A quartet for the methylene group of the ethyl substituent at the 3-position, coupled to the methyl protons.
3-CH₂CH₃~1.3 (t)2.32 (d, J = 0.7 Hz)A triplet for the methyl group of the ethyl substituent, coupled to the methylene protons. The experimental value for the 3-methyl analog is a doublet due to coupling with the C2-H.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CarbonPredicted (this compound)Experimental (5-chloro-3-methyl-1H-indole)[1]Expected Observations for this compound
C2~133-A quaternary carbon, expected to be in the aromatic region.
C3~114111.68A quaternary carbon, shifted slightly downfield due to the ethyl substituent compared to the methyl group.
C3a~129129.55A quaternary carbon at the ring junction.
C4~121122.23A methine carbon in the aromatic region.
C5~125125.00A quaternary carbon bearing the chloro substituent.
C6~119118.52A methine carbon in the aromatic region.
C7~111112.01A methine carbon in the aromatic region.
C7a~135134.69A quaternary carbon at the ring junction.
2-CH₃~12-A methyl carbon signal in the aliphatic region.
3-CH₂CH₃~18-A methylene carbon signal in the aliphatic region.
3-CH₂CH₃~159.63A methyl carbon signal in the aliphatic region.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound. This protocol is based on standard practices reported in the chemical literature.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same high-field NMR spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic compounds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

    • Optionally, perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-referencing of NMR data for the structural elucidation of a novel or uncharacterized compound.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_prediction Computational Data Generation cluster_comparison Data Analysis and Comparison cluster_elucidation Structural Elucidation exp_sample Synthesized/Isolated Compound exp_1h 1H NMR Acquisition exp_sample->exp_1h exp_13c 13C NMR Acquisition exp_sample->exp_13c exp_2d 2D NMR (COSY, HSQC, HMBC) (Optional but Recommended) exp_1h->exp_2d comparison Cross-Reference and Compare Spectra exp_1h->comparison exp_13c->exp_2d exp_13c->comparison exp_2d->comparison pred_structure Proposed Structure of This compound pred_nmr NMR Prediction Software (e.g., NMRDB.org) pred_structure->pred_nmr pred_1h Predicted 1H Spectrum pred_nmr->pred_1h pred_13c Predicted 13C Spectrum pred_nmr->pred_13c pred_1h->comparison pred_13c->comparison elucidation Structural Confirmation or Revision comparison->elucidation analog_data Experimental Data of Structural Analogs (e.g., 5-chloro-3-methyl-1H-indole) analog_data->comparison

Workflow for NMR Data Cross-Referencing

References

Indole Derivatives Show Preferential Inhibition of Drug-Resistant EGFR T790M Mutant Over Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: November 2025

A growing body of research highlights the potential of indole-based compounds as selective inhibitors of the epidermal growth factor receptor (EGFR) T790M mutant, a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). These derivatives demonstrate a favorable selectivity profile, potently inhibiting the drug-resistant mutant while sparing the wild-type (WT) form of the receptor, which could translate to a wider therapeutic window and reduced side effects.

The development of third-generation EGFR TKIs has been a significant advancement in treating NSCLC patients with the T790M mutation.[1][2] Compounds based on an indole-pyrimidine scaffold, for instance, have shown nanomolar inhibitory concentrations (IC50) against the EGFR T790M mutant.[3] Further modifications of the indole and pyrimidine rings have led to the discovery of derivatives with high selectivity and potent antitumor activity.[2] One such derivative, compound 6b-1 , exhibited an IC50 of 0.18 nM against the double mutant EGFR (L858R/T790M) and 2.89 nM against EGFRWT.[2] Similarly, novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been developed, with compounds 5f and 5g showing potent inhibition of EGFRT790M with IC50 values of 9.5 nM and 11.9 nM, respectively, comparable to the FDA-approved drug osimertinib.[4][5]

The selectivity of these indole derivatives is a key attribute. For example, an indol-3-acrylamide derivative showed approximately 22-fold greater selectivity for the EGFR L858R/T790M double mutant over EGFRWT.[6] This preferential inhibition is crucial for minimizing off-target effects associated with inhibiting wild-type EGFR, which can lead to dose-limiting toxicities. The mechanism of action for many of these third-generation inhibitors involves irreversible binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, a strategy also employed by osimertinib.[7]

Comparative Inhibitory Activity of Indole Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of various indole derivatives against wild-type EGFR and the T790M mutant, providing a quantitative comparison of their potency and selectivity.

Compound/DerivativeEGFRWT IC50 (nM)EGFRT790M IC50 (nM)EGFR L858R/T790M IC50 (nM)Selectivity (WT/T790M)Reference
Compound 6b-1 2.89-0.1816.1[2]
Compound 5f 859.5-8.9[4][5]
Compound 5g 6811.9-5.7[4][5]
Compound 10d 97280510.35[8]
Compound 12 14.535.4-0.41[8]
Indol-3-acrylamide 37-1.721.8[6]
Osimertinib (Reference) -8--[4][5]

Experimental Protocols

The determination of the inhibitory activity of these indole derivatives relies on robust biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase activity of purified EGFR proteins. A common method is the continuous-read kinase assay.[9]

Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human EGFRWT and EGFRT790M enzymes are used. A fluorescently labeled peptide substrate, such as a Y12-Sox conjugated peptide, and ATP are prepared in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[9]

  • Compound Incubation: The EGFR enzyme is pre-incubated with serially diluted test compounds (indole derivatives) in a microtiter plate for a defined period (e.g., 30 minutes at 27°C) to allow for binding.[9]

  • Reaction Initiation and Monitoring: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The increase in fluorescence, resulting from the phosphorylation of the substrate, is monitored in real-time using a plate reader at specific excitation and emission wavelengths (e.g., λex360/λem485).[9]

  • Data Analysis: The initial reaction velocity is determined from the linear phase of the reaction progress curves. These velocities are then plotted against the inhibitor concentration to calculate the IC50 value using a suitable model, such as a variable slope log[inhibitor] vs. response model.[9]

Another commonly used format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]

Cell-Based Assays

Cell-based assays provide insights into the efficacy of the inhibitors in a more physiologically relevant context. These assays typically use cancer cell lines that express either wild-type or mutant EGFR.

Cell Proliferation/Viability Assay (e.g., using CellTiter-Glo®):

  • Cell Culture: Human cancer cell lines, such as A431 (EGFRWT) or NCI-H1975 (harboring the L858R/T790M mutation), are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the indole derivatives for a specified duration (e.g., 72 hours).[9]

  • Viability Measurement: The number of viable cells is determined by measuring the intracellular ATP levels using a luminescent assay like CellTiter-Glo®.[9][11] The luminescence signal is proportional to the amount of ATP and, therefore, the number of metabolically active cells.

  • IC50 Determination: The luminescence data is normalized to untreated controls, and the IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Cellular Phosphorylation Assay:

This assay measures the ability of a compound to inhibit EGFR autophosphorylation within intact cells.[12]

  • Cell Treatment: Cells expressing the target EGFR variant are treated with the test compound for a specific period.

  • Ligand Stimulation: The cells are then stimulated with epidermal growth factor (EGF) to induce EGFR autophosphorylation.

  • Cell Lysis and Analysis: Cells are lysed, and the level of phosphorylated EGFR is quantified using methods like ELISA or Western blotting with phospho-specific antibodies.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To better understand the context of EGFR inhibition and the experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K recruits PLCg PLCγ Dimerization->PLCg recruits STAT STAT Dimerization->STAT recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay Enzyme Purified EGFR (WT or T790M) Incubation Pre-incubation Enzyme->Incubation Compound Indole Derivative Compound->Incubation Reaction Add ATP + Substrate Incubation->Reaction Detection Measure Kinase Activity Reaction->Detection IC50_Biochem Calculate IC50 Detection->IC50_Biochem Cells Cancer Cell Line (e.g., H1975) Treatment Treat with Indole Derivative Cells->Treatment CellIncubation Incubate (e.g., 72h) Treatment->CellIncubation Viability Measure Cell Viability (e.g., CellTiter-Glo) CellIncubation->Viability IC50_Cell Calculate IC50 Viability->IC50_Cell

Caption: Workflow for inhibitor evaluation.

References

Docking Studies of 5-Chloro-Indole Derivatives in the EGFR Active Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking performance of various 5-chloro-indole derivatives against the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented is based on computational docking studies, offering insights into the binding affinities of these compounds relative to the established EGFR inhibitor, erlotinib.

Comparative Docking Performance

The following table summarizes the binding energies or docking scores of selected 5-chloro-indole derivatives compared to the reference inhibitor erlotinib, as reported in recent literature. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein's active site.

Compound IDDerivative ClassDocking Score (kcal/mol)Reference InhibitorReference Docking Score (kcal/mol)
3b 5-chloro-indole-2-carboxylate-10.12Re-docked co-crystallized ligand-11.78
3e 5-chloro-indole-2-carboxylate-10.40Re-docked co-crystallized ligand-11.78
5f 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide-9.88Re-docked co-crystallized ligand-9.37[1]
5g 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide-9.47Re-docked co-crystallized ligand-9.37[1]
Erlotinib 4-anilinoquinazoline-7.3 to -9.192--

Experimental Protocols

The presented docking scores are typically obtained through a standardized molecular docking workflow. While specific parameters may vary between studies, a general and widely accepted protocol is outlined below.

Molecular Docking Methodology

A representative molecular docking study involves the following key steps:

  • Protein Preparation: The three-dimensional crystal structure of the EGFR tyrosine kinase domain, often in complex with an inhibitor like erlotinib (PDB ID: 1M17), is retrieved from the Protein Data Bank.[2][3][4] The protein structure is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.[2]

  • Ligand Preparation: The 3D structures of the 5-chloro-indole derivatives and the reference inhibitor are generated and optimized to their lowest energy conformation. This involves assigning correct atom types and charges.

  • Grid Generation: A docking grid or box is defined around the ATP-binding site of EGFR, encompassing the key amino acid residues known to interact with inhibitors.[2] This grid specifies the volume within which the docking algorithm will search for favorable binding poses.

  • Molecular Docking Simulation: A docking algorithm, such as AutoDock or Glide, is used to systematically explore various conformations and orientations of the ligands within the defined grid box.[5] The algorithm calculates the binding energy or a docking score for each pose, which reflects the predicted affinity of the ligand for the active site.

  • Pose Analysis and Validation: The resulting docking poses are analyzed to identify the most stable and energetically favorable binding mode. The validity of the docking protocol is often confirmed by re-docking the co-crystallized ligand (e.g., erlotinib) into the active site and ensuring that the predicted binding mode has a low root-mean-square deviation (RMSD) compared to the crystallographic pose.[2][6][7] An RMSD of less than 2 Å is generally considered a successful validation.[2]

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow of a typical docking study and the EGFR signaling pathway.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Retrieve EGFR Structure (e.g., PDB: 1M17) Grid Define Docking Grid (Active Site) PDB->Grid Ligands Prepare 5-Chloro-Indole Derivatives & Erlotinib Ligands->Grid Dock Run Docking Algorithm (e.g., AutoDock, Glide) Grid->Dock Analysis Analyze Binding Poses & Calculate Scores Dock->Analysis Validation Validate Protocol (Re-docking, RMSD) Analysis->Validation

A typical molecular docking experimental workflow.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Simplified EGFR signaling pathway.

References

A Comparative Analysis of Apoptosis Induction: 5-Chloro-Indole Derivatives versus Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, the induction of apoptosis in malignant cells remains a cornerstone of therapeutic strategies. Staurosporine, a potent and broad-spectrum protein kinase inhibitor, has long served as a benchmark for inducing apoptosis in laboratory settings. However, its clinical utility is hampered by a lack of specificity and high toxicity. This has spurred the development of novel compounds, such as 5-chloro-indole derivatives, which have shown promise as more targeted and potentially less toxic pro-apoptotic agents.

This guide provides a detailed comparison of the apoptosis-inducing activity of 5-chloro-indole derivatives against staurosporine, supported by experimental data. We will delve into their differential effects on key apoptotic markers, explore their signaling pathways, and provide detailed experimental protocols for the assays cited.

Quantitative Comparison of Apoptotic Activity

The efficacy of 5-chloro-indole derivatives in inducing apoptosis has been quantitatively assessed and compared to staurosporine across various cancer cell lines. The following tables summarize key performance indicators, including cell viability (IC50) and the modulation of crucial apoptotic proteins.

Table 1: Comparative Cell Viability (IC50) in LOX-IMVI Melanoma Cells

CompoundIC50 (µM)
5-chloro-indole derivative 3b1.12
5-chloro-indole derivative 3e0.96
Staurosporine7.10

Data sourced from a study on the antiproliferative activity of new 5-chloro-indole-2-carboxylate derivatives.[1]

Table 2: Modulation of Apoptotic Markers in Panc-1 Pancreatic Cancer Cells

CompoundCaspase-3 Level (pg/mL)Caspase-8 Level (pg/mL)Bax Level (pg/mL)Bcl-2 Level (pg/mL)
Control (untreated)70.5 ± 3.010.2 ± 1.08.2 ± 1.045.3 ± 2.0
5-chloro-indole derivative 5f560.2 ± 5.0255.4 ± 6.0305.1 ± 7.019.5 ± 1.5
5-chloro-indole derivative 5g542.5 ± 5.0234.8 ± 5.0299.3 ± 6.020.1 ± 1.8
Staurosporine503.2 ± 4.0210.6 ± 4.0276.5 ± 5.021.3 ± 1.9

Data from a study on the apoptotic and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides.[2]

These data indicate that certain 5-chloro-indole derivatives exhibit greater potency in reducing cancer cell viability compared to staurosporine.[1] Furthermore, they demonstrate a robust activation of the apoptotic cascade, as evidenced by the significant upregulation of executioner caspase-3, initiator caspase-8, and the pro-apoptotic protein Bax, alongside a reduction in the anti-apoptotic protein Bcl-2.[2] Notably, derivatives 5f and 5g surpassed staurosporine in their ability to elevate caspase-3, caspase-8, and Bax levels in Panc-1 cells.[2]

Signaling Pathways of Apoptosis Induction

The mechanisms by which 5-chloro-indole derivatives and staurosporine induce apoptosis, while both converging on the activation of caspases, exhibit distinct upstream signaling events.

G cluster_indole 5-Chloro-Indole Derivatives cluster_staurosporine Staurosporine Indole 5-Chloro-Indole Derivatives Indole_Casp8 Caspase-8 activation Indole->Indole_Casp8 Indole_Bax Bax upregulation Indole->Indole_Bax Indole_Bcl2 Bcl-2 downregulation Indole->Indole_Bcl2 Indole_Casp3 Caspase-3 activation Indole_Casp8->Indole_Casp3 Indole_Mito Mitochondrial Dysfunction Indole_Bax->Indole_Mito Indole_Bcl2->Indole_Mito Indole_CytC Cytochrome c release Indole_Mito->Indole_CytC Indole_Casp9 Caspase-9 activation Indole_CytC->Indole_Casp9 Indole_Casp9->Indole_Casp3 Indole_Apoptosis Apoptosis Indole_Casp3->Indole_Apoptosis Stauro Staurosporine Stauro_PKC Broad Protein Kinase Inhibition Stauro->Stauro_PKC Stauro_Mito Mitochondrial Dysfunction Stauro_PKC->Stauro_Mito Stauro_Casp9_indep Caspase-9 activation (Apaf-1 independent) Stauro_PKC->Stauro_Casp9_indep Stauro_CytC Cytochrome c release Stauro_Mito->Stauro_CytC Stauro_Apaf1 Apaf-1 Stauro_CytC->Stauro_Apaf1 Stauro_Apoptosome Apoptosome Formation Stauro_Apaf1->Stauro_Apoptosome Stauro_Casp9_dep Caspase-9 activation (Apaf-1 dependent) Stauro_Apoptosome->Stauro_Casp9_dep Stauro_Casp3 Caspase-3 activation Stauro_Casp9_dep->Stauro_Casp3 Stauro_Casp9_indep->Stauro_Casp3 Stauro_Apoptosis Apoptosis Stauro_Casp3->Stauro_Apoptosis

Caption: Apoptotic signaling pathways of 5-chloro-indole derivatives and staurosporine.

The 5-chloro-indole derivatives appear to initiate apoptosis through both the extrinsic (death receptor) pathway, indicated by the activation of caspase-8, and the intrinsic (mitochondrial) pathway, evidenced by the upregulation of Bax and downregulation of Bcl-2.[2] In contrast, staurosporine, as a broad kinase inhibitor, primarily triggers the intrinsic pathway. A noteworthy distinction is staurosporine's ability to activate caspase-9 through both the conventional Apaf-1-dependent apoptosome formation and a novel Apaf-1-independent mechanism. This suggests that staurosporine may circumvent certain mechanisms of apoptosis resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of 5-chloro-indole derivatives and staurosporine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

G start Seed cells in a 96-well plate treat Treat with compounds (5-chloro-indole derivatives or staurosporine) start->treat incubate1 Incubate for specified duration treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-chloro-indole derivatives or staurosporine. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G start Treat cells with compounds harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of 5-chloro-indole derivatives or staurosporine for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay quantifies the activity of specific caspases, such as caspase-3 and caspase-8, using a colorimetric or fluorometric substrate.

Procedure:

  • Cell Lysis: Treat cells with the compounds, harvest, and lyse them in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. The level of caspase activity is proportional to the colorimetric or fluorescent signal.

Conclusion

The comparative analysis reveals that 5-chloro-indole derivatives are a promising class of apoptosis-inducing agents, demonstrating in some cases superior potency to the well-established tool compound, staurosporine. Their ability to robustly activate key apoptotic proteins through both intrinsic and extrinsic pathways highlights their potential for further development as anticancer therapeutics. While staurosporine remains a valuable positive control in apoptosis research due to its potent and multi-faceted mechanism of action, the targeted approach offered by 5-chloro-indole derivatives may translate to improved therapeutic indices in clinical applications. Further investigation into the broader spectrum of their kinase inhibitory profiles and in vivo efficacy is warranted.

References

A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for indole synthesis is, therefore, a critical area of research. This guide provides an objective comparison of classic indole synthesis routes—the Fischer, Bischler-Möhlau, and Reissert syntheses—against modern transition-metal-catalyzed approaches, specifically the Larock synthesis and a palladium-catalyzed C-H activation strategy. The performance of these methods is evaluated based on reaction yield, conditions, and substrate scope, supported by detailed experimental protocols.

Quantitative Comparison of Indole Synthesis Methods

The following tables summarize the key quantitative data for the synthesis of representative indole derivatives using both classic and modern methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.

Table 1: Synthesis of 2-Phenylindole

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineNoneNoneRefluxNot SpecifiedLow (historically)[2]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[3]
Pd-Catalyzed C-H Activation 2-Iodostyrene, Di-t-butyldiaziridinonePd(TFA)₂, dppf, PivOHToluene1004891[4]

Table 2: Synthesis of Substituted Indoles

MethodProductStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
Fischer Indole Synthesis 2,3-DimethylindolePhenylhydrazine, 2-ButanoneBoron trifluoride etherateEthanolRefluxNot Specified~90[5]
Reissert Indole Synthesis Indole-2-carboxylic acido-Nitrotoluene, Diethyl oxalatePotassium ethoxide, then Zn/Acetic AcidEthanol, then Acetic AcidNot SpecifiedNot SpecifiedGood (multi-step)[6][7]
Larock Indole Synthesis 2-Butyl-3-phenylindole2-Iodoaniline, 1-Phenyl-1-hexynePd(OAc)₂, LiCl, K₂CO₃DMF1002481[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Classic Indole Synthesis Protocols

1. Fischer Indole Synthesis of 2-Phenylindole [1][9]

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is cooled in an ice bath, and the product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is 87-91%.

  • Step 2: Cyclization to 2-Phenylindole. An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are removed by filtration, and the solids are boiled with 600 mL of 95% ethanol. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

2. Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted) [3]

  • Step 1: Synthesis of N-Phenacylanilines. Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, leading to improved yields of 52-75%.

3. Reissert Indole Synthesis of Indole-2-Carboxylic Acid [6][7]

  • Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.

  • Step 3: Decarboxylation (Optional). The indole-2-carboxylic acid can be heated to induce decarboxylation and yield indole.

Modern Indole Synthesis Protocols

4. Larock Indole Synthesis of 2,3-Disubstituted Indoles [8][10]

  • A mixture of the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 100°C for 6-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 2,3-disubstituted indole.

5. Palladium-Catalyzed C-H Activation/Amination for Indole Synthesis [4]

  • To a mixture of 2-iodostyrene (1.0 equiv), di-t-butyldiaziridinone (1.2 equiv), Pd(TFA)₂ (0.1 equiv), dppf (0.2 equiv), and PivOH (0.5 equiv) is added toluene. The resulting mixture is stirred at 100°C for 48 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by flash chromatography to give the corresponding indole.

Visualizing the Synthetic Pathways and Benchmarking Logic

The following diagrams, generated using Graphviz, illustrate the general workflows for classic and modern indole synthesis, as well as the logical framework for a comparative benchmarking study.

classic_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Analysis Arylhydrazine Arylhydrazine Condensation Condensation to Phenylhydrazone Arylhydrazine->Condensation Carbonyl Aldehyde or Ketone Carbonyl->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization Indole Indole Product Cyclization->Indole Purification Purification Indole->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for a classic indole synthesis, such as the Fischer method.

modern_workflow cluster_start Starting Materials cluster_process Catalytic Cycle cluster_end Product & Analysis Aniline o-Haloaniline Reaction Cross-Coupling & Annulation Aniline->Reaction Alkyne Alkyne Alkyne->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Indole Indole Product Reaction->Indole Purification Purification Indole->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for a modern transition-metal-catalyzed indole synthesis, like the Larock reaction.

benchmarking_logic cluster_methods Synthesis Methods cluster_criteria Performance Criteria cluster_analysis Comparative Analysis Classic Classic Routes (Fischer, Bischler, etc.) Yield Yield (%) Classic->Yield Conditions Reaction Conditions (Temp, Time, Pressure) Classic->Conditions Scope Substrate Scope & Functional Group Tolerance Classic->Scope Cost Reagent & Catalyst Cost Classic->Cost Safety Safety & Environmental Impact Classic->Safety Modern Modern Routes (Pd-Catalyzed, C-H Activation) Modern->Yield Modern->Conditions Modern->Scope Modern->Cost Modern->Safety Comparison Data Comparison (Tables) Yield->Comparison Conditions->Comparison Scope->Comparison Cost->Comparison Safety->Comparison Conclusion Conclusion: Optimal Method Selection Comparison->Conclusion

Caption: Logical framework for benchmarking new indole synthesis methods against classic routes.

References

Comparative Analysis of Antiproliferative Effects of HER2-Targeted Tyrosine Kinase Inhibitors on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antiproliferative effects of three FDA-approved HER2-targeted tyrosine kinase inhibitors (TKIs): Lapatinib, Neratinib, and Tucatinib. The information is intended for researchers, scientists, and drug development professionals working in oncology and cancer therapeutics. The guide presents experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental procedures.

Data Presentation: Antiproliferative Activity of HER2-Targeted TKIs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lapatinib, Neratinib, and Tucatinib in a panel of HER2-positive and HER2-negative breast cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation. The data is sourced from a comparative study by Conlon et al., 2021.[1]

Cell LineHER2 StatusLapatinib IC50 (nM)Neratinib IC50 (nM)Tucatinib IC50 (nM)
BT-474 Positive513.437.5
SK-BR-3 Positive51.03.437.5
MDA-MB-453 Positive>100012.7108
HCC1954 Positive29112.8107
EVSAT Positive10.31.815.6
UACC-812 Positive41.34.142.6
ZR-75-30 Positive11810.9129
MDA-MB-361 Positive63.67.967.5
AU565 Positive33.73.535.8
HCC1419 Positive12613.1132
MCF7 Negative>10000>10000>10000
MDA-MB-231 Negative>10000>10000>10000

Experimental Protocols

The IC50 values presented in this guide were determined using a standardized cell proliferation assay. The following protocol is based on the methodology described by Conlon et al., 2021.[1]

Cell Culture and Seeding:

  • Breast cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well, depending on the cell line's growth characteristics, and allowed to adhere overnight.

Compound Treatment:

  • Lapatinib, Neratinib, and Tucatinib were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of each compound were prepared in culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates was replaced with medium containing the various concentrations of the TKIs or DMSO as a vehicle control.

Cell Proliferation Assay (MTT Assay):

  • After a 72-hour incubation with the compounds, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • The culture medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

Data Analysis:

  • The percentage of cell viability was calculated relative to the DMSO-treated control cells.

  • IC50 values were determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Signaling Pathways Ligand Ligand HER3 HER3 Ligand->HER3 HER2 HER2 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation HER3->HER2 Dimerization AKT AKT PI3K->AKT PI3K/AKT Pathway mTOR mTOR AKT->mTOR PI3K/AKT Pathway Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival PI3K/AKT Pathway RAF RAF RAS->RAF RAS/MAPK Pathway MEK MEK RAF->MEK RAS/MAPK Pathway ERK ERK MEK->ERK RAS/MAPK Pathway ERK->Proliferation_Survival RAS/MAPK Pathway TKIs Lapatinib Neratinib Tucatinib TKIs->HER2

Caption: HER2 Signaling Pathway and TKI Inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement (MTT Assay) cluster_analysis Data Analysis Cell_Culture 1. Culture Breast Cancer Cell Lines Cell_Seeding 2. Seed Cells in 96-well Plates Overnight_Incubation 3. Incubate Overnight (Adhesion) Prepare_TKIs 4. Prepare Serial Dilutions of TKIs Add_TKIs 5. Add TKIs to Cells Overnight_Incubation->Add_TKIs Prepare_TKIs->Add_TKIs Incubate_72h 6. Incubate for 72 hours Add_TKIs->Incubate_72h Add_MTT 7. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 8. Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan 9. Dissolve Formazan Crystals (DMSO) Incubate_4h->Dissolve_Formazan Measure_Absorbance 10. Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Calculate_Viability 11. Calculate Percent Viability Measure_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Experimental Workflow for IC50 Determination.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-chloro-3-ethyl-2-methyl-1H-indole, a halogenated indole compound. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Considerations

Hazard ClassificationPotential EffectsCitation
Acute Toxicity Harmful if swallowed.[2]
Skin Sensitization May cause an allergic skin reaction.[2][4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]
Aquatic Toxicity Harmful or very toxic to aquatic life with long-lasting effects.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]

1. Waste Segregation and Collection:

  • Separate Waste Streams: Collect waste containing this compound separately from other waste streams. Specifically, segregate halogenated organic waste from non-halogenated solvents.[10][11][12] This practice is often more environmentally sound and can reduce disposal costs.

  • Aqueous vs. Organic: Keep aqueous waste separate from organic solvent waste.[11]

  • Solid vs. Liquid: Collect solid and liquid waste in separate, appropriate containers.[12]

2. Containerization:

  • Use Compatible Containers: Collect the waste in a chemically compatible container, preferably the original container if it is in good condition.[6][11] For liquid waste, ensure the container is designed for liquids and has a secure, leak-proof screw-on cap.[7][13] Do not use metal containers for acidic waste.[12][14]

  • Container Condition: Ensure the container is in good condition, free from leaks or external contamination.[7] If a container is compromised, transfer the waste to a new, suitable container.[7]

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[9]

3. Labeling:

  • Hazardous Waste Label: Clearly label the waste container with the words "HAZARDOUS WASTE".[7]

  • Full Chemical Name: Identify the contents by writing the full chemical name, "this compound," and list any other constituents in the waste mixture with their approximate percentages.[7]

4. Storage:

  • Satellite Accumulation Area (SAA): Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][14]

  • Secondary Containment: All hazardous waste must be stored with secondary containment to prevent spills from reaching drains.[15]

  • Segregation of Incompatibles: Store containers of incompatible materials separately. For example, keep acids away from bases and oxidizers away from organic compounds.[10][14]

5. Disposal Request and Pickup:

  • Arrange for Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Do Not Attempt to Treat: Do not attempt to neutralize or treat the chemical waste yourself unless it is part of a documented and approved laboratory procedure.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Is the waste mixed with other chemicals? A->B C Segregate as Halogenated Organic Waste B->C No I Identify all components and segregate accordingly (e.g., aqueous, non-halogenated) B->I Yes D Select appropriate, compatible, and properly sealed container C->D E Label container with 'HAZARDOUS WASTE', full chemical name(s), and date D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Arrange for pickup by Environmental Health & Safety (EHS) for licensed disposal F->G H End: Proper Disposal G->H I->C

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.